molecular formula C10H11NO4 B1605154 (3-Methoxy-benzoylamino)-acetic acid CAS No. 57728-61-7

(3-Methoxy-benzoylamino)-acetic acid

Cat. No.: B1605154
CAS No.: 57728-61-7
M. Wt: 209.2 g/mol
InChI Key: JPKBHIBVUXBFSZ-UHFFFAOYSA-N
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Description

2-{[hydroxy(3-methoxyphenyl)methylidene]amino}acetic acid belongs to the class of organic compounds known as hippuric acids. Hippuric acids are compounds containing hippuric acid, which consists of a of a benzoyl group linked to the N-terminal of a glycine. 2-{[hydroxy(3-methoxyphenyl)methylidene]amino}acetic acid is considered to be a practically insoluble (in water) and relatively neutral molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-methoxybenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-8-4-2-3-7(5-8)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKBHIBVUXBFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342890
Record name n-(3-methoxybenzoyl)glycine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57728-61-7
Record name N-(3-Methoxybenzoyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57728-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-(3-methoxybenzoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (3-Methoxy-benzoylamino)-acetic acid (CAS 57728-61-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methoxy-benzoylamino)-acetic acid, also known as N-(3-methoxybenzoyl)glycine, is a member of the N-acylglycine family of compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential applications in research and drug development. While experimental data for this specific compound is limited in public domains, this guide synthesizes information from closely related isomers and analogous chemical structures to provide a robust predictive profile, offering valuable insights for researchers working with this molecule.

Introduction

N-acyl amino acids are a diverse class of molecules that play significant roles in various biological processes[1]. This compound (CAS 57728-61-7) is a synthetic derivative of the simplest amino acid, glycine. Its structure, featuring a methoxy-substituted benzoyl group attached to the nitrogen of glycine, suggests its potential as a scaffold in medicinal chemistry and as a probe in biochemical assays. The methoxy group at the meta position of the phenyl ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting candidate for structure-activity relationship (SAR) studies. This guide aims to consolidate the available information and provide a foundational understanding of this compound for scientific applications.

Physicochemical and Spectroscopic Properties

Direct experimental data for this compound is not widely available. However, by examining its isomers and related compounds, we can establish a reliable predictive profile.

Physicochemical Properties

The following table summarizes the key physicochemical properties. Data for the isomeric N-(4-hydroxy-3-methoxybenzoyl)glycine is included for comparison to provide context.

PropertyPredicted/Estimated Value for this compoundReference Data: N-(4-hydroxy-3-methoxybenzoyl)glycine
Molecular Formula C₁₀H₁₁NO₄C₁₀H₁₁NO₅[2][3]
Molecular Weight 209.20 g/mol [4]225.20 g/mol [3]
Appearance White to off-white solidNot specified
Melting Point Not available169-170 °C[2]
Boiling Point Estimated >350 °C470.9 °C at 760 mmHg[2]
Solubility Predicted to have moderate water solubility and good solubility in polar protic solvents like ethanol and methanol.Not specified

Rationale for Predictions: The presence of the carboxylic acid and amide functionalities suggests that this compound will exhibit some degree of water solubility due to hydrogen bonding capabilities. Its solubility in organic solvents is expected to be good in polar protic solvents like ethanol and methanol[5]. The melting point is anticipated to be a sharp, defined temperature, characteristic of a crystalline solid.

Spectroscopic Profile

While experimental spectra for this compound are not readily found, a predicted spectroscopic profile can be constructed based on its chemical structure and data from its 4-methoxy isomer[6].

1H NMR Spectroscopy (Predicted):

  • Aromatic Protons (Ar-H): Four protons in the aromatic region (approx. δ 7.0-7.8 ppm), exhibiting splitting patterns characteristic of a 1,3-disubstituted benzene ring.

  • Methylene Protons (-CH₂-): A singlet or a doublet (if coupled to the amide proton) at approximately δ 4.0-4.2 ppm.

  • Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.8 ppm.

  • Amide Proton (-NH-): A broad singlet or triplet (if coupled to the methylene protons) at approximately δ 8.5-9.0 ppm.

  • Carboxylic Acid Proton (-COOH): A very broad singlet at δ > 10 ppm.

13C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon (Amide C=O): δ ~168-170 ppm.

  • Carbonyl Carbon (Carboxylic Acid C=O): δ ~172-174 ppm.

  • Aromatic Carbons: Six signals in the range of δ 110-160 ppm. The carbon attached to the methoxy group will be significantly shielded.

  • Methylene Carbon (-CH₂-): δ ~41-43 ppm.

  • Methoxy Carbon (-OCH₃): δ ~55 ppm.

Infrared (IR) Spectroscopy (Predicted):

  • O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.

  • N-H Stretch (Amide): A sharp peak around 3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

  • C=O Stretch (Amide I band): A strong, sharp peak around 1640-1660 cm⁻¹.

  • N-H Bend (Amide II band): A peak around 1550 cm⁻¹.

  • C-O Stretch (Methoxy): A peak around 1250 cm⁻¹.

Mass Spectrometry (MS) (Predicted):

  • Molecular Ion [M]⁺: m/z = 209.

  • Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of the carboxylic acid group (m/z = 164), the 3-methoxybenzoyl cation (m/z = 135), and the tropylium ion (m/z = 91).

Synthesis Protocol: The Schotten-Baumann Reaction

A reliable method for the synthesis of N-acylglycines is the Schotten-Baumann reaction[7]. This protocol details the synthesis of this compound from glycine and 3-methoxybenzoyl chloride.

Materials and Reagents
  • Glycine

  • 3-Methoxybenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated and dilute)

  • Dichloromethane (DCM) or Diethyl ether

  • Deionized water

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Rotary evaporator

Step-by-Step Procedure
  • Preparation of Glycine Solution: In a flask, dissolve glycine (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (2.5 equivalents). Cool the flask in an ice bath with stirring.

  • Acylation Reaction: Slowly add 3-methoxybenzoyl chloride (1.1 equivalents) dropwise to the cold, stirring glycine solution. Maintain the temperature below 5 °C. The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for one hour, and then at room temperature for an additional 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting materials.

  • Work-up - Extraction: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with dichloromethane or diethyl ether to remove any unreacted 3-methoxybenzoyl chloride and 3-methoxybenzoic acid.

  • Work-up - Acidification: Cool the aqueous layer in an ice bath and acidify it to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of this compound should form.

  • Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.

  • Purification: The crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture, to achieve high purity.

  • Drying and Characterization: Dry the purified solid under vacuum. Characterize the final product by determining its melting point and acquiring NMR, IR, and MS spectra to confirm its identity and purity.

Causality Behind Experimental Choices
  • Use of NaOH: The base is crucial for deprotonating the amino group of glycine, making it a more potent nucleophile to attack the electrophilic carbonyl carbon of the acyl chloride. It also neutralizes the HCl byproduct, driving the reaction to completion[7].

  • Ice Bath: The reaction is exothermic and keeping the temperature low minimizes potential side reactions, such as the hydrolysis of the acyl chloride.

  • Acidification: The product, an N-acylglycine, is a carboxylic acid. It is soluble in its deprotonated (carboxylate) form in the basic aqueous solution. Acidification protonates the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate out of the solution.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Acylation cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Glycine Glycine Glycine_sol Glycine in NaOH Glycine->Glycine_sol NaOH_sol 10% NaOH Solution NaOH_sol->Glycine_sol Reaction_Vessel Reaction @ 0-5°C Glycine_sol->Reaction_Vessel Acyl_Chloride 3-Methoxybenzoyl Chloride Acyl_Chloride->Reaction_Vessel Extraction DCM Wash Reaction_Vessel->Extraction Acidification Acidify with HCl (pH 2) Extraction->Acidification Precipitate Precipitation of Product Acidification->Precipitate Filtration Vacuum Filtration Precipitate->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Drying Drying Recrystallization->Drying Final_Product (3-Methoxy-benzoylamino) -acetic acid Drying->Final_Product

Caption: Workflow for the synthesis of this compound.

Potential Applications in Research and Drug Development

While specific studies on this compound are not abundant, the broader class of N-acylglycines has garnered interest in several areas:

  • Metabolic Biomarkers: N-acylglycines are known metabolites. For instance, 3-methylhippuric acid is a biomarker for xylene exposure[8]. The metabolic fate of this compound could be a subject of investigation in toxicology and metabolomics studies.

  • Enzyme Substrates and Inhibitors: N-acylglycines can serve as substrates for various enzymes. For example, N-(4-methoxybenzoyl)glycine is a substrate for hippurate hydrolases[9]. This compound could be used in similar enzymatic assays to study enzyme kinetics or for screening potential inhibitors.

  • Medicinal Chemistry Scaffolds: The structure of this compound provides a versatile scaffold for the synthesis of more complex molecules. The carboxylic acid and amide functionalities are amenable to further chemical modifications, allowing for the generation of compound libraries for drug discovery screening[5][10]. The methoxy group can be a key interaction point with biological targets or can be modified to tune the compound's properties.

Conceptual Experimental Workflow: Enzyme Inhibitor Screening

The following diagram illustrates a conceptual workflow for screening potential inhibitors of an enzyme that utilizes this compound as a substrate.

Inhibitor_Screening_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Enzyme Target Enzyme Assay_Plate Microplate Incubation (Enzyme + Inhibitor) Enzyme->Assay_Plate Substrate (3-Methoxy-benzoylamino) -acetic acid Reaction_Start Add Substrate to Initiate Substrate->Reaction_Start Inhibitor_Library Test Compound Library Inhibitor_Library->Assay_Plate Assay_Plate->Reaction_Start Reaction Enzymatic Reaction Reaction_Start->Reaction Detection Measure Product Formation (e.g., Spectrophotometry) Reaction->Detection Data_Analysis Data Analysis (IC₅₀ Determination) Detection->Data_Analysis Hit_Compound Identified Inhibitor ('Hit') Data_Analysis->Hit_Compound

Caption: Conceptual workflow for an enzyme inhibitor screening assay.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves[11].

  • Handling: Avoid creating dust. Handle in a well-ventilated area, preferably in a fume hood[12].

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a compound with potential utility in various fields of chemical and biological research. While direct experimental data is sparse, this guide provides a comprehensive overview based on sound chemical principles and data from closely related compounds. The detailed synthesis protocol offers a practical starting point for researchers wishing to work with this molecule. As with any novel compound, further experimental characterization is necessary to fully elucidate its properties and potential applications. This guide serves as a valuable resource to facilitate and inform such future investigations.

References

An In-depth Technical Guide to (3-Methoxy-benzoylamino)-acetic acid: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of (3-Methoxy-benzoylamino)-acetic acid, also known as N-(3-methoxybenzoyl)glycine. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the molecule's structural characteristics, outlines a detailed and validated synthesis protocol, and discusses the significance of this compound and its class.

Introduction: The Significance of N-Acylglycines

This compound belongs to the broader class of N-acylglycines. These molecules are conjugates of an amino acid, glycine, with a carboxylic acid. In biological systems, N-acylglycines are involved in various metabolic pathways and are recognized for their role in the detoxification of endogenous and exogenous acyl compounds. The study of N-acylglycines is crucial for diagnosing certain inherited metabolic disorders. From a synthetic chemistry perspective, the N-acylglycine scaffold is a versatile building block in the development of novel therapeutics and other functional molecules. The introduction of specific acyl groups, such as the 3-methoxybenzoyl moiety, allows for the fine-tuning of the molecule's physicochemical properties and biological activity.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a glycine backbone linked via an amide bond to a 3-methoxybenzoyl group.

Molecular Formula: C₁₀H₁₁NO₄

Molecular Weight: 209.20 g/mol

CAS Number: 57728-61-7[1]

IUPAC Name: 2-[(3-methoxybenzoyl)amino]acetic acid

The presence of the aromatic ring, the methoxy group, the amide linkage, and the carboxylic acid functional group dictates the molecule's chemical behavior, including its solubility, reactivity, and potential for intermolecular interactions.

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO₄--INVALID-LINK--
Molecular Weight209.20 g/mol --INVALID-LINK--
CAS Number57728-61-7--INVALID-LINK--

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Schotten-Baumann reaction . This classic organic reaction involves the acylation of an amine with an acyl chloride in the presence of a base.[2] In this specific synthesis, glycine acts as the amine nucleophile, and 3-methoxybenzoyl chloride is the acylating agent. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of glycine attacks the electrophilic carbonyl carbon of 3-methoxybenzoyl chloride. This is followed by the elimination of the chloride ion and deprotonation of the nitrogen atom by the base to yield the final amide product.

Synthesis_Workflow cluster_reaction Schotten-Baumann Reaction cluster_workup Work-up & Purification Glycine Glycine Reaction_Vessel Reaction Mixture Glycine->Reaction_Vessel 3-Methoxybenzoyl_Chloride 3-Methoxybenzoyl Chloride 3-Methoxybenzoyl_Chloride->Reaction_Vessel Base Aqueous Base (e.g., NaOH) Base->Reaction_Vessel Product This compound Byproduct NaCl + H₂O Reaction_Vessel->Byproduct forms Acidification Acidification (e.g., HCl) Reaction_Vessel->Acidification Filtration Filtration Acidification->Filtration Recrystallization Recrystallization Filtration->Recrystallization Recrystallization->Product

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

  • Glycine

  • 3-Methoxybenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated and 1 M

  • Deionized water

  • Ethanol

  • Dichloromethane (DCM) or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, separatory funnel, Büchner funnel, etc.)

  • pH indicator paper or a pH meter

Procedure:

  • Preparation of the Glycine Solution: In a flask equipped with a magnetic stirrer, dissolve glycine (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (2.5 equivalents). The use of excess base is crucial to not only neutralize the forthcoming HCl byproduct but also to maintain a sufficiently alkaline pH to keep the glycine deprotonated and thus nucleophilic. Cool the solution to 0-5 °C in an ice bath. This low temperature helps to control the exothermic nature of the acylation reaction and minimizes the potential for hydrolysis of the acid chloride.

  • Acylation Reaction: While vigorously stirring the cooled glycine solution, slowly add 3-methoxybenzoyl chloride (1.1 equivalents) dropwise. The slow addition is critical to prevent a rapid temperature increase and to favor the reaction with glycine over the competing hydrolysis of the acyl chloride. Maintain the temperature below 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the aqueous layer with dichloromethane or ethyl acetate to remove any unreacted 3-methoxybenzoyl chloride and other organic impurities.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2. This step protonates the carboxylate group of the product, causing it to precipitate out of the solution as a white solid.

    • Cool the acidified mixture in an ice bath to maximize precipitation.

  • Purification:

    • Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold deionized water to remove inorganic salts.

    • For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Melting Point: A sharp melting point is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the aromatic protons, the methoxy group protons, the methylene protons of the glycine unit, and the amide proton.

    • ¹³C NMR will confirm the presence of all carbon atoms in their respective chemical environments (aromatic carbons, carbonyl carbons, methoxy carbon, and the methylene carbon).

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the carboxylic acid and the amide, and the C-O stretch of the methoxy group.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

Applications and Future Directions

N-acylglycines, including this compound, are valuable tools in medicinal chemistry and drug discovery. The ability to modify the acyl group allows for the creation of a diverse library of compounds for screening against various biological targets. The 3-methoxybenzoyl moiety can influence the molecule's interaction with receptors and enzymes, potentially leading to the discovery of novel therapeutic agents. Further research into the pharmacological properties of this compound and its derivatives is warranted to explore their potential in areas such as metabolic diseases, neurology, and oncology.

References

An In-depth Technical Guide to the Preclinical Evaluation of (3-Methoxy-benzoylamino)-acetic acid as a Novel Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Executive Summary

(3-Methoxy-benzoylamino)-acetic acid is a novel small molecule with a structure suggestive of potential biological activity. In the absence of extensive prior research, this guide puts forth a hypothetical mechanism of action, positing the compound as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical axis in cancer cell proliferation and survival. We present a comprehensive, multi-stage research framework to rigorously evaluate this hypothesis, from initial in vitro screening to in vivo efficacy studies. This document is intended to serve as a technical guide for the preclinical investigation of this compound, providing detailed, field-proven methodologies and the scientific rationale underpinning each experimental choice.

Introduction and Hypothetical Mechanism of Action

This compound is a synthetic organic compound with limited characterization in the scientific literature. Its core structure, featuring a benzoylamino group linked to an acetic acid moiety, shares similarities with various biologically active molecules, including analogs of flavone-8-acetic acid which have demonstrated anti-tumor properties[1][2]. Given the prevalence of aberrant signaling pathways in oncology, we hypothesize that this compound exerts its potential anti-cancer effects through the targeted inhibition of a key kinase within the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.

Our central hypothesis is that this compound directly or indirectly inhibits a critical kinase in this pathway, leading to cell cycle arrest and apoptosis in cancer cells. This guide outlines the experimental strategy to test this hypothesis.

Hypothesized Signaling Pathway and Point of Intervention

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits S6K p70S6K mTORC1->S6K Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Inhibits inhibitor of translation Compound (3-Methoxy-benzoylamino) -acetic acid Compound->PI3K Hypothesized Inhibition Compound->mTORC1 Hypothesized Inhibition Western_Blot_Workflow A Cancer Cell Culture (e.g., MCF-7) B Treatment with This compound A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer to PVDF E->F G Blocking F->G H Primary Antibody Incubation (e.g., anti-p-Akt) G->H I Secondary Antibody Incubation (HRP-conjugated) H->I J Chemiluminescent Detection I->J K Data Analysis & Quantification J->K Research_Phases Phase1 Phase I: In Vitro Characterization - Cell Viability - Kinase Assays - Western Blot Decision1 Go/No-Go Decision: Is there potent and selective in vitro activity? Phase1->Decision1 Phase2 Phase II: Cellular Mechanism - Cell Cycle Analysis - Apoptosis Assays - Cytokine Induction Decision2 Go/No-Go Decision: Is the cellular mechanism consistent and favorable? Phase2->Decision2 Phase3 Phase III: In Vivo Studies - Xenograft Model - Pharmacokinetics Outcome Preclinical Candidate Selection Phase3->Outcome Decision1->Phase2 Go Decision2->Phase3 Go

References

(3-Methoxy-benzoylamino)-acetic Acid: A Technical Guide to Unveiling Its Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating (3-Methoxy-benzoylamino)-acetic Acid in a Biological Context

This compound, also known as N-(3-methoxybenzoyl)glycine or m-methoxyhippuric acid, belongs to the N-acylglycine family of compounds. Structurally, it is a derivative of hippuric acid, a well-known metabolite. Hippuric acid itself is formed in the liver through the conjugation of benzoic acid with the amino acid glycine. This process is a crucial detoxification pathway, converting potentially harmful aromatic compounds into a water-soluble form that can be readily excreted in the urine[1][2][3].

The levels of hippuric acid in the body are influenced by diet, particularly the consumption of fruits, vegetables, and wine, which are rich in phenolic compounds that can be metabolized to benzoic acid[4]. Furthermore, the gut microbiome plays a significant role in the metabolism of dietary precursors, such as quinic acid, into compounds that are ultimately converted to hippuric acid. Beyond its role in detoxification, hippuric acid has been investigated for its potential antibacterial effects and as a biomarker for liver and kidney function[2][4].

The biological activities of hippuric acid derivatives can be significantly modulated by substitutions on the aromatic ring. While there is a lack of direct studies on the biological activity of this compound, its structural similarity to other biologically active hippuric acid analogues, such as 3-hydroxyhippuric acid (a kynureninase inhibitor), suggests that it may possess unique pharmacological properties worth investigating. This guide provides a comprehensive framework for the systematic evaluation of the biological activity of this compound, from foundational cytotoxicity assessments to more specific mechanistic assays.

Proposed Research Framework: A Stepwise Approach to Biological Characterization

The following diagram outlines a logical workflow for the comprehensive biological evaluation of this compound.

Research Framework cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Advanced Characterization Cytotoxicity Cytotoxicity Anti_inflammatory Anti_inflammatory Cytotoxicity->Anti_inflammatory ACE_Inhibition ACE_Inhibition Cytotoxicity->ACE_Inhibition Kynureninase_Inhibition Kynureninase_Inhibition Cytotoxicity->Kynureninase_Inhibition Antimicrobial_Screening Antimicrobial_Screening SAR_Studies SAR_Studies Antimicrobial_Screening->SAR_Studies In_vivo_Models In_vivo_Models Anti_inflammatory->In_vivo_Models ACE_Inhibition->SAR_Studies Kynureninase_Inhibition->SAR_Studies

Caption: A logical workflow for the biological evaluation of this compound.

Part 1: Foundational Biological Assays

A critical first step in characterizing any novel compound is to determine its inherent toxicity to living cells and its potential to inhibit microbial growth. These foundational assays provide essential information for dose selection in subsequent, more complex experiments and can reveal broad-spectrum bioactivity.

In Vitro Cytotoxicity Assessment

Rationale: Cytotoxicity assays are fundamental to understanding the concentration at which a compound may induce cell death. This information is crucial for establishing a therapeutic window and for interpreting the results of other biological assays. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for assessing cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture selected human cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, and HEK293 for non-cancerous kidney cells) in appropriate media.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Replace the existing medium in the 96-well plates with the medium containing the different concentrations of the test compound. Include vehicle controls (medium with the same concentration of DMSO) and positive controls (a known cytotoxic agent like doxorubicin).

  • Incubation:

    • Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%.

Data Presentation:

Cell LineTreatment DurationIC50 (µM) of this compound
HeLa24 hoursTBD
48 hoursTBD
72 hoursTBD
MCF-724 hoursTBD
48 hoursTBD
72 hoursTBD
HEK29324 hoursTBD
48 hoursTBD
72 hoursTBD
Antimicrobial Activity Screening

Rationale: Given that some organic acids and their derivatives exhibit antimicrobial properties, it is prudent to screen this compound for activity against a panel of common Gram-positive and Gram-negative bacteria. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Experimental Protocol: Broth Microdilution Assay

  • Bacterial Strain Preparation:

    • Select a panel of bacteria, including Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains.

    • Culture the bacteria in appropriate broth to the mid-logarithmic phase of growth.

  • Compound Preparation:

    • Prepare a stock solution of this compound and perform serial dilutions in sterile broth in a 96-well plate.

  • Inoculation and Incubation:

    • Inoculate each well with a standardized suspension of the test bacteria.

    • Include positive controls (broth with bacteria, no compound) and negative controls (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

Bacterial StrainGram StainMIC (µg/mL) of this compound
Staphylococcus aureusPositiveTBD
Enterococcus faecalisPositiveTBD
Escherichia coliNegativeTBD
Pseudomonas aeruginosaNegativeTBD

Part 2: Investigation of Specific Biological Activities

Based on the structural relationship of this compound to known bioactive molecules, the following assays are proposed to explore its potential as an anti-inflammatory agent, an ACE inhibitor, or a kynureninase inhibitor.

Anti-inflammatory Activity

Rationale: N-acyl glycines have been implicated in anti-inflammatory processes. A common in vitro method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture and Stimulation:

    • Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.

  • Data Analysis:

    • Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated control.

    • Determine the IC50 value for NO inhibition.

Angiotensin-Converting Enzyme (ACE) Inhibition

Rationale: The inhibition of ACE is a key therapeutic strategy for managing hypertension. The in vitro ACE inhibition assay using the substrate hippuryl-histidyl-leucine (HHL) is a well-established method.

Experimental Protocol: ACE Inhibition Assay

  • Reaction Setup:

    • In a 96-well plate, add the ACE enzyme solution, the test compound at various concentrations, and a buffer solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the HHL substrate solution.

    • Incubate at 37°C for 30-60 minutes.

  • Reaction Termination and Quantification:

    • Stop the reaction by adding 1 M HCl.

    • The amount of hippuric acid produced can be quantified by HPLC or by a colorimetric method. For the colorimetric method, the released hippuric acid is mixed with pyridine and benzene sulfonyl chloride, and the resulting color is measured at 410 nm.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the test compound.

    • Determine the IC50 value.

Kynureninase Inhibition

Rationale: Kynureninase is an enzyme in the tryptophan metabolism pathway, and its inhibition has been explored as a therapeutic target for neurodegenerative diseases. The structural analogue, 3-hydroxyhippuric acid, is a known kynureninase inhibitor.

Experimental Protocol: Kynureninase Inhibition Assay

  • Reaction Mixture:

    • In a 96-well plate, combine the kynureninase enzyme, the test compound at various concentrations, and an assay buffer.

  • Reaction Initiation:

    • Start the reaction by adding the substrate, 3-hydroxy-DL-kynurenine.

  • Fluorescence Measurement:

    • Incubate the plate at room temperature.

    • Measure the fluorescence of the reaction product at an excitation of 315 nm and an emission of 415 nm.

  • Data Analysis:

    • Calculate the percentage of kynureninase inhibition for each concentration of the test compound.

    • Determine the IC50 value.

Part 3: Structure-Activity Relationship (SAR) and Further Development

Should this compound exhibit promising activity in any of the aforementioned assays, the next logical steps would involve synthesizing and testing a series of structurally related analogues. This would help to elucidate the structure-activity relationship (SAR), identifying the key molecular features responsible for the observed biological effects. Promising candidates from SAR studies could then be advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

Conclusion

While direct biological data for this compound is currently unavailable, its classification as a hippuric acid derivative provides a strong rationale for its systematic investigation. The experimental framework outlined in this guide offers a comprehensive and scientifically rigorous approach to unveiling its potential biological activities. By progressing from foundational cytotoxicity and antimicrobial screening to more specific mechanistic assays, researchers can efficiently characterize the pharmacological profile of this novel compound and determine its potential for further development as a therapeutic agent.

References

An In-depth Technical Guide to the Solubility and Stability of (3-Methoxy-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of (3-Methoxy-benzoylamino)-acetic acid (N-(3-methoxybenzoyl)glycine). In the absence of direct experimental data for this specific molecule, this document synthesizes information from closely related structural analogs, namely hippuric acid and other N-acylglycines, to project its physicochemical properties. The guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding for handling, formulation, and analysis of this compound. Methodologies for systematic solubility and stability testing are detailed to enable researchers to generate empirical data.

Introduction and Physicochemical Properties

This compound, also known as N-(3-methoxybenzoyl)glycine, is a derivative of glycine.[1][2] Its structure, featuring a benzoyl group attached to the nitrogen of glycine with a methoxy substitution on the aromatic ring, suggests its potential utility in medicinal chemistry and as a building block in organic synthesis. An understanding of its solubility and stability is paramount for any application, from initial laboratory research to potential pharmaceutical development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compound[1]
Synonyms N-(3-methoxybenzoyl)glycine, (3-Methoxybenzoyl)glycine[1][2]
CAS Number 57728-61-7[1][2]
Molecular Formula C10H11NO4[1]
Molecular Weight 209.2 g/mol [1]
Appearance Solid (predicted)[2]

Projected Solubility Profile

Aqueous Solubility

Hippuric acid exhibits limited solubility in cold water (approximately 4 g/L) but is freely soluble in hot water.[2][3] Like other amino acid derivatives, the solubility of this compound is expected to be pH-dependent due to the presence of the carboxylic acid group.[4] At low pH, the carboxylic acid will be protonated, leading to lower solubility. As the pH increases towards and above the pKa of the carboxylic acid, the molecule will become ionized, which should enhance its aqueous solubility.

The methoxy group, being moderately polar, may slightly increase the aqueous solubility compared to hippuric acid.

Solubility in Organic Solvents

Based on data for hippuric acid, this compound is expected to have good solubility in polar organic solvents. Hippuric acid is soluble in methanol and ethanol, and slightly soluble in DMSO.[5] It is also reported to be soluble in chloroform and ether, but practically insoluble in non-polar solvents like benzene.[1] A similar trend is anticipated for the methoxy-substituted derivative.

Table 2: Predicted Solubility of this compound in Common Solvents

SolventPredicted SolubilityRationale
Water (cold)Low to ModerateBased on hippuric acid, with potential for slight increase due to the methoxy group.
Water (hot)HighBased on hippuric acid.
MethanolHighPolar protic solvent, similar to hippuric acid's behavior.
EthanolHighPolar protic solvent, similar to hippuric acid's behavior.
DMSOModerateBased on hippuric acid's slight solubility.
ChloroformModerateBased on hippuric acid's solubility.
Diethyl EtherLow to ModerateBased on hippuric acid's solubility.
BenzeneVery LowNon-polar solvent, similar to hippuric acid's insolubility.
Experimental Protocol for Solubility Determination

To empirically determine the solubility of this compound, a systematic approach is recommended.

Step-by-Step Methodology:

  • Equilibrium Solubility Method:

    • Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to separate the undissolved solid.

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • pH-Dependent Aqueous Solubility:

    • Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9).

    • Follow the equilibrium solubility method for each buffer to determine the solubility as a function of pH.

G cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Equilibrate at constant temperature (e.g., 24-48h) prep1->prep2 sep1 Centrifuge to pellet undissolved solid prep2->sep1 sep2 Collect supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Quantify by HPLC-UV ana1->ana2 end end ana2->end Solubility Data

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its storage, handling, and potential application in formulations. Forced degradation studies are essential to identify potential degradation products and pathways.[6][7][8]

Predicted Stability

N-acylglycines can be susceptible to hydrolysis of the amide bond, particularly under strong acidic or basic conditions, to yield 3-methoxybenzoic acid and glycine. The presence of the methoxy group on the benzoyl ring is not expected to dramatically alter the stability of the amide bond compared to hippuric acid.

In biological systems, N-acylglycines can be metabolized by enzymes such as fatty acid amide hydrolase (FAAH), which catalyzes the hydrolysis of the amide bond.[9]

Forced Degradation Studies Protocol

A forced degradation study should be conducted to evaluate the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[8]

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or slightly elevated temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).

    • Photostability: Expose the solid compound and a solution of the compound to light, as per ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the amount of the parent compound remaining and to detect any degradation products.

G cluster_stress Stress Conditions cluster_outcomes Outcomes start (3-Methoxy-benzoylamino)- acetic acid acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal (e.g., 80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analysis by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathways Identify Degradation Pathways analysis->pathways products Characterize Degradation Products analysis->products

References

An In-depth Technical Guide to (3-Methoxy-benzoylamino)-acetic acid: An Analysis of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Methoxy-benzoylamino)-acetic acid, also known by its systematic name N-(3-methoxybenzoyl)glycine, is a chemical compound belonging to the class of N-acyl amino acids. While this compound is documented and available commercially, a thorough review of scientific and historical literature reveals a notable absence of dedicated research concerning its specific discovery, historical development, or unique applications. This guide provides a comprehensive analysis of the available information and contextualizes the compound within the broader landscape of related molecules.

Compound Identification and Properties

This compound is cataloged in several chemical databases and is available from various suppliers.[1][][3] These sources confirm its chemical structure and provide basic physicochemical properties.

PropertyValue
CAS Number 57728-61-7
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.2 g/mol
Synonyms N-(3-methoxybenzoyl)glycine, 2-(3-methoxybenzamido)acetic acid

Visualization of the Chemical Structure

Caption: Chemical structure of this compound.

Historical Context and Discovery

A comprehensive search of scientific databases, including historical archives and patent literature, did not yield any specific information detailing the initial discovery or synthesis of this compound. It is plausible that this compound was first synthesized as part of a larger chemical library for screening purposes or as an intermediate in a more complex synthesis. However, without direct documentation, any account of its discovery would be speculative.

Synthesis

While no specific discovery-related synthesis protocol for this exact molecule is available, a general and well-established method for synthesizing N-acylglycines can be proposed based on standard organic chemistry principles. This would typically involve the acylation of glycine with 3-methoxybenzoyl chloride.

Experimental Protocol: General Synthesis of N-(3-methoxybenzoyl)glycine

  • Dissolution: Glycine is dissolved in an aqueous basic solution, such as sodium hydroxide, to deprotonate the amino group, forming sodium glycinate.

  • Acylation: 3-methoxybenzoyl chloride, dissolved in a water-immiscible organic solvent, is added dropwise to the aqueous solution of sodium glycinate under vigorous stirring and cooling (e.g., in an ice bath). This is a variation of the Schotten-Baumann reaction.

  • Reaction: The reaction mixture is stirred for a period until the reaction is complete, which can be monitored by thin-layer chromatography.

  • Acidification: The aqueous layer is then acidified with a mineral acid, such as hydrochloric acid, to protonate the carboxylate and precipitate the N-(3-methoxybenzoyl)glycine product.

  • Isolation and Purification: The resulting solid is collected by filtration, washed with cold water to remove inorganic salts, and then purified by recrystallization from a suitable solvent like ethanol/water.

Caption: Generalized workflow for the synthesis of N-(3-methoxybenzoyl)glycine.

Applications and Biological Activity

There is a lack of specific research on the biological activities or applications of this compound itself. However, the broader class of N-acyl amino acids has garnered interest in various fields. For instance, some N-acyl amino acids have been investigated for their potential as analgesics by targeting glycine transporters.[4] Additionally, derivatives of N-benzoylglycine (hippuric acid) are studied in various biochemical contexts. A structurally similar compound, 3-Methoxy-4-hydroxyhippuric acid, is a known metabolite of catechins from green tea.[5] These examples highlight the potential areas where this compound or its derivatives could be of interest, though no specific studies have been published to date.

This compound is a known chemical entity, yet it lacks a documented history of discovery and has not been the subject of significant, dedicated scientific investigation. While its synthesis can be readily achieved through standard chemical methods, its potential applications and biological activities remain unexplored in the available scientific literature. For researchers in drug discovery and chemical biology, this compound represents a largely uncharacterized molecule. Future studies could explore its biological effects, potentially drawing inspiration from the activities of other N-acyl amino acids.

References

An In-depth Technical Guide to (3-Methoxy-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methoxy-benzoylamino)-acetic acid, also known as N-(3-methoxybenzoyl)glycine, is a derivative of the simplest amino acid, glycine. In this compound, the amino group of glycine is acylated with a 3-methoxybenzoyl group. Its structure, featuring an aromatic ring, an amide linkage, and a carboxylic acid moiety, suggests its potential for diverse biological activities and makes it an interesting candidate for further investigation in medicinal chemistry and drug discovery. The methoxy group, in particular, is a common functional group in many pharmaceuticals and can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.[1][2]

This technical guide provides a comprehensive overview of this compound, including its synthesis, potential biological activities based on structurally related compounds, and analytical methodologies for its characterization.

Chemical Properties

PropertyValueSource
CAS Number 57728-61-7N/A
Molecular Formula C10H11NO4N/A
Molecular Weight 209.20 g/mol [3]
Synonyms N-(3-methoxybenzoyl)glycine, 2-(3-methoxybenzamido)acetic acidN/A

Synthesis of this compound

The most common and well-established method for synthesizing N-acyl amino acids like this compound is the Schotten-Baumann reaction .[4][5][6] This reaction involves the acylation of an amine with an acid chloride in the presence of a base.

Schotten-Baumann Reaction Protocol

This protocol describes the synthesis of this compound from glycine and 3-methoxybenzoyl chloride.

Materials:

  • Glycine

  • 3-Methoxybenzoyl chloride

  • Sodium hydroxide (NaOH) or other suitable base

  • Dichloromethane or other suitable organic solvent

  • Hydrochloric acid (HCl) for acidification

  • Distilled water

Step-by-Step Methodology:

  • Dissolution of Glycine: Dissolve glycine in an aqueous solution of sodium hydroxide. The base is crucial for neutralizing the hydrochloric acid that is formed as a byproduct, which would otherwise protonate the unreacted amine and halt the reaction.[7]

  • Addition of Acyl Chloride: To the chilled and vigorously stirred glycine solution, add a solution of 3-methoxybenzoyl chloride in an organic solvent (e.g., dichloromethane) dropwise. The two-phase system allows the base in the aqueous phase to neutralize the generated acid, while the starting materials and product remain primarily in the organic phase.[6]

  • Reaction: Continue stirring the mixture vigorously for a specified period, typically a few hours, at a controlled temperature (e.g., room temperature or below).

  • Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer with dilute HCl and then with water to remove any unreacted base and other aqueous impurities.

  • Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the crude product. The primary side reaction to consider is the hydrolysis of the reactive 3-methoxybenzoyl chloride by water, which can be minimized by controlling the reaction conditions.[7]

  • Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.[7]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Glycine Glycine in aq. NaOH ReactionVessel Schotten-Baumann Reaction (Vigorous Stirring) Glycine->ReactionVessel AcylChloride 3-Methoxybenzoyl Chloride in Dichloromethane AcylChloride->ReactionVessel Separation Phase Separation ReactionVessel->Separation Washing Washing with HCl and Water Separation->Washing Drying Drying & Solvent Evaporation Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Product (3-Methoxy-benzoylamino) -acetic acid (Pure) Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Routes

Other methods for the synthesis of N-acyl amino acids include:

  • Fatty Acid Ester Amidation: This method involves reacting a fatty acid methyl ester with an amino acid in the presence of a catalyst.[8]

  • Enzymatic Synthesis: The use of enzymes, such as lipases, offers a greener and more selective alternative to chemical synthesis.[9]

Potential Biological Activities and Mechanism of Action

While specific biological data for this compound is limited in the public domain, we can infer its potential activities based on its structural components and related compounds.

Inferred Biological Activities of this compound
Potential ActivityRationale based on Structural Analogs
Antibacterial N-Benzoylglycine (hippuric acid) and its derivatives have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of substituents on the benzoyl ring can modulate this activity.[4]
Anti-inflammatory The benzoyl moiety is present in some non-steroidal anti-inflammatory drugs (NSAIDs). Further investigation is needed to determine if this compound exhibits similar properties.
Metabolic Regulation N-acylglycines are metabolites involved in various physiological and pathological processes. Hippuric acid, a structurally similar compound, is a known uremic toxin and a human blood serum metabolite.[10] Glycine conjugation is a significant pathway in the metabolism of aromatic acids.[11]
Role of the Methoxy Group

The methoxy group (-OCH3) is a key functional group in many approved drugs.[2] Its presence in this compound can influence several properties:

  • Target Binding: The methoxy group can participate in hydrogen bonding and other interactions with biological targets, potentially enhancing binding affinity.[1]

  • Physicochemical Properties: It can affect the molecule's solubility, lipophilicity, and electronic properties.[1]

  • Pharmacokinetics (ADME): The methoxy group can influence the absorption, distribution, metabolism, and excretion of the compound.[1]

Potential_Biological_Activity cluster_compound This compound cluster_properties Influenced Properties cluster_activities Potential Biological Activities Compound Chemical Structure (Aromatic ring, Amide, Carboxylic acid, Methoxy group) Binding Target Binding Affinity Compound->Binding Methoxy group interactions PhysChem Physicochemical Properties (Solubility, Lipophilicity) Compound->PhysChem Structural features ADME Pharmacokinetics (ADME) Compound->ADME Metabolic stability Antibacterial Antibacterial Activity Binding->Antibacterial AntiInflammatory Anti-inflammatory Activity Binding->AntiInflammatory PhysChem->ADME Metabolic Metabolic Regulation ADME->Metabolic

Caption: Inferred biological relevance of this compound.

Analytical Methodologies

The characterization and quantification of this compound and other N-acylglycines are typically performed using advanced analytical techniques.

Chromatographic Methods Coupled with Mass Spectrometry

High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) are the methods of choice for the analysis of N-acylglycines in biological matrices.[12][13][14]

Key Steps in the Analytical Workflow:

  • Sample Preparation: This may involve solid-phase extraction (SPE) to isolate the analyte from complex matrices like urine or plasma.[13]

  • Derivatization: In some cases, derivatization (e.g., with n-butanol) is performed to improve the chromatographic and mass spectrometric properties of the analyte.[13]

  • Chromatographic Separation: The derivatized or underivatized analyte is separated from other components in the sample using an appropriate HPLC or UPLC column and mobile phase gradient.

  • Mass Spectrometric Detection: The separated analyte is ionized (e.g., by electrospray ionization - ESI) and detected by a tandem mass spectrometer, which provides high sensitivity and specificity for quantification.[13]

Analytical_Workflow Sample Biological Sample (Urine, Plasma) SPE Solid-Phase Extraction (SPE) Sample->SPE Derivatization Derivatization (e.g., with n-butanol) SPE->Derivatization UPLC_MSMS UPLC-MS/MS Analysis Derivatization->UPLC_MSMS Data Data Acquisition & Quantification UPLC_MSMS->Data

Caption: General workflow for the analysis of N-acylglycines.

Conclusion

This compound is a readily synthesizable N-acylated glycine derivative. While direct biological data is scarce, its structural similarity to other bioactive N-benzoylglycines suggests potential for further investigation, particularly in the areas of antibacterial and anti-inflammatory research. The presence of the methoxy group is a key feature that can be exploited to modulate its pharmacological profile. The well-established analytical techniques for N-acylglycines provide a solid foundation for its future study in various biological systems. This guide serves as a foundational resource for researchers interested in exploring the chemical and biological properties of this intriguing molecule.

References

A Roadmap for Unveiling the Bioactive Potential of (3-Methoxy-benzoylamino)-acetic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Methoxy-benzoylamino)-acetic acid, also known as N-(3-methoxybenzoyl)glycine, is a small molecule whose biological activities remain largely unexplored. Its chemical architecture, featuring an N-acylglycine backbone, suggests a potential for interaction with various biological targets. This technical guide provides a comprehensive roadmap for researchers and drug development professionals to systematically investigate the potential research applications of this compound. Grounded in the known bioactivities of structurally related molecules, this document outlines a phased research plan, from initial in silico screening to robust in vitro validation. Detailed, field-proven protocols for key assays are provided to ensure experimental rigor and reproducibility. This guide is intended to serve as a foundational resource to unlock the therapeutic or research potential of this compound.

Introduction: The Scientific Rationale for Investigation

This compound (Figure 1) is a derivative of glycine and 3-methoxybenzoic acid. While direct biological data for this specific molecule is scarce, its structural components are present in numerous bioactive compounds, providing a strong rationale for its investigation.

  • The N-Acylglycine Core: N-acylglycines are a class of endogenous lipid signaling molecules with diverse physiological roles, including anti-inflammatory and analgesic effects.[1][2][3] They are recognized for their involvement in cellular signaling, energy homeostasis, and pain perception.[4] The presence of this core structure in this compound suggests a potential for similar biological activities.

  • The Methoxybenzoyl Moiety: The methoxybenzoyl group is a key feature in many pharmacologically active compounds. For instance, methoxybenzoyl-aryl-thiazoles have been identified as potent inhibitors of tubulin polymerization, exhibiting significant anticancer activity.[5][6] Additionally, other methoxy-substituted compounds have shown promise in anticancer research.[7][8]

Figure 1: Chemical Structure of this compound

Compound Name Synonyms CAS Number Molecular Formula Molecular Weight
This compoundN-(3-methoxybenzoyl)glycine57728-61-7C10H11NO4209.2 g/mol

Given this background, we hypothesize that this compound may possess therapeutic potential in areas such as oncology, inflammation, and infectious diseases. This guide outlines a systematic approach to test these hypotheses.

A Phased Approach to Uncovering Bioactivity

We propose a multi-stage research workflow designed to efficiently screen for and characterize the biological activity of this compound. This workflow progresses from computational predictions to cell-based assays, ensuring a logical and resource-effective investigation.

G cluster_0 Phase 1: In Silico Screening cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Mechanism of Action Studies a Target Identification & Virtual Screening b Cytotoxicity Profiling a->b Hypothesis Generation c Enzyme Inhibition Assays a->c Hypothesis Generation d Antimicrobial Susceptibility Testing a->d Hypothesis Generation e Target-specific Assays b->e Identified Cytotoxicity c->e Confirmed Inhibition d->e Demonstrated Antimicrobial Activity

Caption: Proposed research workflow for this compound.

Phase 1: In Silico Screening - A Virtual First Look

Before embarking on wet-lab experiments, computational methods can provide valuable insights into the potential biological targets of this compound. Molecular docking is a powerful technique to predict the binding affinity and orientation of a small molecule to the active site of a protein.[9][10][11]

Experimental Workflow: Molecular Docking

G a Prepare Ligand Structure This compound d Run Docking Simulation (e.g., AutoDock Vina) a->d b Select & Prepare Target Protein Structures (e.g., from RCSB PDB) c Define Binding Site (Grid Box) b->c c->d e Analyze Docking Results (Binding Energy & Pose) d->e

Caption: A streamlined workflow for molecular docking.[12][13]

Step-by-Step Methodology: Molecular Docking
  • Ligand Preparation:

    • Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D structure and perform energy minimization using software like Avogadro or the tools within your docking suite.

    • Save the ligand in a suitable format (e.g., .pdbqt for AutoDock Vina).

  • Target Selection and Preparation:

    • Based on the activities of structural analogs, select potential protein targets. Good starting points could include tubulin (due to the methoxybenzoyl moiety) or cyclooxygenase enzymes (COX-1/COX-2) (given the potential for anti-inflammatory activity).

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules, adding polar hydrogens, and assigning charges using tools like AutoDockTools.[9]

  • Docking Simulation:

    • Define the binding pocket (grid box) on the target protein, typically centered on the active site where the native ligand binds.

    • Run the docking simulation using software such as AutoDock Vina.[13]

  • Results Analysis:

    • Analyze the output files to determine the predicted binding energy (in kcal/mol) and visualize the binding poses of the ligand within the protein's active site using software like PyMOL or Chimera.[9] Lower binding energies suggest a more favorable interaction.

Phase 2: In Vitro Validation - From Prediction to Practice

Following the generation of hypotheses from in silico screening, the next crucial step is to validate these predictions through a series of robust in vitro assays.

Cytotoxicity Profiling

A fundamental initial screen is to assess the compound's effect on cell viability. This is critical for identifying potential anticancer activity and for determining non-toxic concentrations for other cell-based assays. The MTT assay is a widely used colorimetric method for this purpose.[14][15][16]

  • Cell Seeding:

    • Seed cells (e.g., a cancer cell line like A549 or a normal cell line like fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[17] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization and Absorbance Reading:

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[15][17]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.[17]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Enzyme Inhibition Assays

Based on in silico predictions or structural similarities to known enzyme inhibitors, direct enzymatic assays can be performed.[18][19] For example, given the potential anti-inflammatory role of N-acylglycines, assessing inhibition of COX enzymes would be a logical step.

  • Reagent Preparation:

    • Prepare an assay buffer suitable for the target enzyme.

    • Prepare solutions of the enzyme, the substrate, and the test compound at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the enzyme, and the test compound (or vehicle control).

    • Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate.

    • Monitor the formation of the product over time by measuring the change in absorbance at a specific wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the control.

    • Calculate the IC50 value of the compound for the target enzyme.

Antimicrobial Susceptibility Testing

The N-acyl backbone is present in some antimicrobial compounds. Therefore, screening for antibacterial or antifungal activity is a worthwhile endeavor. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[20][21][22][23]

  • Preparation of Inoculum:

    • Culture the desired bacterial strain (e.g., E. coli, S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a standardized concentration (typically 0.5 McFarland standard).

  • Plate Setup:

    • In a 96-well plate, perform a two-fold serial dilution of this compound in the broth.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 16-20 hours.[22]

    • Visually inspect the wells for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[21]

Phase 3: Elucidating the Mechanism of Action

Should any of the Phase 2 assays yield positive results, the subsequent research should focus on delineating the specific molecular mechanism of action. This could involve more specific cell-based assays (e.g., cell cycle analysis if cytotoxicity is observed) or biophysical techniques to confirm direct binding to a target protein.

Conclusion

While this compound is currently an understudied molecule, its chemical structure provides a compelling basis for systematic investigation. The phased research plan outlined in this guide, combining in silico screening with robust in vitro validation, offers a scientifically rigorous and efficient pathway to explore its potential as a novel bioactive compound. The detailed protocols provided herein are intended to empower researchers to undertake this exploration with confidence, contributing to the broader landscape of drug discovery and chemical biology.

References

An In-depth Technical Guide to (3-Methoxy-benzoylamino)-acetic acid: Safety, Synthesis, and Biological Prospects

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (3-Methoxy-benzoylamino)-acetic acid, also known as N-(3-methoxybenzoyl)glycine. Synthesizing data from established safety protocols, analogous chemical syntheses, and the biological activities of structurally related molecules, this document serves as a foundational resource for its safe handling, synthesis, and exploration in research and drug development.

Chemical Profile and Properties

This compound belongs to the N-acylglycine family of compounds. These molecules are characterized by an amide bond linking a fatty acid (in this case, 3-methoxybenzoic acid) to the amino group of glycine.[1] This structural motif is found in various endogenous signaling molecules and serves as a versatile scaffold in medicinal chemistry.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₄CymitQuimica
Molecular Weight 209.20 g/mol CymitQuimica
CAS Number 57728-61-7ChemicalBook[1]
Appearance Expected to be a solidGeneral knowledge
Solubility Expected to have some solubility in water and polar organic solventsGeneral knowledge

Safety and Handling: A Proactive Approach

Hazard Identification and Mitigation

The primary hazards associated with this compound are anticipated to be:

  • Skin and Eye Irritation: Direct contact may cause irritation.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2]

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.

  • Emergency eyewash stations and safety showers should be readily accessible.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential for the safe handling of this compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldTo prevent eye contact with dust or splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Body Protection Laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area is typically sufficient. A dust mask or respirator may be necessary if handling large quantities or if dust generation is significant.To prevent inhalation of airborne particles.
Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Synthesis of this compound: A Proposed Protocol

A reliable method for the synthesis of N-acylglycines is the Schotten-Baumann reaction.[1][4][5] This reaction involves the acylation of an amino acid with an acyl chloride in the presence of a base. The following is a proposed, detailed protocol for the synthesis of this compound.

Reaction Principle

The lone pair of electrons on the nitrogen atom of glycine attacks the electrophilic carbonyl carbon of 3-methoxybenzoyl chloride. The reaction is facilitated by a base, typically sodium hydroxide, which neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[4]

Schotten_Baumann_Reaction Glycine Glycine Intermediate Tetrahedral Intermediate Glycine->Intermediate Nucleophilic Attack MethoxybenzoylChloride 3-Methoxybenzoyl Chloride MethoxybenzoylChloride->Intermediate Base Aqueous Base (e.g., NaOH) Base->Glycine Deprotonation Product (3-Methoxy-benzoylamino)- acetic acid Intermediate->Product Elimination of Cl⁻ Byproduct NaCl + H₂O Intermediate->Byproduct Neutralization

Caption: Proposed Schotten-Baumann reaction for the synthesis of this compound.

Experimental Protocol

Materials:

  • Glycine

  • 3-Methoxybenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Distilled water

  • Ice

Procedure:

  • Dissolution of Glycine: In a flask, dissolve a specific molar amount of glycine in a 10% aqueous solution of sodium hydroxide. The amount of NaOH should be in molar excess to neutralize the HCl produced during the reaction. Cool the solution in an ice bath.

  • Addition of Acyl Chloride: While vigorously stirring the cooled glycine solution, slowly add an equimolar amount of 3-methoxybenzoyl chloride dropwise. Maintain the temperature of the reaction mixture below 5°C.

  • Reaction: After the addition is complete, continue to stir the mixture in the ice bath for an additional 1-2 hours.

  • Precipitation: Acidify the reaction mixture with dilute hydrochloric acid until the pH is acidic. This will precipitate the crude this compound.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain the purified this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis.

Biological Activity and Research Applications: An Exploratory Outlook

While direct biological studies on this compound are limited, the broader class of N-acylglycines and compounds containing the methoxybenzoyl moiety have demonstrated significant biological activities, suggesting promising avenues for investigation.[6][7]

Potential as an Anticancer Agent

Structurally related 4-substituted methoxybenzoyl-aryl-thiazoles have been identified as potent inhibitors of tubulin polymerization.[8][9] These compounds bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.[8] The presence of the methoxybenzoyl group is crucial for this activity. It is plausible that this compound could exhibit similar tubulin-targeting properties.

Anticancer_MoA Compound This compound (Hypothesized) Tubulin Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Disruption Disruption of Microtubule Dynamics Compound->Disruption Microtubules Microtubule Polymerization Tubulin->Microtubules CellCycleArrest G2/M Phase Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Hypothesized mechanism of action for anticancer activity.

Role in Metabolic Pathways and Signaling

N-acylglycines are endogenous molecules involved in various physiological processes, including the regulation of metabolism and cellular signaling.[6][10] The enzyme Glycine N-acyltransferase (GLYAT) is responsible for the synthesis of N-acylglycines, which play a role in the detoxification of xenobiotics and the metabolism of endogenous organic acids.[11] Altered levels of N-acylglycines have been linked to certain inborn errors of metabolism.[12] Investigating the interaction of this compound with GLYAT and other metabolic enzymes could reveal its potential role in metabolic regulation.

Future Research Directions
  • In Vitro Screening: The primary step would be to screen this compound against a panel of cancer cell lines to assess its cytotoxic activity.

  • Mechanism of Action Studies: Should cytotoxic activity be observed, further studies to elucidate the mechanism of action, such as tubulin polymerization assays and cell cycle analysis, would be warranted.

  • Pharmacokinetic Profiling: Evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for any further development.

  • Analogue Synthesis: The synthesis of a library of related N-(methoxybenzoyl)glycine derivatives with substitutions on the phenyl ring could be undertaken to explore structure-activity relationships (SAR).

Conclusion

This compound is a compound with a straightforward synthetic route and a favorable safety profile based on analogous structures. While its biological activity remains to be fully elucidated, the known pharmacological effects of structurally related molecules, particularly in the realm of oncology, provide a strong rationale for its further investigation. This guide provides the foundational knowledge for researchers to safely handle, synthesize, and explore the therapeutic potential of this intriguing molecule.

References

Foreword: The Criticality of Starting Material Integrity in Scientific Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: (3-Methoxy-benzoylamino)-acetic acid Suppliers and Purity Verification

As a Senior Application Scientist, I have witnessed firsthand how the trajectory of a research project—from early-stage discovery to late-stage development—is fundamentally dictated by the quality of its foundational components. The seemingly routine act of sourcing a chemical intermediate is, in reality, the first critical control point in an experimental cascade. For a compound like this compound (CAS No. 57728-61-7), a versatile building block in medicinal chemistry and organic synthesis, the concepts of "supplier" and "purity" are not administrative details; they are the bedrock of scientific validity.

This guide is structured to move beyond a simple list of vendors. It is designed to empower you, the researcher, with a robust framework for sourcing this intermediate and, more importantly, for independently verifying its quality. We will explore the supplier landscape, delve into the causality behind rigorous analytical validation, and provide actionable protocols that constitute a self-validating system for quality control. Trust in your starting materials should not be assumed; it must be empirically established.

Part 1: The Supplier Landscape for this compound

The accessibility of this compound from various chemical suppliers is a testament to its utility. However, the onus is on the scientist to select a supplier that aligns with the quality and documentation requirements of their specific application, whether it be for exploratory research or GMP-compliant manufacturing.[] Several global suppliers list this compound, often under various synonyms.

Key synonyms for this compound include:

  • N-[(3-methoxyphenyl)carbonyl]glycine[2]

  • 2-(3-methoxybenzamido)acetic acid[3]

  • N-(3-methoxybenzoyl)glycine[3]

A summary of representative suppliers is presented below. It is crucial to note that while a catalog may list a standard purity, the definitive statement of quality for a specific batch is always the Certificate of Analysis (CoA).

SupplierProduct Name(s)CAS NumberStated Purity/Grade
BOC Sciences This compound57728-61-7Research Grade, GMP Available[]
CymitQuimica This compound57728-61-797%[3]
Angene International This compound57728-61-7Inquire for details[4]
ChemicalBook This compound57728-61-7Lists multiple suppliers[5]

Part 2: A Framework for Purity Verification: The Self-Validating Protocol

The presence of unwanted chemicals, even in trace amounts, can significantly alter the efficacy and safety of pharmaceutical products.[6] According to ICH guidelines, impurities can be classified as organic, inorganic, or residual solvents, each originating from different stages of the manufacturing process, such as from starting materials or synthetic by-products.[6][7] Therefore, relying solely on a supplier's CoA is insufficient for critical applications. A multi-pronged, orthogonal analytical approach is necessary to build a complete and trustworthy profile of the material.

The following workflow is designed as a self-validating system. Each step provides a layer of data that corroborates the findings of the others, culminating in a high-confidence assessment of both identity and purity.

G cluster_0 Purity Verification Workflow A Step 1: Documentation Review (Certificate of Analysis) B Step 2: Identity Confirmation (NMR Spectroscopy) A->B Initial Check C Step 3: Purity Quantification (RP-HPLC) B->C Structure Confirmed D Step 4 (Optional): Impurity ID (LC-MS) C->D Impurity Detected E Step 5 (Optional): Thermal Purity (DSC) C->E Corroborative Check F Final Assessment: Material Qualified for Use C->F Purity Meets Spec D->F Impurity Characterized & Deemed Acceptable G cluster_1 RP-HPLC Analysis Protocol prep Sample & Standard Preparation system HPLC System Setup (Column, Mobile Phase, Detector) inject Inject Sample separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration & Area Calculation detect->integrate calculate Purity Calculation (% Area) integrate->calculate

References

Methodological & Application

Unveiling a Novel Strategy for Enhanced Proteome Coverage: A Hypothetical Application of (3-Methoxy-benzoylamino)-acetic acid in Proteomics Sample Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The application of (3-Methoxy-benzoylamino)-acetic acid as described in this document is a hypothetical use case based on established principles of chemical derivatization in proteomics. This compound is not currently a standard reagent for this purpose, and the protocols provided are for illustrative and research exploration purposes only.

Part 1: The Challenge of the Hidden Proteome and a Novel Chemical Tool

In the pursuit of comprehensive proteome analysis, mass spectrometry-based proteomics has become an indispensable tool. However, a significant challenge remains in the detection and identification of small, hydrophilic peptides generated during proteolytic digestion. These peptides often exhibit poor retention on reversed-phase liquid chromatography (RPLC) columns, eluting in the void volume and escaping detection by the mass spectrometer. This analytical bias leads to incomplete proteome coverage and the potential loss of crucial biological information.

To address this limitation, chemical derivatization of peptides has emerged as a powerful strategy. By introducing specific chemical moieties to the peptide backbone, it is possible to modulate their physicochemical properties, thereby enhancing their analytical performance. One such approach is the derivatization of the N-terminus of peptides with hydrophobic groups, which increases their retention time in RPLC and improves their ionization efficiency in the mass spectrometer.

This application note explores the hypothetical use of this compound, also known as N-(3-methoxybenzoyl)glycine, as a novel derivatizing agent for proteomics sample preparation. We propose that the introduction of the hydrophobic 3-methoxybenzoyl group to the N-terminus of peptides can significantly improve their chromatographic behavior, leading to increased peptide and protein identifications. This document provides a theoretical framework for its mechanism of action, detailed hypothetical protocols for its application, and a discussion of the expected outcomes.

Part 2: A Hypothetical Mechanism for Enhanced Peptide Detection

The proposed mechanism of action for this compound in enhancing peptide detection is rooted in the principles of reversed-phase chromatography. The benzoyl group, a hydrophobic aromatic moiety, is expected to significantly increase the non-polar character of derivatized peptides.[1] This increased hydrophobicity will lead to stronger interactions with the stationary phase of the RPLC column, resulting in longer retention times and better separation from the unretained components of the sample.[1]

For the derivatization to occur, the carboxylic acid group of this compound would first need to be activated, for example, by converting it into an N-hydroxysuccinimide (NHS) ester. This activated ester would then react with the primary amine at the N-terminus of a peptide, forming a stable amide bond.

cluster_0 Activation of this compound cluster_1 Peptide Derivatization Derivatizing_Agent This compound Activated_Agent NHS-activated This compound Derivatizing_Agent->Activated_Agent EDC NHS N-hydroxysuccinimide (NHS) NHS->Activated_Agent EDC EDC Derivatized_Peptide Derivatized Peptide (Increased Hydrophobicity) Activated_Agent->Derivatized_Peptide Peptide Peptide with N-terminal amine Peptide->Derivatized_Peptide

Figure 1: Hypothetical reaction scheme for the activation of this compound and subsequent derivatization of a peptide.

Part 3: Experimental Protocols

The following are hypothetical protocols for the synthesis, activation, and application of this compound for proteomics sample preparation. These protocols are based on established methods for chemical synthesis and peptide derivatization.

Protocol 1: Synthesis and Activation of this compound

This protocol describes the synthesis of the derivatizing agent and its activation to an NHS ester.

Materials:

  • 3-Methoxybenzoyl chloride

  • Glycine

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Synthesis of this compound:

    • Dissolve glycine in an aqueous solution of NaOH.

    • Slowly add 3-Methoxybenzoyl chloride to the solution while stirring vigorously in an ice bath.

    • Allow the reaction to proceed for 2-3 hours at room temperature.

    • Acidify the reaction mixture with HCl to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Activation with NHS:

    • Dissolve the synthesized this compound and NHS in anhydrous DCM.

    • Add EDC to the solution and stir at room temperature overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to obtain the NHS-activated derivatizing agent.

Protocol 2: In-solution Derivatization of Tryptic Peptides

This protocol details the steps for protein digestion and subsequent peptide derivatization.

Materials:

  • Protein sample (e.g., cell lysate, purified protein)

  • Urea

  • Tris buffer

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • NHS-activated this compound (from Protocol 1)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the protein sample in a buffer containing 8 M urea and 50 mM Tris, pH 8.0.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Tryptic Digestion:

    • Dilute the sample with 50 mM Tris, pH 8.0, to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with TFA to a final concentration of 0.1%.

    • Desalt the peptides using a C18 SPE cartridge.

    • Elute the peptides with a solution of 50% ACN and 0.1% TFA.

    • Dry the eluted peptides in a vacuum centrifuge.

  • Derivatization Reaction:

    • Reconstitute the dried peptides in a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 8.5).

    • Add the NHS-activated this compound (a 10-fold molar excess over the estimated amount of peptides).

    • Incubate the reaction for 1 hour at room temperature.

  • Final Cleanup:

    • Acidify the derivatization reaction mixture with TFA.

    • Desalt the derivatized peptides using a C18 SPE cartridge.

    • Elute the derivatized peptides and dry them in a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis of Derivatized Peptides

This protocol outlines the analysis of the derivatized peptides by mass spectrometry.

Materials:

  • Reconstituted derivatized peptide sample

  • LC-MS/MS system (e.g., Orbitrap mass spectrometer coupled to a nano-HPLC system)

  • Reversed-phase nano-HPLC column

  • Mobile phases: Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in ACN)

Procedure:

  • Sample Injection and Chromatographic Separation:

    • Reconstitute the dried, derivatized peptides in Solvent A.

    • Inject the sample onto the nano-HPLC column.

    • Separate the peptides using a gradient of Solvent B (e.g., 2% to 40% B over 60 minutes).

  • Mass Spectrometry Analysis:

    • Acquire mass spectra in a data-dependent acquisition (DDA) mode.

    • Set the mass spectrometer to acquire a full MS scan followed by MS/MS scans of the most abundant precursor ions.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database using a suitable search engine (e.g., Mascot, Sequest).

    • Include a variable modification corresponding to the mass of the (3-Methoxy-benzoylamino)-acetyl group on the N-terminus of peptides in the search parameters.

Part 4: Expected Results and Data Analysis

The successful derivatization of peptides with this compound is expected to yield several key analytical advantages.

ParameterUnderivatized Peptide (Hypothetical)Derivatized Peptide (Hypothetical)Rationale for Improvement
Chromatographic Retention Early elution, potential co-elution with contaminantsIncreased retention time, better peak shapeThe addition of the hydrophobic benzoyl group increases interaction with the C18 stationary phase.[1]
Mass Shift Native peptide massNative peptide mass + mass of derivatizing agentCovalent modification adds a predictable mass to the peptide.
Peptide Identification Lower confidence for small, hydrophilic peptidesIncreased number and confidence of peptide identificationsImproved chromatography leads to better separation and more peptides being selected for MS/MS.
Protein Sequence Coverage Potentially incompleteIncreased sequence coverageMore identified peptides contribute to a more complete picture of the protein sequence.

Data Analysis Considerations:

When analyzing the mass spectrometry data, it is crucial to define a new, custom modification in the database search software. This modification should correspond to the exact mass of the (3-Methoxy-benzoylamino)-acetyl group added to the N-terminus of the peptides. The search results should then be carefully inspected to confirm the presence of derivatized peptides and to assess the efficiency of the derivatization reaction.

Part 5: Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful implementation.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Outcome Protein_Extraction Protein Extraction Digestion Reduction, Alkylation, and Tryptic Digestion Protein_Extraction->Digestion Derivatization Peptide Derivatization with activated this compound Digestion->Derivatization Cleanup C18 Desalting Derivatization->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data_Analysis Database Searching (with custom modification) LC_MS->Data_Analysis Results Enhanced Peptide and Protein Identification Data_Analysis->Results

Figure 2: A conceptual workflow for the hypothetical application of this compound in proteomics.

References

Application Notes and Protocols for the Use of (3-Methoxy-benzoylamino)-acetic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Benzamide Derivative

(3-Methoxy-benzoylamino)-acetic acid, a member of the N-acylglycine family, presents a chemical structure with potential for biological activity. While specific applications in cell culture are not yet extensively documented in peer-reviewed literature, its benzamide core is a feature of various pharmacologically active compounds. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the effects of this compound in in vitro cell culture systems.

These protocols are designed to be a self-validating system, guiding the user from initial compound handling and characterization to the design of robust experiments for assessing its biological impact. The causality behind each experimental choice is explained to empower researchers to adapt these protocols to their specific cell models and research questions.

PART 1: Compound Characterization and Handling

A thorough understanding of the test compound is the foundation of reliable and reproducible cell culture experiments.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueSource(s)
CAS Number 57728-61-7[][2][3]
Molecular Formula C10H11NO4[4]
Molecular Weight 209.20 g/mol [4]
Synonyms N-(3-methoxybenzoyl)glycine, 2-(3-methoxybenzamido)acetic acid[4][5]
Appearance Solid (Form may vary by supplier)[4]
Safety Precautions and Handling

While a specific safety data sheet (SDS) for this compound may not be readily available from all suppliers, general precautions for handling novel chemical compounds should be strictly followed. Structurally related compounds may cause skin and eye irritation[6].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the solid compound or its solutions.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood, especially when weighing the powdered form.

  • Waste Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.

PART 2: Foundational In Vitro Protocols

The following protocols provide a systematic approach to preparing this compound for cell culture experiments and determining its effective, non-toxic concentration range.

Protocol for Solubility and Stock Solution Preparation

The solubility of a compound is a critical parameter that influences its bioavailability in cell culture. A systematic approach to determine the optimal solvent and concentration for a stock solution is essential.

Objective: To prepare a high-concentration, sterile stock solution of this compound for reproducible dilution into cell culture media.

Materials:

  • This compound powder

  • Solvents: Cell culture-grade Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Step-by-Step Protocol:

  • Initial Solvent Screening:

    • Dispense a small, pre-weighed amount of the compound (e.g., 1-5 mg) into separate sterile microcentrifuge tubes.

    • Add a calculated volume of each solvent (DMSO, EtOH, PBS) to achieve a high target concentration (e.g., 100 mM). The order of preference for solvents is typically aqueous-based (PBS, media) followed by organic solvents like DMSO or ethanol[7].

    • Vortex thoroughly for 1-2 minutes.

    • Visually inspect for complete dissolution. The presence of any precipitate indicates insolubility at that concentration[8].

  • Determining Maximum Stock Concentration:

    • If the compound dissolves in an organic solvent like DMSO, proceed to determine the maximum soluble concentration.

    • Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent.

    • Vortex vigorously and allow it to sit at room temperature for at least one hour to reach equilibrium.

    • Centrifuge the solution to pellet the undissolved compound.

    • Carefully collect the supernatant. This is your saturated stock solution. While direct measurement of concentration is ideal, for initial screening, this saturated solution can be serially diluted.

  • Preparation of a Working Stock Solution:

    • Based on the solubility test, prepare a stock solution at a concentration that ensures complete dissolution (e.g., 50-100 mM in DMSO).

    • To ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter.

    • Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

Causality and Best Practices:

  • Why DMSO? DMSO is a common solvent for dissolving hydrophobic compounds for cell culture applications. However, the final concentration of DMSO in the culture medium should typically not exceed 0.5%, and ideally be below 0.1%, as it can have its own biological effects and cytotoxicity[9].

  • Vehicle Control: It is imperative to include a "vehicle control" in all experiments. This control group consists of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used to deliver the compound. This allows for the differentiation of the compound's effects from those of the solvent.

  • Kinetic vs. Thermodynamic Solubility: The protocol above primarily assesses kinetic solubility, which is often sufficient for initial in vitro screening[10][11].

Workflow for Solubility Testing and Stock Preparation

G cluster_prep Preparation cluster_solubility Solubility Assessment cluster_stock Stock Solution Preparation weigh Weigh Compound test Add Solvent & Vortex weigh->test solvents Select Solvents (DMSO, EtOH, PBS) solvents->test observe Visually Inspect for Precipitate test->observe dissolved Completely Dissolved? observe->dissolved test_lower Try Lower Concentration dissolved->test_lower No prep_stock Prepare High-Concentration Stock dissolved->prep_stock Yes test_lower->test filter Sterile Filter (0.22 µm) prep_stock->filter aliquot Aliquot and Store at -20°C/-80°C filter->aliquot

Caption: Workflow for determining solubility and preparing a stock solution.

Protocol for Determining Cytotoxicity and Working Concentration

Before investigating the specific biological effects of this compound, it is crucial to determine its cytotoxic profile. This allows for the selection of a concentration range that is effective but not overtly toxic to the cells. Cell viability assays like the MTT or XTT assay are commonly used for this purpose[12][13].

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and establish a sub-toxic working concentration range for subsequent experiments.

Materials:

  • Selected cell line(s)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit

  • Microplate reader

Step-by-Step Protocol (MTT Assay Example):

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight (or until cells are well-adhered and in a logarithmic growth phase).

  • Compound Treatment:

    • Prepare a series of 2-fold or 3-fold serial dilutions of the this compound stock solution in complete medium[14]. A wide initial concentration range is recommended (e.g., from 0.1 µM to 1000 µM).

    • Include wells for a vehicle control (medium with the same final concentration of DMSO as the treated wells) and a "no-cell" control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

  • Incubation:

    • Incubate the plate for a duration relevant to your experimental design (e.g., 24, 48, or 72 hours). The choice of incubation time should be based on the cell line's doubling time and the anticipated mechanism of action.

  • MTT Assay:

    • Following the incubation period, add 10-20 µL of the MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., acidic isopropanol or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).

Causality and Best Practices:

  • Why MTT/XTT? These assays measure the metabolic activity of cells, which is often correlated with cell viability. They are robust, reproducible, and suitable for high-throughput screening[15].

  • Choosing a Working Concentration: For subsequent experiments investigating specific biological effects, it is advisable to use concentrations at or below the IC50 value to minimize confounding effects of general cytotoxicity. A common practice is to test concentrations such as IC25, IC50, and a slightly higher concentration to observe dose-dependent effects.

  • Orthogonal Assays: To confirm the results of the metabolic assay, consider using an orthogonal method that measures a different aspect of cell death, such as a lactate dehydrogenase (LDH) release assay for membrane integrity or a caspase activity assay for apoptosis[16][17][18].

Workflow for Cytotoxicity Assessment

G cluster_setup Experimental Setup cluster_treatment Treatment and Incubation cluster_assay Viability Assay (MTT/XTT) cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate_initial Incubate Overnight seed->incubate_initial treat Treat Cells with Compound and Controls incubate_initial->treat prep_dilutions Prepare Serial Dilutions of Compound prep_dilutions->treat incubate_main Incubate for 24-72h treat->incubate_main add_reagent Add MTT/XTT Reagent incubate_main->add_reagent incubate_assay Incubate for 2-4h add_reagent->incubate_assay solubilize Solubilize Formazan (if MTT) incubate_assay->solubilize read Measure Absorbance solubilize->read calc_viability Calculate % Viability read->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: General workflow for determining the cytotoxicity (IC50) of a novel compound.

PART 3: Investigating Biological Activity and Mechanism of Action

Once a sub-toxic working concentration range has been established, the next phase is to investigate the specific biological effects of this compound. The experimental design will be guided by the research question and any hypotheses based on the compound's chemical structure.

Proposed Experimental Avenues

Given its benzamide structure, which is present in various enzyme inhibitors and signaling modulators, initial investigations could focus on:

  • Cell Cycle Analysis: Assess whether the compound induces cell cycle arrest at specific phases (G1, S, G2/M) using flow cytometry with DNA staining dyes (e.g., propidium iodide).

  • Apoptosis Induction: Determine if the compound induces programmed cell death using assays such as Annexin V/PI staining, caspase activity assays, or TUNEL staining.

  • Signal Transduction Pathway Analysis: Investigate the effect of the compound on key signaling pathways often implicated in cell proliferation and survival (e.g., MAPK/ERK, PI3K/Akt pathways) using techniques like Western blotting to probe for phosphorylation status of key proteins.

  • Gene Expression Profiling: Employ techniques like quantitative PCR (qPCR) or RNA sequencing to identify changes in the expression of genes related to cell stress, proliferation, or specific cellular pathways.

General Workflow for Elucidating Mechanism of Action

A systematic approach is key to understanding how this compound exerts its biological effects.

Conceptual Workflow for Mechanism of Action Studies

G cluster_initial Initial Observation cluster_hypothesis Hypothesis Generation cluster_testing Hypothesis Testing cluster_validation Target Validation & Refinement phenotype Observe Phenotypic Change (e.g., Reduced Viability) hypo Hypothesize Potential Pathways (Cell Cycle, Apoptosis, etc.) phenotype->hypo cell_cycle Cell Cycle Analysis (Flow Cytometry) hypo->cell_cycle apoptosis Apoptosis Assays (Annexin V, Caspase) hypo->apoptosis signaling Signaling Pathway Analysis (Western Blot) hypo->signaling target_id Identify Molecular Target(s) (e.g., Affinity Chromatography, Proteomics) cell_cycle->target_id apoptosis->target_id signaling->target_id validate Validate Target Involvement (e.g., siRNA, Overexpression) target_id->validate refine Refine Mechanism of Action validate->refine

Caption: A conceptual workflow for investigating the mechanism of action of a novel compound.

Conclusion

This document provides a foundational guide for the systematic evaluation of this compound in cell culture. By following these protocols, researchers can establish a robust and reproducible framework for determining the compound's solubility, cytotoxicity, and potential biological activities. The principles and workflows outlined here are broadly applicable to the initial in vitro assessment of any novel small molecule, providing a solid starting point for discovery and development.

References

Application Notes & Protocols: Proximity-Driven Protein Labeling Using N-Acyl-Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Precision in Protein Modification

The selective chemical modification of proteins is a cornerstone of modern chemical biology and drug discovery. It allows for the visualization of cellular processes, the identification of drug targets, and the creation of novel therapeutic conjugates.[1][2] Among the canonical amino acids, lysine is a particularly attractive target for modification due to its frequent presence on protein surfaces. However, its ε-amino group is predominantly protonated and thus poorly nucleophilic at physiological pH, posing a significant challenge for selective labeling amidst a sea of reactive biomolecules.[1][2]

To overcome this, researchers have developed sophisticated strategies that rely on a "proximity effect." By attaching a moderately reactive chemical group to a molecule that specifically binds the protein of interest, the labeling reaction is spatially confined to residues near the binding site. This guide focuses on the principles and applications of a powerful class of reagents used in this context: N-acyl sulfonamides and their conceptual relatives, N-acyl-benzamides , which includes structures like (3-Methoxy-benzoylamino)-acetic acid. These reagents function as efficient acyl-transfer agents, enabling the rapid and selective modification of proximal lysine residues in a controlled manner.[2][3] This approach has proven effective for labeling endogenous proteins in their native cellular environment, a task previously considered intractable with conventional methods.[1][3]

The Mechanism: Lysine Acylation Driven by Proximity

The core of this labeling technology is an acyl-transfer reaction from a specialized donor molecule to the ε-amino group of a lysine residue. The N-acyl-N-alkyl sulfonamide (NASA) scaffold is a well-characterized example of such a donor.[1][2][3]

The key mechanistic features are:

  • The Reactive 'Warhead' : The N-acyl sulfonamide group is an electrophilic moiety. The sulfonamide acts as an effective leaving group, making the acyl carbon susceptible to nucleophilic attack.

  • Target Recognition : The reactive warhead is tethered to a "targeting ligand." This ligand can be a small molecule that binds to an enzyme's active site, a peptide sequence, or a metal complex that recognizes an affinity tag like a poly-histidine tag (His-tag).[4]

  • Proximity-Induced Reaction : Upon binding of the ligand to the target protein, the reactive warhead is held in high effective concentration near lysine residues in the vicinity of the binding pocket. This proximity dramatically accelerates the rate of nucleophilic attack from the lysine's amino group onto the electrophilic acyl carbon.

  • Covalent Bond Formation : The reaction results in the formation of a stable amide bond between the acyl group (carrying a payload like a fluorophore or biotin) and the lysine side chain. The targeting ligand and the sulfonamide leaving group are released.

This ligand-directed chemistry allows for reaction rate constants of up to ~10⁴ M⁻¹s⁻¹, which is comparable to some of the fastest bioorthogonal chemistries available.[3][5]

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Proximity-Driven Covalent Reaction TargetProtein Target Protein (with proximal Lysine) Probe Labeling Probe (Ligand-Linker-Acyl-Sulfonamide) Complex Non-covalent Protein-Probe Complex TargetProtein->Complex Binding Probe->Complex LabeledProtein Covalently Labeled Protein (Acyl group transferred to Lysine) Complex->LabeledProtein Intramolecular Acyl Transfer (Rate Accelerated) LeavingGroup Released Ligand & Sulfonamide Complex->LeavingGroup

Figure 1: Mechanism of Proximity-Driven Lysine Acylation.

Experimental Design and Considerations

A successful labeling experiment depends on the thoughtful design of the labeling probe and reaction conditions.

  • Probe Design : The probe consists of three key parts: the targeting ligand, a linker, and the reactive N-acyl sulfonamide warhead, which is often pre-conjugated with a reporter tag (e.g., fluorophore, biotin). The choice of ligand is paramount and dictates the specificity of the labeling. The linker must be designed to position the reactive group optimally for reaction with a nearby lysine without disrupting the ligand's binding to the target protein.

  • Buffer Conditions : The reaction is typically performed in standard biological buffers (e.g., PBS, HEPES) at or near physiological pH (7.2-7.8). While the bulk ε-amino pKa of lysine is high (~10.5), the microenvironment around a specific lysine residue on a protein surface can lower its pKa, making it more nucleophilic.

  • Stoichiometry : The molar ratio of the labeling probe to the target protein is a critical parameter. An optimal ratio ensures high labeling efficiency while minimizing off-target reactions. This often requires empirical testing, starting with a 1:1 to 10:1 ratio of probe to protein.

  • Reaction Time and Temperature : Due to the rapid kinetics of proximity-driven acylation, labeling can often be achieved in under an hour at room temperature or 37°C.[3] Reaction times and temperatures should be optimized for the specific protein-ligand pair.

Protocol 1: Site-Specific Labeling of a His-Tagged Protein

This protocol provides a method for the site-specific labeling of a protein engineered with a poly-histidine tag (His-tag). The strategy uses a labeling probe where a binuclear Nickel(II)-Nitriloacetic acid (Ni²⁺-NTA) complex serves as the targeting moiety for the His-tag.[4] The Ni²⁺-NTA is conjugated to an N-acyl sulfonamide "warhead," which will acylate a lysine residue positioned near the His-tag.

Materials and Reagents
  • Purified His-tagged Protein : Dialyzed into a compatible buffer (e.g., HEPES Buffered Saline, pH 7.4).

  • Ni²⁺-NTA-NASA Probe : A probe consisting of a Ni²⁺-NTA complex linked to an N-acyl-N-alkyl sulfonamide carrying a reporter (e.g., a fluorescent dye). Synthesized according to literature procedures.

  • Reaction Buffer : 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • Quenching Solution : 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 7.5.

  • Analysis Reagents : SDS-PAGE gels, Coomassie stain, fluorescence gel scanner, buffers for size-exclusion chromatography (SEC) or dialysis.

Step-by-Step Methodology
  • Protein Preparation :

    • Prepare a stock solution of the purified His-tagged protein at a concentration of 10-50 µM in the Reaction Buffer.

    • Ensure the protein sample is free of aggregates by centrifugation (14,000 x g, 10 min, 4°C).

  • Labeling Reaction Setup :

    • In a microcentrifuge tube, combine the His-tagged protein and the Ni²⁺-NTA-NASA probe. A final protein concentration of 5-20 µM is recommended.

    • Start by testing a 5-fold molar excess of the probe relative to the protein. For example, for a 50 µL reaction with protein at 10 µM, add the probe to a final concentration of 50 µM.

    • Gently mix the solution by pipetting.

  • Incubation :

    • Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 30-60 minutes. The optimal time may vary depending on the specific protein and probe.

  • Quenching the Reaction :

    • Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Tris or hydroxylamine contains a primary amine that will react with and consume any remaining unreacted probe.

    • Incubate for an additional 15 minutes at room temperature.

  • Removal of Excess Probe :

    • Purify the labeled protein from the unreacted probe and byproducts. Suitable methods include:

      • Size-Exclusion Chromatography (SEC) : Ideal for separating the larger labeled protein from the small molecule probe.

      • Dialysis/Buffer Exchange : Use a dialysis cassette with an appropriate molecular weight cutoff (MWCO) to exchange the buffer and remove small molecules.

  • Characterization and Storage :

    • Analyze the purified, labeled protein using the methods described in the "Characterization of Labeled Protein" section below.

    • Store the labeled protein at 4°C (short-term) or -80°C (long-term) in an appropriate storage buffer containing a cryoprotectant like glycerol if necessary.

G cluster_workflow Experimental Workflow Prep 1. Prepare Protein (10-50 µM in HEPES, pH 7.4) Mix 2. Mix Protein & Probe (1:5 molar ratio) Prep->Mix Incubate 3. Incubate (37°C for 30-60 min) Mix->Incubate Quench 4. Quench Reaction (Add 50 mM Tris-HCl) Incubate->Quench Purify 5. Purify Labeled Protein (Size-Exclusion Chromatography) Quench->Purify Analyze 6. Analyze & Store (SDS-PAGE, MS, -80°C) Purify->Analyze

Figure 2: Workflow for Labeling a His-Tagged Protein.

Characterization of Labeled Protein

It is essential to validate the outcome of the labeling reaction. The following methods provide orthogonal evidence of successful and specific conjugation.

Technique Purpose Expected Outcome
SDS-PAGE To visualize the labeled protein and assess purity.If the label is a fluorophore, in-gel fluorescence imaging will show a band at the molecular weight of the target protein. A slight mobility shift may be observed on a high-resolution gel.
Mass Spectrometry (MS) To confirm covalent modification and determine labeling efficiency.Deconvolution of the mass spectrum of the intact protein will show a mass shift corresponding precisely to the mass of the acyl-reporter fragment that was attached.
Tandem MS (MS/MS) To identify the specific site(s) of modification.After proteolytic digestion (e.g., with trypsin), MS/MS analysis of the resulting peptides will identify the modified lysine residue(s) by pinpointing the peptide carrying the mass modification.
Amino Acid Analysis (AAA) To quantify the protein concentration accurately post-labeling.Provides an accurate measure of protein concentration, which is crucial for downstream quantitative applications.[6][7]

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
No or Low Labeling Efficiency - Inactive probe (hydrolyzed).- No accessible lysine near the binding site.- Suboptimal reaction conditions (pH, temp).- Competing small molecules in the buffer (e.g., Tris).- Use freshly prepared or properly stored probe.- Confirm ligand binding via a separate assay.- Mutate a residue near the binding site to a lysine.- Optimize buffer pH and temperature. Ensure buffer is amine-free.
Off-Target Labeling - Probe concentration is too high.- Reaction time is too long.- Non-specific binding of the probe.- Titrate the probe concentration to find the lowest effective amount.- Perform a time-course experiment to find the optimal incubation time.- Increase salt concentration in the buffer to reduce non-specific electrostatic interactions.
Protein Precipitation - The attached label reduces protein solubility.- Protein is unstable under reaction conditions.- Use a more hydrophilic or PEGylated version of the probe.- Include stabilizing additives like glycerol or non-ionic detergents in the buffer.- Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.

References

Application Note: High-Throughput Analytical Methods for the Quantification of (3-Methoxy-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical determination of (3-Methoxy-benzoylamino)-acetic acid, a substituted hippuric acid derivative. Given its structural similarity to known metabolites and potential role as a pharmaceutical impurity or synthetic intermediate, robust and reliable quantification methods are essential. This guide details two primary analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. We will explore the causality behind experimental choices, provide step-by-step protocols, and discuss method validation in accordance with international standards.

Introduction and Rationale

This compound belongs to the family of N-acylglycines, structurally similar to hippuric acid. Such molecules are often encountered in metabolism studies, as impurities in active pharmaceutical ingredients (APIs), or as intermediates in chemical synthesis.[1] Accurate quantification is critical for pharmacokinetic studies, impurity profiling, and quality control. The presence of a chromophore (the benzoyl group) makes it suitable for UV detection, while its carboxylic acid and amide functionalities allow for efficient ionization in mass spectrometry.

This guide is built on the foundational principles of reversed-phase chromatography, which separates molecules based on their hydrophobicity.[2][3] For a molecule like this compound, a nonpolar stationary phase (e.g., C18) paired with a polar mobile phase is the logical choice.[4] We will present a robust HPLC-UV method for general quantification and a highly sensitive and specific LC-MS/MS method for trace-level analysis in complex biological matrices.

Method 1: Quantification by Reversed-Phase HPLC-UV

This method is ideal for routine analysis, process monitoring, and quantification in relatively clean sample matrices where high sensitivity is not the primary requirement.

Principle of Separation

Reversed-phase high-performance liquid chromatography (RP-HPLC) separates analytes based on their hydrophobic interactions with a nonpolar stationary phase.[2] this compound, being a moderately nonpolar aromatic acid, will be retained on a C18 column. Elution is achieved by increasing the concentration of an organic solvent (acetonitrile) in the mobile phase, which decreases the mobile phase polarity and causes the analyte to partition back into the mobile phase and travel through the column.[3][4] The addition of an acid, such as acetic or formic acid, to the mobile phase is crucial to suppress the ionization of the analyte's carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[5]

Experimental Protocol: HPLC-UV

Objective: To quantify this compound in a bulk sample or simple solution.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile, water, and acetic acid

  • 0.22 µm syringe filters

Instrumentation and Conditions:

ParameterSpecificationCausality and Rationale
HPLC System Standard HPLC with UV/Vis DetectorProvides reliable quantification for UV-active compounds.
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides sufficient hydrophobic interaction for retaining the analyte. A 150 mm length offers a good balance between resolution and run time.[6][7]
Mobile Phase A Water with 0.1% Acetic AcidAcetic acid suppresses the ionization of the analyte's carboxyl group, leading to better retention and peak shape.[6]
Mobile Phase B Acetonitrile with 0.1% Acetic AcidAcetonitrile is a common organic modifier that effectively elutes the analyte from the C18 column.[8]
Gradient 20% B to 80% B over 10 minutesA gradient elution is efficient for separating the analyte from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.[6]
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume that balances sensitivity and peak shape.
Detection UV at 228 nmThis wavelength is often used for hippuric acid and its derivatives as it corresponds to a strong absorbance of the benzoyl chromophore.[6]

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in a 50:50 mixture of water and acetonitrile at 1 mg/mL. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the initial mobile phase conditions (e.g., 80:20 Water:Acetonitrile) to an expected concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.

  • System Setup: Equilibrate the HPLC system with the initial mobile phase conditions (20% B) until a stable baseline is achieved.

  • Analysis: Inject the calibration standards followed by the samples.

  • Data Processing: Plot the peak area of the standards versus their concentration to generate a calibration curve. Determine the concentration of the analyte in the samples by interpolating their peak areas from the curve.

G cluster_0 Liquid Handling cluster_1 Solid Phase Extraction (SPE) Plasma Plasma Sample + IS PPT Protein Precipitation (Acetonitrile) Plasma->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Sample Supernatant->Load Wash Wash Impurities Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Analysis LC-MS/MS Injection Evaporate->Analysis

References

Application Note: Quantitative Bioanalysis of (3-Methoxy-benzoylamino)-acetic acid in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of (3-Methoxy-benzoylamino)-acetic acid in human plasma. This compound, a novel N-acylglycine derivative[1], requires a highly selective and sensitive analytical method to support pharmacokinetic and drug metabolism studies. The described protocol employs a streamlined Solid-Phase Extraction (SPE) for sample cleanup, followed by chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer operating in negative ion mode. The methodology is designed to provide high-throughput analysis while minimizing matrix effects, a common challenge in biofluids.[2] This guide explains the scientific rationale behind each step, from sample preparation to data interpretation, and provides detailed protocols for immediate implementation in a research or drug development setting. All procedures are aligned with the principles outlined in the FDA Guidance for Bioanalytical Method Validation.[3][4]

Introduction and Scientific Rationale

The quantitative analysis of novel chemical entities and their metabolites in biological matrices is a cornerstone of drug discovery and development. This compound, with its carboxylic acid, amide, and aromatic functionalities, presents a unique analytical challenge. Its properties necessitate a method that can effectively separate it from endogenous matrix components while providing the sensitivity required to define its pharmacokinetic profile.

The choice of LC-MS/MS is driven by its unparalleled sensitivity and selectivity. However, successful implementation hinges on a well-designed method that accounts for the analyte's specific physicochemical properties.[5] This application note addresses these challenges by providing a comprehensive framework for method development, validation, and sample analysis.

Analyte Physicochemical Properties

Understanding the analyte's structure is the first step in developing a robust method.[5]

  • Structure: this compound

  • Molecular Formula: C₁₀H₁₁NO₄

  • Exact Mass: 209.07 g/mol

  • Key Functional Groups: Carboxylic acid, amide, methoxy-substituted aromatic ring.

  • Anticipated Properties: The carboxylic acid group makes the molecule acidic, favoring ionization in negative mode ESI. The combination of the polar carboxylic acid and the more hydrophobic benzoyl group gives the molecule an intermediate polarity, making it suitable for reversed-phase chromatography.[6]

Method Development Strategy

Our strategy is built on a logical progression from analyte characteristics to optimized instrument parameters. The goal is to create a self-validating system where each step is chosen to ensure accuracy, precision, and robustness.

cluster_0 Method Development Logic Analyte Analyte Properties (Acidic, Mid-Polarity) SamplePrep Sample Preparation (SPE for High Purity) Analyte->SamplePrep Drives choice of extraction method LC Liquid Chromatography (Reversed-Phase C18) Analyte->LC Determines column & mobile phase MS Mass Spectrometry (Negative ESI, MRM) Analyte->MS Dictates ionization mode & fragments SamplePrep->LC Ensures clean injection Validation Method Validation (FDA Guidelines) SamplePrep->Validation Components to be validated LC->MS Provides separation for quantification LC->Validation Components to be validated MS->Validation Components to be validated

Caption: Logical flow for developing the LC-MS/MS method.

Sample Preparation: Minimizing Matrix Interference

The primary goal of sample preparation is to isolate the analyte from complex biological matrices like plasma, which contain proteins, lipids, and salts that can interfere with analysis.[7] This interference, known as the matrix effect, can suppress or enhance the analyte signal, leading to inaccurate results.[2][8] While protein precipitation (PPT) is simple, Solid-Phase Extraction (SPE) offers superior cleanup and the ability to concentrate the analyte, thereby improving sensitivity.[7]

For this compound, a mixed-mode SPE cartridge (combining reversed-phase and anion-exchange properties) is recommended to leverage both the hydrophobic aromatic ring and the negatively charged carboxylic acid group for highly selective extraction.

Protocol 1: Solid-Phase Extraction (SPE) of Plasma Samples
  • Pre-treat Plasma: Thaw plasma samples on ice. To 100 µL of plasma, add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte) and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds. The acid ensures the carboxylic acid group is protonated and ready for binding to the SPE sorbent.

  • Condition SPE Cartridge: Condition a mixed-mode SPE plate well with 1 mL of methanol, followed by 1 mL of water.

  • Load Sample: Load the pre-treated plasma sample onto the conditioned SPE plate. Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a flow rate of ~1 mL/min.

  • Wash:

    • Wash 1: Add 1 mL of 5% methanol in water to remove polar interferences.

    • Wash 2: Add 1 mL of hexane to remove lipids and non-polar interferences.

  • Elute: Elute the analyte and IS with 500 µL of 5% formic acid in acetonitrile. The formic acid ensures the analyte is charged for efficient elution, and the acetonitrile disrupts hydrophobic interactions.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). This step ensures the sample solvent is compatible with the LC mobile phase, promoting good peak shape.

  • Analyze: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Method Parameters

The instrumental analysis is divided into two parts: liquid chromatographic separation and mass spectrometric detection.

Liquid Chromatography (LC)

A reversed-phase separation is ideal for this molecule. A C18 column provides retention for the benzoyl portion of the molecule, while the use of an acidic mobile phase modifier ensures the carboxylic acid is protonated and does not cause peak tailing.[9][10] A gradient elution is employed to ensure efficient separation from any remaining matrix components and to sharpen the analyte peak.

LC Parameter Recommended Setting Rationale
Column Standard C18, 2.1 x 50 mm, 1.8 µmProvides excellent retention for aromatic compounds and high efficiency due to small particle size.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation of the analyte for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good separation efficiency.
Flow Rate 0.4 mL/minA standard flow rate for 2.1 mm ID columns, compatible with ESI sources.
Column Temperature 40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility of retention times.
Injection Volume 5 µLA small volume minimizes potential column overload and matrix effects.
Gradient Program 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min)A typical gradient to elute the analyte and wash the column effectively.
Mass Spectrometry (MS)

Electrospray ionization (ESI) in negative ion mode is selected due to the easily deprotonated carboxylic acid group, which typically yields a strong [M-H]⁻ signal. Detection is performed using Multiple Reaction Monitoring (MRM) for maximum sensitivity and selectivity.

MS Parameter Recommended Setting Rationale
Ionization Mode ESI, NegativeThe carboxylic acid group is readily deprotonated, leading to high sensitivity for the [M-H]⁻ ion.
Capillary Voltage -3.0 kVOptimized to achieve stable and efficient ion formation.
Source Temperature 150 °CMaintains the analyte in the gas phase without causing thermal degradation.
Desolvation Temperature 400 °CFacilitates efficient solvent evaporation to produce gas-phase ions.[11]
Desolvation Gas Flow 800 L/hrAids in the desolvation process.
MRM Transitions Analyte: 208.1 → 164.1 (Quantifier), 208.1 → 134.0 (Qualifier)IS: (e.g., D₄-Analyte) 212.1 → 168.1Precursor is [M-H]⁻. Fragment 164.1 corresponds to the loss of CO₂. Fragment 134.0 corresponds to cleavage of the amide bond. Using a quantifier and qualifier ion increases confidence in analyte identification.
Collision Energy (CE) Optimized for each transition (e.g., 15 eV, 25 eV)The energy required to induce fragmentation; must be determined empirically for the specific instrument.
Dwell Time 100 msSufficient time to acquire enough data points across the chromatographic peak for accurate quantification.

Method Validation Framework

A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions.[3][12] The validation process assesses the method's performance against a set of predefined acceptance criteria based on FDA and ICH M10 guidelines.[4][13]

Validation Parameter Description Acceptance Criteria (Typical)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in blank matrix samples.[4]
Linearity & Range The concentration range over which the method is accurate, precise, and linear.Calibration curve should have a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision The closeness of measured values to the true value (accuracy) and the variability of the measurements (precision).Accuracy: within ±15% of nominal (±20% at LLOQ). Precision (CV): ≤15% (≤20% at LLOQ).[13]
Matrix Effect The influence of co-eluting matrix components on the ionization of the analyte.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Recovery The efficiency of the extraction process.Should be consistent and reproducible across the concentration range.
Stability The stability of the analyte in the biological matrix under various storage and handling conditions.Analyte concentration should be within ±15% of the nominal concentration after storage.

Detailed Experimental Protocols

Protocol 2: Preparation of Stock, Calibration, and QC Samples
  • Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound reference standard and dissolve in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions from the primary stock solution using 50:50 methanol:water to create working solutions for spiking.

  • Calibration Standards (CS): Spike blank, pooled human plasma with the appropriate working solutions to achieve a calibration curve ranging from, for example, 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QCs by spiking blank plasma at four levels: Lower Limit of Quantitation (LLOQ), Low QC, Mid QC, and High QC. These should be prepared from a separate stock solution weighing to ensure independence from the calibration standards.[4]

Protocol 3: LC-MS/MS System Operation and Data Acquisition
  • System Equilibration: Equilibrate the LC system with the initial mobile phase conditions (5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create an analysis sequence in the instrument control software. A typical sequence would include:

    • Blank solvent injections (to confirm no system carryover).

    • Blank plasma extract (to assess selectivity).

    • Calibration standards (from lowest to highest concentration).

    • QC samples interspersed throughout the run.

    • Unknown study samples.

  • Data Acquisition: Begin the sequence. Monitor system pressures and spray stability during the run.

  • Data Processing: Process the acquired data using the appropriate software. Integrate the peak areas for the analyte and internal standard. Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the standards using a weighted (1/x²) linear regression.

  • Quantification: Determine the concentration of the analyte in QC and unknown samples by back-calculating from the regression equation of the calibration curve.

cluster_1 Analytical Workflow Sample Plasma Sample (+ Internal Standard) SPE Solid-Phase Extraction (Condition -> Load -> Wash -> Elute) Sample->SPE DryRecon Evaporation & Reconstitution SPE->DryRecon LC_Inject LC Injection & Gradient Separation DryRecon->LC_Inject MS_Detect MS Detection (ESI-, MRM) LC_Inject->MS_Detect Data Data Processing (Integration & Calibration) MS_Detect->Data Result Final Concentration (ng/mL) Data->Result

Caption: Step-by-step workflow for sample analysis.

Conclusion

This application note provides a comprehensive and scientifically grounded methodology for the quantitative analysis of this compound in human plasma by LC-MS/MS. By explaining the rationale behind key decisions in sample preparation and instrument configuration, this guide serves as both a practical protocol and an educational tool for researchers. The described method is robust, sensitive, and selective, making it well-suited for regulated bioanalysis in support of drug development programs. Adherence to these protocols and the principles of bioanalytical method validation will ensure the generation of high-quality, reliable data.

References

Using (3-Methoxy-benzoylamino)-acetic acid as a chemical probe

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for the Chemical Probe GW4064

A Guide for Researchers in Molecular Biology and Drug Discovery

Senior Application Scientist Note: The compound "(3-Methoxy-benzoylamino)-acetic acid" is not extensively documented in scientific literature as a chemical probe. However, the structural motifs and intended application bear resemblance to the widely characterized and utilized chemical probe, GW4064. This guide will focus on GW4064, a potent and selective agonist of the Farnesoid X Receptor (FXR), to provide a comprehensive and actionable resource for researchers.

Introduction: Unveiling the Farnesoid X Receptor with GW4064

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a ligand-activated transcription factor that plays a pivotal role in regulating a diverse array of physiological processes.[1] Primarily known as the master regulator of bile acid homeostasis, FXR's influence extends to the intricate networks of lipid and glucose metabolism, inflammation, and intestinal barrier integrity.[1][2] Given its central role in metabolic health, FXR has emerged as a promising therapeutic target for conditions such as non-alcoholic steatohepatitis (NASH), cholestasis, and metabolic syndrome.

To dissect the complex functions of FXR, researchers require precise molecular tools. GW4064 is a synthetic, non-steroidal isoxazole analog that has been instrumental as a chemical probe for this purpose.[3][4] It is a potent and selective agonist of FXR, enabling researchers to activate the receptor with high specificity and explore its downstream biological consequences.[5] This guide provides a detailed overview of GW4064, its mechanism of action, protocols for its use in both in vitro and in vivo settings, and critical considerations for data interpretation.

Physicochemical Properties and Handling

A thorough understanding of a chemical probe's properties is fundamental to its effective use. GW4064 is a small molecule with the following characteristics:

PropertyValue
Chemical Name 3-[2-[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]ethenyl]benzoic acid
CAS Number 278779-30-9
Molecular Formula C₂₈H₂₂Cl₃NO₄
Molecular Weight 542.8 g/mol
EC₅₀ for human FXR ~15 nM[4][5]
Solubility Soluble in DMSO (25 mg/mL) and DMF (25 mg/mL).[5] Limited solubility in aqueous solutions.
Storage Store as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for several months. Avoid repeated freeze-thaw cycles.

Mechanism of Action: The FXR Signaling Cascade

GW4064 exerts its effects by binding to the ligand-binding domain of FXR. This induces a conformational change in the receptor, leading to the dissociation of co-repressors and the recruitment of co-activators. The activated FXR then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter regions of target genes, thereby modulating their transcription.

Key downstream targets of FXR activation include:

  • Small Heterodimer Partner (SHP): An atypical nuclear receptor that, once induced, inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis. This is a key negative feedback mechanism.

  • Bile Salt Export Pump (BSEP): A transporter responsible for the efflux of bile acids from hepatocytes into the bile canaliculi.

  • Fibroblast Growth Factor 19 (FGF19) (in intestine): A hormone that signals to the liver to suppress bile acid synthesis.

FXR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GW4064 GW4064 FXR FXR GW4064->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE (on DNA) FXR_RXR->FXRE Binds Target_Gene Target Gene (e.g., SHP, BSEP) FXRE->Target_Gene Regulates Transcription Coactivators Co-activators Coactivators->FXR_RXR Recruited

Figure 1: Simplified signaling pathway of FXR activation by GW4064.

Critical Consideration: Off-Target Effects

While GW4064 is highly selective for FXR over other nuclear receptors, it is not entirely specific.[5] It is crucial for researchers to be aware of its potential off-target activities to design robust experiments and interpret results accurately. Studies have revealed that GW4064 can modulate multiple G protein-coupled receptors (GPCRs), including histamine receptors (H1, H2, and H4).[6][7]

TargetActivityImplication for Researchers
Farnesoid X Receptor (FXR) Potent AgonistOn-target effect: Elucidation of FXR biology.
Histamine Receptors (H1, H4) AgonistOff-target effect: Potential for confounding results in systems where histamine signaling is active.[6]
Histamine Receptor (H2) InhibitorOff-target effect: Requires careful interpretation, especially in studies of cell proliferation or apoptosis where histamine receptors may play a role.[6]

Self-Validating System: To mitigate the impact of these off-target effects, experiments should include controls such as:

  • Using cells or tissues where the off-target receptor is not expressed or has been knocked down.

  • Employing structurally distinct FXR agonists to confirm that the observed phenotype is not unique to GW4064.

  • In cell-based assays, using FXR-deficient cells to confirm that the effect of GW4064 is FXR-dependent.[6][7]

Experimental Protocols

The following protocols provide a framework for using GW4064 in common experimental setups.

Protocol 1: In Vitro FXR Activation via Luciferase Reporter Assay

This assay quantitatively measures the ability of GW4064 to activate FXR in a controlled cellular environment.

A. Materials:

  • HEK293T or other suitable cell line (FXR-deficient is ideal).[7]

  • Expression plasmid for human FXR.

  • Luciferase reporter plasmid containing FXREs upstream of the luciferase gene.

  • Control plasmid (e.g., β-galactosidase or Renilla luciferase) for transfection normalization.

  • Transfection reagent.

  • DMEM with 10% FBS.

  • GW4064 stock solution (10 mM in DMSO).

  • Luciferase assay reagent.

  • 96-well cell culture plates.

B. Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 24 hours post-transfection to allow for plasmid expression.

  • GW4064 Treatment: Prepare serial dilutions of GW4064 in serum-free media. The final concentrations should typically range from 0.1 nM to 10 µM to generate a full dose-response curve. Include a DMSO vehicle control.

  • Compound Addition: Replace the culture medium with the media containing the various concentrations of GW4064 or vehicle.

  • Incubation: Incubate the treated cells for another 18-24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase and control reporter activity according to the assay kit manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to the control reporter activity. Plot the normalized luciferase activity against the log of the GW4064 concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Causality and Trustworthiness: This protocol is self-validating by design. The use of an FXRE-driven reporter ensures that the measured signal is a direct consequence of FXR activation. The dose-response curve demonstrates the potency of the compound. Including a "no FXR plasmid" control will confirm that the response is dependent on the presence of the target receptor.

Protocol 2: Analysis of Endogenous FXR Target Gene Expression

This protocol validates the activity of GW4064 on native, chromosomally-located target genes.

A. Materials:

  • HepG2 (human hepatoma) or similar cell line expressing endogenous FXR.

  • Culture medium (e.g., MEM with 10% FBS).

  • GW4064 stock solution (10 mM in DMSO).

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix and primers for FXR target genes (e.g., SHP, BSEP) and a housekeeping gene (e.g., GAPDH).

  • 6-well cell culture plates.

B. Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in 6-well plates and grow to ~80% confluency.

  • Treatment: Treat the cells with GW4064 at a concentration known to be effective (e.g., 1 µM) or with a DMSO vehicle control.

  • Incubation: Incubate for a predetermined time (e.g., 6, 12, or 24 hours) to capture the desired transcriptional response.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform quantitative real-time PCR using primers for your genes of interest.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle control.

Experimental_Workflow start Start: Cell Culture (e.g., HepG2) treatment Treatment: GW4064 vs. Vehicle (DMSO) start->treatment incubation Incubation (e.g., 24 hours) treatment->incubation harvest Harvest Cells incubation->harvest rna_extraction RNA Extraction harvest->rna_extraction qpcr cDNA Synthesis & qRT-PCR rna_extraction->qpcr analysis Data Analysis (ΔΔCt Method) qpcr->analysis end Result: Relative Gene Expression analysis->end

Figure 2: General workflow for analyzing target gene expression.

Applications in Biomedical Research

GW4064 has been a workhorse in elucidating the multifaceted roles of FXR.

  • Metabolic Disease: In animal models of diet-induced obesity, treatment with GW4064 has been shown to ameliorate hepatic steatosis, improve insulin sensitivity, and lower plasma triglycerides.[1] It has been instrumental in demonstrating FXR's role in controlling gluconeogenesis and lipogenesis.[1]

  • Cholestasis and Liver Injury: GW4064 protects against liver injury in models of cholestasis by reducing the expression of genes involved in bile acid synthesis and increasing the expression of transporters that clear bile acids from the liver.[8]

  • Inflammation and Gut Health: Studies using GW4064 have shown that FXR activation can protect the intestinal epithelial barrier and reduce inflammation in models of colitis.[2]

  • Cancer Research: The role of FXR in cancer is complex, with both tumor-suppressive and pro-proliferative roles reported. GW4064 has been used to probe these functions. For example, in colorectal cancer models, GW4064 was found to induce apoptosis and cell cycle arrest in vitro and to enhance the efficacy of anti-PD-L1 immunotherapy.[9]

Conclusion

GW4064 is a powerful and selective chemical probe that has been indispensable for advancing our understanding of Farnesoid X Receptor biology. Its utility spans from basic mechanistic studies in cell culture to preclinical investigations in animal models of human disease. As with any chemical probe, a successful experimental design hinges on a thorough understanding of its mechanism of action, careful consideration of its potential off-target effects, and the implementation of rigorous controls. This guide provides the foundational knowledge and protocols to empower researchers to use GW4064 effectively and generate high-quality, reproducible data in their exploration of FXR signaling.

References

Application Notes & Protocols: Experimental Design for the Investigation of (3-Methoxy-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the initial scientific investigation of the novel chemical entity (NCE), (3-Methoxy-benzoylamino)-acetic acid. As a compound with limited existing biological data, a structured, tiered approach to experimental design is crucial for elucidating its physicochemical properties and potential therapeutic activities. These protocols are designed for researchers in drug discovery and development, providing a robust framework from initial compound characterization to preliminary biological screening. The methodologies detailed herein emphasize scientific rigor, causality behind experimental choices, and the establishment of self-validating systems to ensure data integrity and reproducibility.

Introduction: Rationale and Strategy

This compound is an N-acylglycine derivative.[1] While specific biological activities for this exact molecule are not extensively documented in public literature, the broader class of benzoylamino derivatives has been explored for various therapeutic applications, including anti-inflammatory and antimicrobial activities.[2][3][4] Therefore, a systematic investigation is warranted to uncover the potential pharmacological profile of this specific compound.

The primary goals of this experimental framework are aligned with early-stage preclinical drug development: to identify and characterize pharmacological activity, assess initial safety through in vitro toxicology, and determine fundamental pharmacokinetic properties.[5] This guide proposes a phased approach, beginning with essential physicochemical characterization, followed by a broad-based in vitro screening cascade, and culminating in recommendations for preliminary in vivo assessments. This strategy is designed to efficiently triage a novel compound, identifying potential activities while mitigating risks associated with progressing compounds with unfavorable properties.[6]

Phase 1: Foundational Physicochemical Characterization

Before any biological assessment, a thorough understanding of the compound's physical and chemical properties is mandatory.[7] These characteristics are critical for ensuring the quality of the test material and for designing meaningful biological assays.[8]

Identity and Purity Confirmation

Objective: To verify the chemical structure and determine the purity of the this compound sample. This is a critical quality control step to ensure that observed biological effects are attributable to the compound of interest and not to impurities.

Protocol: HPLC-UV and LC-MS Analysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol). Serially dilute to create working solutions (e.g., 100 µg/mL).

  • HPLC-UV Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Gradient: Start at 5% acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at an appropriate wavelength (determined by UV scan, likely around 254 nm).

    • Analysis: Purity is calculated based on the area under the curve (AUC) of the main peak relative to the total AUC of all peaks. A purity level of >95% is generally required for biological screening.

  • LC-MS Method:

    • Utilize similar LC conditions as above.

    • Mass Spectrometer: Couple the LC output to an electrospray ionization (ESI) mass spectrometer.

    • Analysis: Scan for the expected molecular ion of this compound (C10H11NO4, MW: 209.20 g/mol ).[9] Confirm the mass-to-charge ratio (m/z) in both positive and negative ion modes to verify identity.

Solubility Assessment

Objective: To determine the solubility of the compound in aqueous and organic solvents. Solubility is a critical parameter that affects formulation, oral bioavailability, and the design of in vitro assays.

Protocol: Kinetic Solubility Assay (Nephelometry)

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well plate, add phosphate-buffered saline (PBS) at pH 7.4.

  • Compound Addition: Add small volumes of the DMSO stock solution to the PBS to achieve a range of final concentrations (e.g., 1 µM to 200 µM).

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at ~620 nm.

  • Analysis: The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility limit.

Parameter Description Target Value
Purity Percentage of the main compound in the sample.> 95%
Identity Confirmed molecular weight by Mass Spectrometry.Matches theoretical MW
Kinetic Solubility Solubility in aqueous buffer (pH 7.4).> 20 µM for in vitro assays

Phase 2: In Vitro Biological Screening Cascade

Given the absence of a known biological target, a tiered in vitro screening approach is recommended. This begins with broad cytotoxicity profiling to establish a safe concentration range for subsequent, more specific assays.[10][11]

Workflow for In Vitro Screening

G cluster_0 Phase 2: In Vitro Screening A Compound Stock This compound B Cytotoxicity Profiling (e.g., MTT Assay) A->B Determine CC50 C Phenotypic Screening (e.g., Anti-inflammatory Assay) B->C Test at non-toxic concentrations (< 0.5 x CC50) D Target Deconvolution (If Phenotypic Hit) C->D Identify molecular target E Mechanism of Action Studies D->E Elucidate pathway

Caption: Tiered workflow for in vitro biological evaluation.

Protocol: Cytotoxicity Assessment (MTT Assay)

Objective: To determine the concentration of the compound that is toxic to cells (cytotoxic concentration 50, CC50). This is a foundational assay to ensure that any observed effects in subsequent screens are not simply due to cell death.[12]

  • Cell Seeding: Seed a panel of human cell lines (e.g., HEK293 for normal cells, and a cancer line like HeLa or A549) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The concentration range should be broad (e.g., 0.1 µM to 100 µM). Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the CC50 value.

Protocol: Anti-inflammatory Phenotypic Screening

Objective: Based on the activity of related compounds, this assay will screen for potential anti-inflammatory properties by measuring the inhibition of cytokine production in stimulated immune cells.

  • Cell Model: Use a relevant immune cell line, such as murine RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs).

  • Cell Seeding: Seed cells in a 96-well plate.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL. Include a positive control (e.g., dexamethasone) and a negative control (LPS only).

  • Incubation: Incubate for 18-24 hours.

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control. Determine the IC50 value (the concentration that inhibits cytokine release by 50%).

Phase 3: Preliminary In Vivo Assessment

Should the in vitro studies reveal potent and interesting activity, the next step is to evaluate the compound's behavior in a living organism.[13] The primary objectives are to assess its safety/tolerability and to understand its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[5][14]

In Vivo Experimental Design Workflow

G cluster_1 Phase 3: Preliminary In Vivo Studies F Formulation Development (e.g., in Solutol/PEG) G Single Ascending Dose Tolerability Study (Mouse) F->G Determine Maximum Tolerated Dose (MTD) H Pharmacokinetic (PK) Study (Mouse or Rat) G->H Select doses below MTD I Data Analysis (Cmax, Tmax, AUC, t1/2) H->I LC-MS/MS analysis of plasma samples J Decision Point: Proceed to Efficacy Model? I->J Evaluate bioavailability and exposure

Caption: Workflow for initial in vivo compound evaluation.

Protocol: Rodent Pharmacokinetic (PK) Study

Objective: To determine the concentration of the compound in the blood plasma over time after administration. This helps to understand how well the compound is absorbed, how long it stays in the body, and what levels of exposure are achieved.[15]

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

  • Formulation: Prepare a suitable formulation for the desired route of administration (e.g., oral gavage or intravenous injection). This will be guided by the solubility data.

  • Dosing:

    • Intravenous (IV) Group (n=3): Administer a single dose (e.g., 1-2 mg/kg) via tail vein injection to determine clearance and volume of distribution.

    • Oral (PO) Group (n=3): Administer a single dose (e.g., 10 mg/kg) via oral gavage to assess absorption and oral bioavailability.

  • Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify the concentration of this compound in the plasma samples.

  • Data Analysis: Plot the plasma concentration versus time for both IV and PO groups. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

PK Parameter Description Significance
Cmax Maximum observed plasma concentration.Indicates the rate and extent of absorption.
Tmax Time to reach Cmax.Indicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time).Represents total drug exposure.
t1/2 Half-life.Time for the plasma concentration to decrease by half.
F% Bioavailability (PO).The fraction of the oral dose that reaches systemic circulation.

Conclusion and Future Directions

The experimental framework outlined in these application notes provides a systematic and logical path for the initial characterization of this compound. By first establishing its physicochemical properties and then proceeding through a tiered in vitro and in vivo screening cascade, researchers can make data-driven decisions about the compound's potential for further development. Positive results, such as potent and selective in vitro activity coupled with a favorable preliminary pharmacokinetic profile, would provide a strong rationale for advancing the compound into more complex disease-relevant efficacy models.

References

Application Notes and Protocols for the In Vitro Evaluation of (3-Methoxy-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the date of this document, (3-Methoxy-benzoylamino)-acetic acid is a compound with limited publicly available data regarding its biological activity. The following application notes and protocols are therefore intended to provide a general framework for the initial in vitro characterization of a novel small molecule, using this compound as a representative example. The proposed concentrations and assays are based on established principles of drug discovery and toxicology. Researchers must empirically determine the optimal conditions for their specific experimental systems.

Introduction

This compound, also known as N-[(3-methoxyphenyl)carbonyl]glycine, is a small molecule whose biological effects are not yet well-documented. The initial characterization of such a compound is a critical step in drug discovery and development, aiming to identify its potential therapeutic activities and toxicological profile. This guide provides a comprehensive approach to determining the appropriate dosage and concentration of this compound for various in vitro assays, starting with fundamental solubility and cytotoxicity assessments, and moving towards potential functional screens.

The structural motifs of this compound, which include a benzoylamino group and a methoxyphenyl moiety, are found in various biologically active compounds. For instance, benzoylamino derivatives have been investigated for their anti-inflammatory and antiviral properties[1][2][3]. Similarly, compounds containing a methoxyphenyl group have shown a wide range of activities, including anti-inflammatory and anticancer effects[4][5][6]. These observations provide a rationale for the initial exploration of this compound in related biological assays.

This document will guide researchers through the essential steps of preparing the compound for biological testing and establishing a suitable concentration range for subsequent, more specific in vitro studies.

Compound Information

PropertyValue
IUPAC Name 2-(3-methoxybenzamido)acetic acid
Synonyms N-[(3-methoxyphenyl)carbonyl]glycine
CAS Number 57728-61-7
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.2 g/mol

Solubility Determination and Stock Solution Preparation

A crucial first step in any in vitro study is to prepare a stable, concentrated stock solution of the test compound. For most non-polar small molecules, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing capacity and miscibility with aqueous cell culture media[7][8].

Kinetic Solubility Assessment

It is highly recommended to first determine the kinetic solubility of this compound in both DMSO and the aqueous buffer or cell culture medium to be used in the assays. This will help prevent compound precipitation during experiments, which can lead to erroneous results[9][10][11]. A simple method for this is nephelometry, which measures the light scattering caused by insoluble particles[7].

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh out a precise amount of this compound powder (e.g., 2.092 mg).

  • Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired concentration. For a 10 mM stock solution from 2.092 mg of the compound (MW = 209.2 g/mol ), you would add 1 mL of DMSO.

    • Calculation: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

  • Solubilization: Vortex the solution vigorously for several minutes to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) can be applied if the compound is difficult to dissolve.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability[12][13].

Note on DMSO Concentration in Assays: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can have cytotoxic effects on their own[14]. Always include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) in all experiments.

General Workflow for In Vitro Characterization

A systematic approach is recommended to efficiently characterize a novel compound like this compound. The workflow should begin with broad toxicity screening to establish a working concentration range, followed by more specific functional assays to elucidate its biological activity.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Functional Screening cluster_2 Phase 3: Mechanistic Studies A Compound Acquisition & Solubility Testing B Stock Solution Preparation (e.g., 10 mM in DMSO) A->B C Cytotoxicity Screening (e.g., MTT Assay) B->C D Determine IC50 and Non-Toxic Concentration Range C->D E Hypothesis Generation (Based on Structure) D->E F Select Functional Assays (e.g., Anti-inflammatory, Anti-proliferative) E->F G Dose-Response Studies in Functional Assays F->G H Confirmation of Hits G->H I Target Identification/Validation H->I J Pathway Analysis (e.g., Western Blot, qPCR) I->J K Lead Optimization J->K

Figure 1: General workflow for the in vitro characterization of a novel compound.

Initial Cytotoxicity Screening

The first step in evaluating the biological effects of this compound is to determine its cytotoxicity profile. This will establish the concentration range that can be used in subsequent functional assays without causing significant cell death, which could confound the results. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability[15][16][17].

Recommended Starting Concentrations

For a novel compound with no prior biological data, it is advisable to screen a broad range of concentrations to capture the full dose-response curve. A common starting point for preliminary screening is a top concentration of 30-100 µM, with serial dilutions covering several orders of magnitude[18][19][20][21][22].

ParameterRecommendationRationale
Top Concentration 100 µMA sufficiently high concentration to observe potential toxicity.
Dilution Factor 3-fold or 10-fold3-fold dilutions provide a more detailed dose-response curve, while 10-fold dilutions are suitable for initial range-finding.
Number of Concentrations 6-8To accurately define the dose-response curve and calculate the IC₅₀.
Example Concentration Range (3-fold) 100 µM, 33.3 µM, 11.1 µM, 3.7 µM, 1.2 µM, 0.4 µMCovers a range from high to low micromolar.
Protocol: MTT Assay for Cytotoxicity

This protocol is designed for adherent cells cultured in 96-well plates.

Materials:

  • Selected mammalian cell line (e.g., HeLa, A549, HEK293)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • 96-well flat-bottom sterile tissue culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution.

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the various concentrations of the compound to the wells in triplicate.

    • Include vehicle-only controls (medium with the highest concentration of DMSO) and untreated controls (medium only).

    • Incubate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Potential Functional Assays

Based on the structural components of this compound, several functional assays can be proposed to explore its biological activity. The non-toxic concentration range determined from the cytotoxicity assays should be used for these studies.

Anti-inflammatory Activity

The benzoylamino and methoxyphenyl motifs are present in known anti-inflammatory agents[3][4]. Therefore, it is plausible that this compound may possess anti-inflammatory properties. A common in vitro model for inflammation is the use of lipopolysaccharide (LPS)-stimulated macrophages.

Suggested Assay: Measurement of nitric oxide (NO) production in RAW 264.7 macrophages using the Griess reagent. A reduction in NO production in the presence of the compound would suggest anti-inflammatory activity.

Anticancer/Anti-proliferative Activity

Many compounds containing methoxyphenyl groups have been investigated for their anticancer properties[5]. Beyond general cytotoxicity, it would be valuable to assess the anti-proliferative effects of this compound on cancer cell lines.

Suggested Assay: A long-term proliferation assay, such as a clonogenic assay or a real-time cell analysis (RTCA) assay, can provide more detailed information on the compound's ability to inhibit cancer cell growth over time.

Detailed Protocol: Nitric Oxide (NO) Production Assay

This protocol describes how to measure the effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • Complete DMEM medium

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System (e.g., from Promega)

  • 96-well flat-bottom sterile tissue culture plates

  • Microplate reader (absorbance at 540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours.

  • Compound Pre-treatment:

    • Prepare dilutions of this compound in medium at concentrations determined to be non-toxic from the MTT assay.

    • Add the compound dilutions to the cells and incubate for 1 hour.

  • LPS Stimulation:

    • Add LPS to the wells to a final concentration of 1 µg/mL to induce NO production.

    • Include control wells: cells only, cells + vehicle, cells + vehicle + LPS, and cells + compound only.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Griess Assay:

    • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of the Sulfanilamide solution (from the Griess Reagent System) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of the NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using sodium nitrite standards.

    • Calculate the concentration of nitrite in each sample and determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

G cluster_0 Experimental Setup cluster_1 Measurement cluster_2 Analysis A Seed RAW 264.7 cells (24h) B Pre-treat with Compound (1h) A->B C Stimulate with LPS (24h) B->C D Collect Supernatant C->D E Add Griess Reagents D->E F Measure Absorbance (540 nm) E->F G Calculate Nitrite Concentration F->G H Determine % Inhibition G->H

Figure 2: Workflow for the Nitric Oxide (NO) production assay.

Data Interpretation and Future Directions

The initial cytotoxicity data will be crucial for defining the therapeutic window of this compound. If the compound shows interesting activity in the functional screens (e.g., potent inhibition of NO production with low cytotoxicity), further mechanistic studies would be warranted. These could include investigating its effects on the expression of inflammatory genes (e.g., iNOS, COX-2, TNF-α) via qPCR or Western blotting, or exploring its impact on specific signaling pathways (e.g., NF-κB).

Ultimately, the goal of this initial characterization is to generate robust and reproducible data that can guide a decision on whether this compound is a promising candidate for further preclinical development.

References

Application Notes & Protocols: Investigating (3-Methoxy-benzoylamino)-acetic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3-Methoxy-benzoylamino)-acetic acid, also known as N-(3-methoxybenzoyl)glycine, is a member of the N-acyl glycine family. While this specific molecule is commercially available and its chemical properties are defined[1][2], its biological activities and applications in drug discovery are not extensively documented in peer-reviewed literature. This guide, therefore, serves as a forward-looking application note, providing researchers with a strategic framework and detailed protocols to explore its therapeutic potential. We will leverage the broader context of N-acyl amino acids as a class of signaling molecules[3] and the known activities of structurally related compounds to propose a comprehensive research and discovery workflow. This document outlines the synthesis, characterization, and a hypothetical screening cascade for this compound, focusing on its potential as a modulator of neurological targets.

Introduction: The Untapped Potential of N-Acyl Glycines

N-acyl amino acids (NAAAs) are a significant family of endogenous signaling molecules involved in various physiological processes.[3] These lipids can modulate a range of biological targets, and their therapeutic potential is an active area of research. This compound (Figure 1) belongs to this class. Its structure, featuring a benzoyl group linked to glycine, is reminiscent of scaffolds found in compounds targeting the central nervous system (CNS). For instance, inhibitors of Glycine Transporter-1 (GlyT-1), which are being investigated for CNS disorders like schizophrenia, often contain a benzamide core.[4]

Given the structural alerts and the known biology of the broader N-acyl glycine class, we hypothesize that this compound may possess activity at CNS targets. This guide provides the foundational protocols to test this hypothesis, from chemical synthesis to a primary biological screen.

Figure 1: Chemical Structure of this compound

mol

Caption: 2D structure of this compound.

Synthesis and Characterization

The synthesis of this compound can be readily achieved via several established methods. The Schotten-Baumann reaction is a robust and common approach for acylating amino acids.[5] This involves the reaction of glycine with 3-methoxybenzoyl chloride under basic conditions.

Protocol 2.1: Synthesis via Schotten-Baumann Reaction

Objective: To synthesize this compound.

Materials:

  • Glycine

  • 3-Methoxybenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

  • pH paper or meter

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: Dissolve glycine (1.0 eq) in a 1 M NaOH solution (2.5 eq) in a round bottom flask, cooled in an ice bath.

  • Acylation: While stirring vigorously, slowly add a solution of 3-methoxybenzoyl chloride (1.1 eq) in DCM to the aqueous solution. Causality Note: The biphasic system and vigorous stirring are crucial to maximize the interfacial area for the reaction. The base neutralizes the HCl byproduct, driving the reaction forward.[5]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the benzoyl chloride.

  • Workup - Quenching: After completion, transfer the mixture to a separatory funnel. Remove the organic layer.

  • Acidification: Cool the remaining aqueous layer in an ice bath and acidify to approximately pH 2-3 using concentrated HCl. The product, this compound, will precipitate as a solid. Causality Note: The product is a carboxylic acid, which is deprotonated and soluble in the basic aqueous solution as a carboxylate salt. Acidification protonates it, causing it to become insoluble and precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration, washing with cold deionized water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product.[5]

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and melting point).

Proposed Drug Discovery Workflow & Screening Protocols

A structured workflow is essential for evaluating a novel compound. The following section details a proposed screening cascade to investigate the biological activity of this compound, focusing on the GlyT-1 transporter as a hypothetical target.

G cluster_0 Discovery Workflow a Compound Synthesis & QC b Primary Screen: GlyT-1 Inhibition Assay a->b c Dose-Response & IC50 Determination b->c d Secondary Screen: Selectivity Panel (e.g., GlyT-2) c->d e In Vitro ADME (Solubility, Permeability) d->e f Lead Optimization (SAR Studies) e->f

Caption: Proposed screening cascade for this compound.

Protocol 3.1: Primary Screen - GlyT-1 Inhibition Assay

Objective: To determine if this compound inhibits the activity of the human Glycine Transporter-1 (GlyT-1).

Principle: This is a cell-based assay using a stable cell line (e.g., HEK293) expressing human GlyT-1. The assay measures the uptake of radiolabeled glycine ([³H]glycine) into the cells. A reduction in radiolabel uptake in the presence of the test compound indicates inhibition of GlyT-1.

Materials:

  • HEK293 cells stably expressing human GlyT-1

  • 96-well cell culture plates

  • Assay Buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)

  • [³H]glycine (radiolabeled ligand)

  • Non-radiolabeled glycine

  • This compound (test compound), dissolved in DMSO

  • Known GlyT-1 inhibitor (e.g., Bitopertin) as a positive control

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Plating: Seed the GlyT-1 expressing cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. A typical starting concentration for a primary screen is 10 µM. Also prepare solutions for the positive control and a vehicle control (DMSO in assay buffer).

  • Pre-incubation: Wash the cells with assay buffer. Add the compound dilutions, positive control, and vehicle control to the respective wells. Incubate for 15-30 minutes at room temperature. Causality Note: This step allows the compound to interact with the transporter before the substrate is introduced.

  • Initiate Uptake: Add the assay solution containing a mixture of [³H]glycine and non-radiolabeled glycine to all wells to initiate the uptake reaction. Self-Validation Note: Non-specific binding is determined in parallel wells containing a high concentration of non-radiolabeled glycine.

  • Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at room temperature. The incubation time should be within the linear range of glycine uptake.

  • Terminate Uptake: Stop the reaction by rapidly washing the cells multiple times with ice-cold assay buffer to remove extracellular [³H]glycine.

  • Cell Lysis & Scintillation Counting: Lyse the cells (e.g., with 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate the percentage of inhibition for the test compound at the screening concentration using the following formula: % Inhibition = 100 * (1 - (Counts_Compound - Counts_NonSpecific) / (Counts_Vehicle - Counts_NonSpecific))

  • A compound is typically considered a "hit" if it shows inhibition above a certain threshold (e.g., >50% at 10 µM).

Hit Confirmation and Dose-Response Analysis

If this compound is identified as a hit, the next step is to confirm its activity and determine its potency (IC50). This involves running the same assay with a wider range of compound concentrations (e.g., from 1 nM to 100 µM). The resulting data are plotted on a semi-log graph (Inhibition vs. [Compound]), and the IC50 value is calculated by fitting the data to a four-parameter logistic equation.

Table 1: Hypothetical Dose-Response Data

Compound Concentration (µM)% Inhibition (Mean ± SD)
0.012.5 ± 1.1
0.18.1 ± 2.3
1.025.4 ± 4.5
5.048.9 ± 5.1
10.065.2 ± 3.8
50.088.7 ± 2.9
100.095.3 ± 1.5

This data is for illustrative purposes only.

Future Directions: Lead Optimization

Should this compound demonstrate confirmed activity and selectivity, it would become a valuable starting point for a lead optimization campaign. This process would involve the systematic synthesis and testing of analogues to develop a Structure-Activity Relationship (SAR). Key modifications could include:

  • Altering the position of the methoxy group on the benzoyl ring (e.g., 2-methoxy or 4-methoxy).

  • Substituting the methoxy group with other functionalities (e.g., halogens, alkyl groups) to probe electronic and steric effects.

  • Modifying the glycine backbone to explore alternative amino acid conjugates.

This iterative process, guided by biological data, aims to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

Conclusion

This compound represents an under-explored molecule within the therapeutically relevant N-acyl glycine class. This document provides a comprehensive, hypothesis-driven framework for its investigation in a drug discovery context. By providing detailed protocols for synthesis and a plausible biological screening cascade, we empower researchers to unlock the potential of this and similar compounds. The successful identification of a novel biological activity for this scaffold could initiate a promising new avenue for the development of therapeutics, particularly for CNS disorders.

References

Troubleshooting & Optimization

Troubleshooting (3-Methoxy-benzoylamino)-acetic acid synthesis impurities

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to identifying and resolving common impurities encountered during the synthesis of (3-Methoxy-benzoylamino)-acetic acid.

Technical Support Center: this compound Synthesis

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into troubleshooting the synthesis of this compound. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose and resolve issues with impurities to enhance yield and purity.

The Synthetic Pathway: Understanding the Foundation

The most common and robust method for synthesizing this compound is the Schotten-Baumann reaction .[1][2] This reaction involves the acylation of glycine with 3-methoxybenzoyl chloride under alkaline aqueous conditions. The base, typically sodium hydroxide, is crucial as it neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[1][3]

Core Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The deprotonated amino group of glycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-methoxybenzoyl chloride.[3][4] This forms a tetrahedral intermediate which then collapses, expelling the chloride ion to yield the final amide product.

Synthesis_Pathway cluster_reactants Reactants Glycine Glycine (H₂N-CH₂-COOH) Reaction_Point Glycine->Reaction_Point AcidChloride 3-Methoxybenzoyl Chloride (CH₃O-C₆H₄-COCl) AcidChloride->Reaction_Point Base Aqueous NaOH Reaction_Point_Label Schotten-Baumann Conditions Base->Reaction_Point_Label Product This compound Reaction_Point->Product Nucleophilic Acyl Substitution

Caption: The Schotten-Baumann synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, focusing on impurity identification and mitigation.

Q1: My final yield is significantly lower than expected, and I notice a crystalline byproduct after acidification. What is happening?

A1: The most probable cause is the hydrolysis of your acylating agent, 3-methoxybenzoyl chloride.

  • Expertise & Experience: 3-methoxybenzoyl chloride is a highly reactive electrophile. In the aqueous basic medium of the Schotten-Baumann reaction, it can react with water (hydrolysis) in addition to your desired reaction with glycine.[5][6] This competing reaction forms 3-methoxybenzoic acid, which is unreactive towards glycine and consumes your starting material, thereby reducing the yield. Upon acidification during workup, the water-soluble sodium 3-methoxybenzoate is protonated to the less soluble 3-methoxybenzoic acid, which then precipitates alongside your product.

  • Trustworthiness (Self-Validation): You can confirm this side reaction by analyzing your crude product. The melting point will be depressed and broad. A simple Thin Layer Chromatography (TLC) analysis will show a spot corresponding to a standard of 3-methoxybenzoic acid.

Mitigation Strategies:

  • Temperature Control: Keep the reaction temperature low (0-5 °C) using an ice bath, especially during the addition of the acid chloride. This slows the rate of hydrolysis more significantly than the rate of amidation.[5]

  • Slow Addition: Add the 3-methoxybenzoyl chloride solution dropwise to the vigorously stirred glycine solution. This maintains a low instantaneous concentration of the acid chloride, favoring the reaction with the more abundant glycine nucleophile over water.[5]

  • Vigorous Stirring: In this biphasic system (aqueous and organic), efficient mixing is critical to ensure the acid chloride encounters the glycine in the aqueous phase before it has a chance to hydrolyze.[2][5]

  • pH Maintenance: Ensure the pH of the aqueous layer is maintained between 9 and 11. A pH that is too low reduces the nucleophilicity of glycine's amino group, while a very high pH can accelerate the hydrolysis of the acid chloride.[7]

Side_Reactions AcidChloride 3-Methoxybenzoyl Chloride Product Desired Product (Amide) AcidChloride->Product Desired Reaction (with Glycine) SideProduct Impurity: 3-Methoxybenzoic Acid AcidChloride->SideProduct Side Reaction (Hydrolysis) Glycine Glycine Water H₂O (Hydroxide)

Caption: Competing reactions for 3-methoxybenzoyl chloride in the synthesis.

Q2: My TLC analysis shows multiple spots, including ones that match my starting materials. How do I proceed?

A2: The presence of starting materials indicates an incomplete reaction. The primary impurities are likely unreacted glycine and the hydrolysis product, 3-methoxybenzoic acid.

  • Expertise & Experience:

    • Unreacted Glycine: Glycine is highly polar and has very low solubility in most organic solvents used for extraction. During workup, after acidification, most unreacted glycine will remain in the aqueous phase. However, some may co-precipitate with your product.

    • Unreacted 3-Methoxybenzoyl Chloride: It is unlikely that the acid chloride itself remains, as it would rapidly hydrolyze to 3-methoxybenzoic acid during the aqueous workup. Therefore, the spot you see is almost certainly 3-methoxybenzoic acid.

Troubleshooting & Purification Protocol:

  • Confirmation: Spot your crude product on a TLC plate against standards of pure glycine and 3-methoxybenzoic acid.

  • Purification - Recrystallization: This is the most effective method for removing both key impurities. This compound has different solubility properties than its common impurities. An ethanol/water mixture is often effective. The desired product is typically less soluble in the cold solvent mixture than the impurities. See the detailed protocol in Section 3.

Q3: My reaction seems to have worked, but the product has a poor melting point and looks discolored. What could be the cause?

A3: This points to the presence of persistent impurities, which could originate from the starting materials themselves or from less common side reactions.

  • Expertise & Experience:

    • Starting Material Quality: The purity of your initial 3-methoxybenzoic acid (used to make the acid chloride) is critical. Common impurities in commercial 3-methoxybenzoic acid can include related isomers like 2-hydroxy-3-methoxybenzoic acid or other process-related impurities which will carry through the synthesis.[8][9] Always use a high-purity starting material.

    • Dipeptide Formation: Although less common under standard Schotten-Baumann conditions, it is possible for the newly formed product, this compound, to be activated and react with another molecule of glycine, especially if the pH drops and the reaction conditions are not well-controlled.[7]

Mitigation Strategies:

  • Starting Material Check: If possible, verify the purity of your 3-methoxybenzoyl chloride or the 3-methoxybenzoic acid used to prepare it via melting point or spectroscopy before starting the reaction.

  • Strict pH Control: As mentioned, maintaining a stable alkaline pH (9-11) is key to preventing side reactions. This ensures the amine of glycine is the primary nucleophile and minimizes the potential for carboxylate activation.[7]

  • Purification: For stubborn impurities, column chromatography may be necessary after recrystallization fails to yield a pure product.

Analytical and Purification Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for In-Process Monitoring

This protocol allows you to visualize the consumption of starting materials and the formation of the product and byproducts.

Step-by-Step Methodology:

  • Plate Preparation: Use silica gel 60 F254 plates.

  • Solvent System (Mobile Phase): A mixture of Ethyl Acetate:Hexane:Acetic Acid (e.g., in a 70:30:1 ratio) is a good starting point. The small amount of acetic acid helps to produce sharper spots for the carboxylic acids.

  • Spotting: Dissolve small amounts of your crude reaction mixture, your starting materials (glycine, 3-methoxybenzoic acid), and a co-spot (mixture of crude and starting materials) in a suitable solvent (e.g., methanol). Apply these to the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). You may also use a potassium permanganate stain to visualize non-UV active compounds.

Data Interpretation:

CompoundExpected Rf ValueNotes
Glycine~0.0 (at baseline)Highly polar, will not move significantly in this solvent system.
3-Methoxybenzoic AcidIntermediate (~0.4-0.6)The main byproduct.
This compoundLower (~0.2-0.4)The desired product, more polar than the benzoic acid derivative.

Note: Rf values are approximate and can vary based on exact conditions.

Protocol 2: Purification by Recrystallization

This is the primary method for purifying the crude product.

Step-by-Step Methodology:

  • Solvent Selection: An ethanol/water mixture is often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Precipitation: While the solution is still hot, slowly add hot water dropwise until you see the first signs of persistent cloudiness (precipitation).

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate, resulting in a saturated solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all solvent.

  • Verification: Check the purity of the recrystallized product by melting point determination and TLC. A sharp melting point close to the literature value indicates high purity.

Troubleshooting Workflow

This flowchart provides a logical path from problem identification to resolution.

Troubleshooting_Workflow Start Synthesis Complete Analyze Crude Product (TLC, MP) CheckPurity Is Product Pure? (Single Spot, Sharp MP) Start->CheckPurity CheckYield Is Yield Acceptable? CheckPurity->CheckYield Yes ImpurityID Identify Impurities via TLC (vs. Standards) CheckPurity->ImpurityID No Optimize Action: Optimize Reaction - Lower Temp - Slow Addition - Vigorous Stirring CheckYield->Optimize No End_Success Process Complete: Pure Product CheckYield->End_Success Yes Hydrolysis Major Impurity: 3-Methoxybenzoic Acid ImpurityID->Hydrolysis UnreactedSM Impurity: Unreacted Starting Material ImpurityID->UnreactedSM Purify Action: Purify by Recrystallization (Protocol 2) Hydrolysis->Purify UnreactedSM->Purify Purify->CheckPurity End_Reevaluate Re-evaluate Synthesis Optimize->End_Reevaluate

Caption: A logical workflow for troubleshooting synthesis impurities.

References

(3-Methoxy-benzoylamino)-acetic acid degradation and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Degradation and Storage

Welcome to the Technical Support Center for (3-Methoxy-benzoylamino)-acetic acid. As Senior Application Scientists, we understand the critical importance of sample integrity in research and development. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability, storage, and degradation of this compound to ensure the reliability and reproducibility of your experimental results.

I. Frequently Asked Questions (FAQs)

Here are some common questions we receive regarding the handling and stability of this compound:

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed to prevent moisture absorption and potential hydrolysis.[1] Some suppliers also recommend storing the compound under an inert gas atmosphere to further minimize degradation. Avoid exposure to heat sources and strong oxidizing agents.[1][2]

Q2: My experimental results are inconsistent. Could degradation of this compound be a factor?

A2: Yes, inconsistent results can be a symptom of compound degradation. This compound, being an N-acylglycine derivative, is susceptible to hydrolysis, particularly if exposed to moisture or non-neutral pH conditions. This would lead to a decrease in the concentration of the active compound and the formation of impurities, thereby affecting your experimental outcomes.

Q3: What are the primary degradation products of this compound?

A3: The most probable degradation pathway for this compound is the hydrolysis of the amide bond. This reaction would yield 3-methoxybenzoic acid and glycine . The presence of these impurities in your sample is a strong indicator of degradation.

Q4: How can I check for degradation in my sample of this compound?

A4: You can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to assess the purity of your sample. A validated stability-indicating HPLC method can separate the parent compound from its potential degradation products. The appearance of new peaks corresponding to 3-methoxybenzoic acid and glycine, along with a decrease in the peak area of the main compound, would confirm degradation.

II. Troubleshooting Guide

This section provides a more detailed approach to identifying and resolving common issues related to the degradation and storage of this compound.

Issue 1: Loss of Potency or Altered Biological Activity
  • Observation: A decrease in the expected biological effect or inconsistent dose-response curves in your assays.

  • Potential Cause: Degradation of the this compound stock solution or solid material, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (cool, dry, tightly sealed container).

    • Prepare Fresh Solutions: If using stock solutions, prepare a fresh solution from a new or properly stored solid sample. Avoid repeated freeze-thaw cycles of stock solutions.

    • Purity Analysis: Analyze the purity of both the solid material and the prepared solution using a suitable analytical method like HPLC. Compare the chromatogram to a reference standard or a previously validated batch.

    • pH Consideration: Be mindful of the pH of your experimental buffers. N-acylglycines can be more susceptible to hydrolysis under acidic or basic conditions. If possible, maintain a neutral pH.

Issue 2: Appearance of Unidentified Peaks in Analytical Chromatograms
  • Observation: When analyzing your sample by HPLC or other chromatographic techniques, you observe additional peaks that were not present in the initial analysis of the compound.

  • Potential Cause: Formation of degradation products due to improper handling, storage, or experimental conditions.

  • Troubleshooting Steps:

    • Identify Potential Degradants: The primary suspected degradation products are 3-methoxybenzoic acid and glycine. Obtain standards for these compounds and compare their retention times with the unknown peaks in your chromatogram.

    • Stress Testing (For Method Development): To confirm the identity of degradation products, you can perform forced degradation studies on a small sample of this compound. This involves exposing the compound to harsh conditions (e.g., strong acid, strong base, oxidizing agent, heat, light) to intentionally induce degradation and then analyzing the resulting mixture. This will help in confirming the retention times of the degradation products.

    • Review Experimental Protocol: Examine your experimental procedure for any steps that might contribute to degradation, such as prolonged exposure to harsh pH, high temperatures, or intense light.

III. Predicted Degradation Pathways and Products

A. Hydrolytic Degradation

Hydrolysis is the most common degradation pathway for amide-containing compounds.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the amide bond is cleaved, yielding 3-methoxybenzoic acid and the protonated form of glycine .

  • Base-Catalyzed Hydrolysis: Under basic conditions, the amide bond is also susceptible to cleavage, resulting in the formation of the carboxylate salt of 3-methoxybenzoic acid and glycine .

Diagram: Hydrolytic Degradation Pathway

cluster_hydrolysis Hydrolytic Degradation parent This compound acid_hydrolysis Acidic Conditions (H⁺, H₂O) parent->acid_hydrolysis base_hydrolysis Basic Conditions (OH⁻, H₂O) parent->base_hydrolysis product1 3-Methoxybenzoic Acid acid_hydrolysis->product1 product2 Glycine acid_hydrolysis->product2 base_hydrolysis->product1 base_hydrolysis->product2

Caption: Predicted hydrolytic degradation of this compound.

B. Oxidative Degradation

While the amide bond itself is relatively stable to oxidation, other parts of the molecule could be susceptible.

  • Potential Oxidation Sites: The methoxy group on the benzene ring could potentially be a site for oxidative degradation, although this is generally less likely under typical laboratory conditions compared to hydrolysis. The methylene group of the glycine moiety could also be a target for strong oxidizing agents.

  • Expected Products: The specific products would depend on the oxidizing agent used. Strong oxidation could lead to the cleavage of the methoxy group to a hydroxyl group or further degradation of the aromatic ring.

C. Photolytic Degradation

Compounds with aromatic rings can be susceptible to photodegradation upon exposure to UV light.

  • Potential Reactions: The energy from UV light could potentially lead to the cleavage of the amide bond or reactions involving the benzene ring.

  • Recommendation: To minimize the risk of photodegradation, it is advisable to protect solutions of this compound from direct light, for example, by using amber vials or covering containers with aluminum foil.

D. Thermal Degradation

Exposure to high temperatures can induce thermal decomposition.

  • Potential Reactions: At elevated temperatures, decarboxylation of the carboxylic acid group and cleavage of the amide bond are possible degradation pathways.

  • Recommendation: Store the compound at the recommended cool temperatures and avoid unnecessary exposure to high heat during experimental procedures.

IV. Recommended Experimental Protocols

To ensure the integrity of your this compound samples, we recommend the following protocols:

A. Protocol for Preparation of Stock Solutions
  • Weighing: Use a calibrated analytical balance to weigh the required amount of solid this compound in a clean, dry container.

  • Solvent Selection: Use a high-purity, anhydrous solvent appropriate for your experiment (e.g., DMSO, ethanol). Ensure the solvent is free of contaminants that could catalyze degradation.

  • Dissolution: Add the solvent to the solid and mix thoroughly until completely dissolved. Gentle warming or sonication may be used if necessary, but avoid excessive heat.

  • Storage: Store the stock solution in a tightly sealed, light-protected container (e.g., amber glass vial with a PTFE-lined cap) at the recommended temperature (typically -20°C or -80°C for long-term storage).

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.

B. Protocol for Purity Assessment by HPLC

This is a general protocol and should be optimized for your specific HPLC system and column.

  • Mobile Phase Preparation: Prepare the mobile phase according to a validated method. A common mobile phase for similar compounds might consist of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase or a suitable solvent.

  • Sample Preparation: Prepare your sample solution by diluting it to a similar concentration as the standard.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution and then the sample solution.

    • Monitor the elution of the compounds using a UV detector at an appropriate wavelength (the optimal wavelength can be determined by a UV scan of the compound).

  • Data Analysis: Compare the chromatogram of your sample to that of the standard. The presence of significant additional peaks or a decrease in the area of the main peak may indicate degradation.

V. Data Summary

While specific quantitative data for the degradation of this compound is not publicly available, the following table summarizes the expected stability based on the chemical properties of N-acylglycines.

Condition Expected Stability Primary Degradation Products Recommended Precautions
Storage (Solid) Stable when stored in a cool, dry, dark place in a tightly sealed container.N/AFollow recommended storage conditions.
Aqueous Solution (Neutral pH) Moderately stable. Hydrolysis can occur over time, accelerated by temperature.3-Methoxybenzoic Acid, GlycineUse freshly prepared solutions. Avoid prolonged storage.
Aqueous Solution (Acidic pH) Susceptible to hydrolysis.3-Methoxybenzoic Acid, GlycineBuffer solutions to neutral pH if possible.
Aqueous Solution (Basic pH) Susceptible to hydrolysis.3-Methoxybenzoic Acid, GlycineBuffer solutions to neutral pH if possible.
Oxidative Stress Likely stable to mild oxidizing agents. Susceptible to strong oxidizing agents.Varies depending on the oxidant.Avoid contact with strong oxidizing agents.
Photostability Potentially susceptible to UV light.Varies.Protect solutions from light.
Thermal Stability Stable at room temperature. May decompose at elevated temperatures.Varies.Avoid exposure to high temperatures.

VI. Conclusion

By understanding the potential degradation pathways and implementing proper storage and handling procedures, researchers can ensure the integrity of this compound in their experiments. This technical support guide provides a framework for identifying and troubleshooting stability-related issues. For further assistance, please do not hesitate to contact our technical support team.

References

Technical Support Center: Overcoming Solubility Challenges with (3-Methoxy-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (3-Methoxy-benzoylamino)-acetic acid (also known as 3-Methoxyhippuric acid). This document serves as a centralized resource for researchers, scientists, and formulation professionals encountering solubility issues with this compound. Our goal is to provide not just protocols, but a foundational understanding of the physicochemical principles governing its solubility, enabling you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm trying to dissolve this compound in neutral water or PBS (pH 7.4), and it's not dissolving. What is happening and what should I try first?

Answer: This is the most common issue researchers face with this compound. The poor solubility in neutral aqueous media is an inherent property due to its chemical structure. This compound is a carboxylic acid. In a neutral pH environment, a significant portion of the molecules will be in their protonated (non-ionized) form, which is less soluble in water.

Your First Step: pH Adjustment. The simplest and most effective initial approach is to increase the pH of your solvent. By adding a base (e.g., Sodium Hydroxide), you deprotonate the carboxylic acid group, forming a highly soluble carboxylate salt. Most drugs that are weakly acidic require pH modification to be optimized.[1][]

  • Initial Action: Prepare a dilute solution of NaOH (e.g., 0.1 M to 1 M) and add it dropwise to your suspension of the compound in water or buffer while stirring. Monitor the pH and observe for dissolution. A clear solution should form as you approach a pH of 8.5-9.5.

Q2: Can you explain the chemistry behind why pH adjustment works for this specific molecule?

Answer: Certainly. The key lies in the compound's pKa value and the ionization of its carboxylic acid functional group.

  • Structure & pKa: this compound possesses a carboxylic acid group (-COOH). The predicted pKa for the closely related compound 3-Methylhippuric acid is approximately 3.7.[3][4] We can infer a similar pKa for the 3-methoxy derivative. The pKa is the pH at which the compound is 50% in its protonated (acid, R-COOH) form and 50% in its deprotonated (conjugate base, R-COO⁻) form.

  • Mechanism of Solubilization:

    • At Low pH (pH < pKa): The compound is predominantly in its neutral, protonated form (R-COOH). This form has limited ability to form favorable hydrogen bonds with water, leading to very low aqueous solubility.

    • At High pH (pH > pKa): The compound is deprotonated to form its carboxylate salt (R-COO⁻ Na⁺). This ionized form is a salt, which is polar and readily interacts with water molecules, leading to a dramatic increase in solubility. The adjustment of pH is a preferred method for optimizing ionizable drugs.[1]

The diagram below illustrates this fundamental principle.

G cluster_low_ph Low pH (e.g., < 4) cluster_high_ph High pH (e.g., > 8) Low_Sol R-COOH (Protonated Form) Poorly Soluble Equilibrium Low_Sol->Equilibrium High_Sol R-COO⁻ Na⁺ (Deprotonated Salt Form) Highly Soluble Equilibrium->High_Sol caption Fig 1. pH-Dependent Ionization and Solubility.

Fig 1. pH-Dependent Ionization and Solubility.
Q3: My experiment is sensitive to high pH. Are there alternatives to using strong bases? Can I use organic solvents?

Answer: Yes, if high pH is not viable for your experimental system, using cosolvents is the next logical approach. A cosolvent is a water-miscible organic solvent used to increase the solubility of poorly water-soluble compounds.[5] This technique works by reducing the overall polarity of the aqueous solvent system, which lowers the interfacial tension between the water-based medium and the hydrophobic compound.[6][7]

Commonly Used Cosolvents:

  • DMSO (Dimethyl sulfoxide): Excellent for preparing high-concentration stock solutions. It is highly polar and can dissolve a wide range of compounds.

  • Ethanol: A less polar solvent, often used in formulations.

  • PEG 400 (Polyethylene glycol 400): A common, low-toxicity cosolvent used in pharmaceutical preparations.[8]

  • Propylene Glycol (PG): Another widely used and pharmaceutically acceptable cosolvent.[8][9]

Best Practice Workflow for Cosolvents:

  • Dissolve First in Cosolvent: Weigh your compound and dissolve it completely in a minimal volume of the pure cosolvent (e.g., DMSO).

  • Titrate into Aqueous Solution: Slowly add the aqueous buffer (e.g., PBS, cell culture media) to the cosolvent stock solution drop-by-drop while vortexing or stirring vigorously.

  • Observe for Precipitation: Stop adding the aqueous phase if you observe any cloudiness or precipitation. This indicates you have exceeded the solubility limit in that specific cosolvent/water ratio.

Important Consideration: Always check the tolerance of your experimental system (e.g., cells, enzymes) to the final concentration of the organic cosolvent. Typically, DMSO concentrations are kept below 0.5% v/v in cell-based assays to avoid toxicity.

SolventGeneral UtilityNotes
Water (pH 7) Very PoorInsoluble in its neutral form.
DMSO ExcellentSoluble up to 100 mg/mL with sonication.[10]
Methanol SlightData on the closely related 3-Methylhippuric acid shows slight solubility.[3]
Ethanol ModerateA common cosolvent for compounds of intermediate polarity.[8]
Aqueous Base (pH > 8.5) ExcellentForms a soluble salt.[11]

Step-by-Step Experimental Protocols

Protocol 1: Solubilization using pH Adjustment

This protocol is designed to prepare a stock solution of this compound in an aqueous buffer.

  • Preparation:

    • Weigh the desired amount of this compound powder into a sterile container.

    • Add approximately 80% of the final desired volume of purified water or your target buffer (e.g., PBS).

    • Prepare a 1 M NaOH solution.

  • Dissolution:

    • Place the container on a magnetic stir plate and add a stir bar.

    • Begin stirring to create a suspension.

    • Using a calibrated pH meter, monitor the pH of the suspension.

    • Add the 1 M NaOH solution dropwise. Pause between drops to allow the pH to stabilize and to observe for dissolution.

    • Continue adding base until all solid material has dissolved and a clear solution is obtained. The target pH will likely be in the range of 8.5-9.5.

  • Finalization & Verification:

    • Once the compound is fully dissolved, adjust the final volume with your buffer/water.

    • If necessary, you can back-titrate with a dilute acid (e.g., 0.1 M HCl) to your desired final pH, but be careful not to drop the pH too low, which could cause precipitation.

    • Sterile-filter the final solution through a 0.22 µm filter if required for your application.

    • Self-Validation: After preparation, let the solution stand for 30 minutes at room temperature and visually inspect for any signs of precipitation before use.

Q4: I have very strict limitations and cannot use pH modification or more than a trace amount of organic solvent. What advanced options are available?

Answer: In such challenging scenarios, you can explore advanced formulation strategies like complexation with cyclodextrins.

Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble "guest" molecules, like this compound, into their central cavity, forming an "inclusion complex."[13][14] This complex has a water-soluble exterior, significantly enhancing the apparent aqueous solubility of the guest molecule without altering the pH or requiring organic solvents.[15][16]

  • Common Types: β-Cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are frequently used.[12]

  • Mechanism: The non-polar benzoyl portion of your molecule is likely to be encapsulated within the cyclodextrin's hydrophobic cavity, leaving the more polar groups exposed to the aqueous environment.

Protocol 2: Feasibility Study for Cyclodextrin Solubilization

This is a small-scale method to test if cyclodextrin complexation is a viable strategy.

  • Preparation:

    • Prepare a concentrated aqueous solution of a cyclodextrin derivative (e.g., 20% w/v SBE-β-CD in saline).

    • Weigh an excess amount of this compound into a vial.

  • Complexation:

    • Add the cyclodextrin solution to the vial containing your compound.

    • Seal the vial and shake vigorously at room temperature for 24-48 hours to allow the system to reach equilibrium.

  • Analysis:

    • After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove any undissolved solid.

    • Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method (e.g., HPLC-UV).

    • Comparing this concentration to the compound's intrinsic water solubility will quantify the enhancement provided by the cyclodextrin.

Troubleshooting Decision Workflow

For a systematic approach to overcoming solubility issues, please refer to the following decision-making workflow.

G start Goal: Dissolve Compound check_ph Is pH adjustment acceptable for my experiment? start->check_ph ph_yes Use Protocol 1: Adjust pH with NaOH to > 8.5 check_ph->ph_yes Yes check_solvent Is an organic cosolvent (e.g., DMSO, EtOH) acceptable? check_ph->check_solvent No success Success: Clear, stable solution ph_yes->success solvent_yes Use Cosolvent Method: Dissolve in pure cosolvent, then titrate in aqueous buffer. check_solvent->solvent_yes Yes advanced Explore Advanced Methods: Use Protocol 2 to test Cyclodextrin Complexation. check_solvent->advanced No solvent_yes->success advanced->success caption Fig 2. Stepwise workflow for selecting a solubilization strategy.

References

Artifacts in experiments with (3-Methoxy-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (3-Methoxy-benzoylamino)-acetic acid

Welcome to the technical support center for this compound (Compound ID: 57728-61-7)[1]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and potential artifacts encountered when working with this N-acylglycine derivative. Our goal is to provide you with the expertise and troubleshooting frameworks necessary to ensure the integrity and reproducibility of your experimental results.

This compound, a derivative of N-benzoylglycine[1], possesses structural motifs—a methoxy group, an amide linkage, and a carboxylic acid—that are common in bioactive small molecules. While these features can be crucial for biological activity, they can also be sources of experimental artifacts. This guide addresses these potential issues in a practical, question-and-answer format.

Section 1: Compound Integrity, Solubility, and Handling

Proper handling is the foundation of any successful experiment. Issues with compound solubility and stability are primary sources of variability and can lead to misleading results.

FAQ 1.1: My compound solution appears hazy or shows visible precipitate in my aqueous assay buffer. What's happening and how can I fix it?

Answer: This is a classic sign of poor aqueous solubility, a very common reason for the apparent inactivity of small molecule inhibitors.[2] When the compound precipitates, its effective concentration in your experiment is significantly lower than the nominal concentration, leading to a loss of dose-response.

Underlying Causes:

  • This compound has a carboxylic acid moiety. At physiological pH (~7.4), this group will be largely deprotonated (anionic), which generally aids solubility. However, in more acidic buffers (pH < 5), it will be protonated and less soluble.

  • The benzoyl group contributes to the molecule's hydrophobicity.

  • High final concentrations of the compound can exceed its solubility limit in aqueous buffers, even with a small percentage of a co-solvent like DMSO.

Troubleshooting Protocol:

  • Visually Inspect Solubility: Prepare your highest concentration dilution in your final assay buffer. Incubate it under the exact assay conditions (e.g., 37°C) for 1-2 hours and visually inspect for precipitation against a dark background.[2]

  • Adjust Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is as low as possible, typically below 0.5%, to avoid solvent-induced artifacts.[2]

  • Consider pH: If your assay buffer is acidic, consider whether it can be adjusted to a more neutral pH to improve the solubility of the carboxylic acid group.

  • Use of Acetic Acid as a Processing Aid: For some weakly basic compounds, the addition of a small amount of an acid like acetic acid can form a more soluble salt in situ.[3] While this compound is acidic, understanding how pH shifts can dramatically alter solubility is a key takeaway.

  • Determine Kinetic Solubility: Perform a simple nephelometry or turbidimetry assay to quantitatively determine the solubility limit in your specific buffer before proceeding with extensive biological assays.

FAQ 1.2: I'm concerned about the stability of the compound during storage and in my experimental setup. How can I ensure its integrity?

Answer: Compound degradation is a critical but often overlooked artifact. Both the amide and ester (if it were an ester derivative) functionalities can be susceptible to hydrolysis, especially at non-neutral pH or in the presence of certain enzymes in complex biological media.

Best Practices for Ensuring Stability:

  • Source and Purity: Always use compounds from a reputable source with a certificate of analysis (CoA) detailing purity (e.g., by HPLC or NMR).[2] Impurities can interfere with your results.

  • Storage: Store the solid compound as recommended by the manufacturer, typically at -20°C or -80°C, protected from light and moisture.[2]

  • Stock Solutions: Prepare high-concentration stock solutions in an anhydrous, high-purity solvent like DMSO.[2] Aliquot these stocks into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]

  • Working Solutions: Prepare fresh working solutions from your DMSO stock for each experiment. Do not store compounds in aqueous buffers for extended periods.

  • Stability Test: To validate stability in your assay, incubate the compound in your assay medium for the full duration of your experiment. Afterwards, analyze the sample by HPLC-MS to check for the appearance of degradation products.

Parameter Recommendation Rationale
Purity Check Request HPLC/NMR data from supplierEnsures you are testing the correct molecule.
Stock Solvent 100% Anhydrous DMSOMinimizes hydrolysis during storage.
Storage (Stock) -20°C or -80°C, single-use aliquotsPrevents degradation from freeze-thaw cycles.[2]
Final DMSO % < 0.5% in assayAvoids solvent-induced cell stress or assay interference.[2]

Section 2: In Vitro and Biochemical Assay Artifacts

Once solubility is confirmed, the compound's interaction with the assay components themselves can be a source of artifacts. The methoxy group, while often beneficial for metabolic stability and binding, can also influence non-specific interactions.[4][5]

Troubleshooting Guide 2.1: My dose-response curve is shallow, or I'm seeing activity in my negative control (e.g., no-enzyme control).

Answer: This suggests that the compound may be interfering with the assay technology itself rather than acting on your biological target. This is a common artifact for compounds that can absorb light, fluoresce, or act as aggregators.

Workflow for Deconvoluting Assay Interference:

G cluster_checks Assay Interference Checks cluster_solutions Potential Solutions start High background or activity in control wells check_autofluor Is it a fluorescence assay? Run compound in buffer alone and read fluorescence. start->check_autofluor check_absorb Is it an absorbance assay? Scan compound's absorbance spectrum. start->check_absorb check_luciferase Is it a luciferase assay? Run compound against purified luciferase enzyme. start->check_luciferase sol_autofluor Artifact Confirmed: Autofluorescence. Solution: 1. Subtract background from all wells. 2. Switch to a non-fluorescent readout. check_autofluor->sol_autofluor Yes sol_agg Artifact Unconfirmed by above. Consider aggregation. Solution: 1. Add 0.01% Triton X-100. 2. Re-test dose-response. check_autofluor->sol_agg No sol_absorb Artifact Confirmed: Compound absorbs at readout λ. Solution: 1. Correct for compound absorbance. 2. Change detection wavelength. check_absorb->sol_absorb Yes check_absorb->sol_agg No sol_luciferase Artifact Confirmed: Direct luciferase inhibition. Solution: 1. Use a structurally distinct reporter (e.g., GFP). 2. Use a BRET-based assay. check_luciferase->sol_luciferase Yes check_luciferase->sol_agg No

Caption: Troubleshooting workflow for assay interference.

Detailed Steps:

  • Test for Autofluorescence: If you are using a fluorescence-based assay (e.g., FP, FRET), run a plate with only assay buffer and varying concentrations of your compound. A dose-dependent increase in signal confirms autofluorescence.

  • Check for Absorbance Interference: For absorbance-based assays (e.g., ELISA), measure the absorbance of the compound at the detection wavelength. This can create a false positive or negative signal.

  • Rule out Reporter Inhibition: In reporter assays, particularly those using luciferase, compounds can directly inhibit the reporter enzyme. Test your compound in a biochemical assay using purified luciferase.

  • Evaluate Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically sequester and inhibit proteins. A common counter-screen is to re-run the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's potency is significantly reduced, aggregation is likely.

Section 3: Cellular Assay Artifacts and Considerations

Cell-based assays introduce another layer of complexity, including membrane permeability, metabolism, and general cytotoxicity, which can be misinterpreted as specific biological activity.

FAQ 3.1: I'm observing unexpected cytotoxicity or a general drop in cell health across all my treatment groups.

Answer: This could be due to several factors, from overt cytotoxicity of the compound to subtle effects of the vehicle (DMSO) or nutrient depletion in your cell culture. Maintaining an appropriate cell density is critical to minimize variability and avoid artifacts.[6]

Protocol for Assessing Compound-Specific vs. Non-Specific Cytotoxicity:

  • Establish a Viability Baseline: Before testing for your specific endpoint, run a standard cytotoxicity assay (e.g., CellTiter-Glo®, MTS, or Trypan Blue exclusion) over your full dose range and desired time course (e.g., 24, 48, 72 hours).

  • Determine the MTC (Maximum Tolerated Concentration): The MTC is the highest concentration of the compound that does not significantly impact cell viability (<10-20% reduction). All subsequent mechanistic assays should be performed at or below this concentration to ensure you are not simply observing the downstream consequences of cell death.

  • Vehicle Toxicity Control: Always include a "vehicle-only" control group that receives the same final concentration of DMSO as your highest compound dose. This is crucial as DMSO itself can be toxic to sensitive cell lines at concentrations above 0.5%-1%.[6]

  • Monitor Cell Confluency: Overly confluent or sparse cell cultures can respond differently to treatment.[6] Optimize your seeding density to ensure cells are in a logarithmic growth phase throughout the experiment.

Caption: Workflow for distinguishing specific from cytotoxic effects.

FAQ 3.2: The compound is active in a biochemical assay but shows no effect in my cell-based assay. What are the likely reasons?

Answer: This is a common challenge in drug discovery and often points to issues with cell permeability or efflux. A compound that cannot reach its intracellular target will be inactive, regardless of its potency in a test tube.

Potential Causes & Solutions:

  • Poor Membrane Permeability: The carboxylic acid group on this compound will be charged at physiological pH, which can hinder passive diffusion across the cell membrane.

    • Solution: Consider using permeability assays (e.g., PAMPA) to assess this directly. If permeability is low, there are limited options besides chemical modification of the molecule (e.g., creating a more lipophilic methyl ester prodrug).

  • Active Efflux: Cells express efflux pumps (e.g., P-glycoprotein) that actively remove foreign compounds, keeping the intracellular concentration too low to engage the target.

    • Solution: Test for this by co-incubating your compound with known efflux pump inhibitors (e.g., verapamil or cyclosporin A). An increase in activity in the presence of an inhibitor suggests that your compound is an efflux substrate.

  • Target Engagement: The compound may not be binding to its intended target in the complex cellular environment.[2]

    • Solution: Directly measure target engagement using techniques like the Cellular Thermal Shift Assay (CETSA) or a downstream biomarker assay (e.g., a Western blot for a phosphorylated substrate if the target is a kinase).[2]

References

Technical Support Center: Optimizing the Synthesis of (3-Methoxy-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3-Methoxy-benzoylamino)-acetic acid. This guide is crafted for researchers, scientists, and professionals in drug development to navigate and troubleshoot the common challenges encountered during the synthesis of this important non-natural amino acid derivative. Here, we delve into the intricacies of the reaction, offering scientifically-grounded solutions to enhance your yield and purity.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for this compound is consistently low. What are the likely causes?

Low yields in the synthesis of this compound, which is a derivative of N-acylglycine, typically stem from several key factors related to the amide bond formation between 3-methoxybenzoic acid and glycine.[1][2][3] The primary culprits are often incomplete activation of the carboxylic acid, side reactions, and suboptimal reaction conditions.[1]

Common Causes for Low Yield:

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine to form an amide is generally difficult because amines, being basic, tend to deprotonate the carboxylic acid, forming an unreactive carboxylate salt.[4][5] Therefore, the carboxylic acid group of 3-methoxybenzoic acid must be "activated" to make it more susceptible to nucleophilic attack by the amine group of glycine.[6][7] If the activating agent is not effective or used in insufficient quantities, the reaction will not proceed to completion.[1]

  • Side Reactions: The most significant competing reaction is the hydrolysis of the activated carboxylic acid intermediate, especially if there is moisture in the reaction environment.[1][8] This reverts the activated species back to the starting carboxylic acid. Another potential side reaction is the self-condensation of the activated 3-methoxybenzoic acid.

  • Protonation of the Amine: The amino group of glycine is a nucleophile and must be in its free base form to react. If the reaction conditions are too acidic, the amine will be protonated to form an ammonium salt, rendering it non-nucleophilic and halting the reaction.[9]

  • Steric Hindrance: While less of a concern with glycine, bulky substituents on either the carboxylic acid or the amine can physically impede the reaction.[1]

  • Poor Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.

Q2: How do I choose the most suitable coupling reagent for my synthesis?

The selection of a coupling reagent is a critical decision that directly impacts the success of your synthesis. The ideal reagent should efficiently activate the carboxylic acid under mild conditions while minimizing side reactions, particularly racemization if chiral amino acids were to be used.[7][10]

For the synthesis of this compound, several classes of coupling reagents are effective:

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, DIC, EDCReadily available, effective, and well-documented.[11]Can form insoluble urea byproducts (DCC), and may require additives to suppress side reactions.[11][12]
Phosphonium Salts BOP, PyBOPHigh reactivity and efficiency.Can be more expensive and generate phosphorus-containing byproducts that may complicate purification.
Uronium/Guanidinium Salts HATU, HBTUVery efficient, fast reaction times, and often used with additives like HOBt or HOAt to enhance performance.[13]Can be sensitive to moisture and are generally more costly.

For routine synthesis, carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or the more soluble N,N'-Diisopropylcarbodiimide (DIC) are often sufficient, especially when used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[14] These additives react with the initially formed O-acylisourea intermediate to generate an active ester that is less prone to side reactions.[15]

Q3: I'm observing an insoluble white precipitate during my carbodiimide-mediated coupling reaction. What is it and how do I handle it?

If you are using N,N'-Dicyclohexylcarbodiimide (DCC) as your coupling reagent, the white precipitate is almost certainly dicyclohexylurea (DCU), a byproduct of the reaction.[11][12] While its insolubility in most organic solvents facilitates its removal by filtration, it can sometimes trap the desired product, leading to lower isolated yields.

Troubleshooting Steps:

  • Solvent Choice: Ensure you are using a solvent in which your product is highly soluble, which will help in separating it from the DCU.

  • Filtration: After the reaction is complete, filter the reaction mixture to remove the DCU. Wash the filter cake thoroughly with the reaction solvent to recover any trapped product.

  • Alternative Reagent: Consider switching to N,N'-Diisopropylcarbodiimide (DIC). The resulting diisopropylurea (DIU) byproduct is generally more soluble in common organic solvents, simplifying the workup.[11][12] Another excellent alternative is the water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), where the urea byproduct can be easily removed with an aqueous wash.[11]

Q4: My reaction is sluggish and doesn't go to completion. What can I do to improve the reaction rate?

A slow or incomplete reaction can often be addressed by optimizing the reaction conditions.

Optimization Strategies:

  • Temperature: While many amide coupling reactions proceed well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.

  • Concentration: Ensure that the reactants are at an appropriate concentration. Very dilute conditions can slow down the reaction, while overly concentrated solutions may lead to solubility issues. A typical starting point is a concentration of 0.1 to 0.5 M.

  • Base: In many coupling protocols, a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is added.[13] The base neutralizes any acid formed during the reaction and ensures the amine remains in its free, nucleophilic state.[16] The use of an appropriate base is crucial, especially when starting with the hydrochloride salt of an amine.[9]

  • Additives: As mentioned previously, additives like HOBt or HOAt can enhance the reaction rate by forming a more reactive activated species.[10]

Q5: I suspect my product is hydrolyzing back to the starting materials. How can I prevent this?

Amide bonds are generally stable, but the activated carboxylic acid intermediates are susceptible to hydrolysis.[17][18] Hydrolysis can be a significant issue, especially under acidic or basic conditions with prolonged heating.[19][20][21]

Preventative Measures:

  • Anhydrous Conditions: Use anhydrous solvents and ensure your starting materials are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

  • Control of pH: Maintain the pH of the reaction mixture within an optimal range. For many coupling reactions, a slightly basic to neutral pH is ideal.

  • Reaction Time: Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the reaction is complete, proceed with the workup promptly to avoid prolonged exposure to conditions that might favor hydrolysis.

Troubleshooting Flowchart

Troubleshooting_Yield start Low Yield of this compound check_activation Is Carboxylic Acid Activation Complete? start->check_activation check_side_reactions Are Side Reactions Occurring? check_activation->check_side_reactions Yes solution_activation Increase equivalents of coupling reagent. Switch to a more potent activator (e.g., HATU). check_activation->solution_activation No check_conditions Are Reaction Conditions Optimal? check_side_reactions->check_conditions No solution_side_reactions Use anhydrous solvents. Run under inert atmosphere. Add coupling additives (HOBt, Oxyma). check_side_reactions->solution_side_reactions Yes solution_conditions Optimize temperature and concentration. Ensure proper base is used. Check solubility of reactants. check_conditions->solution_conditions No end Improved Yield check_conditions->end Yes solution_activation->end solution_side_reactions->end solution_conditions->end

Caption: Troubleshooting decision tree for low yield.

Experimental Protocols

Protocol 1: General Procedure for Carbodiimide-Mediated Synthesis

This protocol provides a general method for the synthesis of this compound using a carbodiimide coupling agent.

Materials:

  • 3-Methoxybenzoic acid

  • Glycine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-methoxybenzoic acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

  • Add DIPEA (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add glycine (1.1 equivalents) to the reaction mixture and stir until it is suspended.

  • In a separate container, dissolve DCC or DIC (1.1 equivalents) in a small amount of the reaction solvent.

  • Slowly add the carbodiimide solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove the precipitated urea byproduct (if using DCC). Wash the solid with a small amount of the reaction solvent.

  • Combine the filtrate and washes and dilute with additional solvent if necessary.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Schotten-Baumann Reaction for Synthesis

This method involves the reaction of an acyl chloride with the amine under basic aqueous conditions.[16][22]

Materials:

  • 3-Methoxybenzoyl chloride

  • Glycine

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Diethyl ether

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • In a flask, dissolve glycine (1.0 equivalent) in a 1 M solution of sodium hydroxide (2.2 equivalents) in water. Cool the solution to 0-5 °C in an ice bath.

  • In a separate container, dissolve 3-methoxybenzoyl chloride (1.1 equivalents) in an organic solvent such as DCM or diethyl ether.

  • With vigorous stirring, add the solution of 3-methoxybenzoyl chloride dropwise to the cold aqueous solution of glycine. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours.

  • Separate the organic and aqueous layers.

  • Carefully acidify the aqueous layer with concentrated HCl to a pH of approximately 2-3. A white precipitate of this compound should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the product.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification acid 3-Methoxybenzoic acid activation Carboxylic Acid Activation acid->activation amine Glycine coupling Amide Bond Formation amine->coupling activation->coupling Activated Intermediate extraction Extraction / Filtration coupling->extraction purification Recrystallization / Chromatography extraction->purification product (3-Methoxy-benzoylamino)- acetic acid purification->product

Caption: General workflow for the synthesis.

References

Validation & Comparative

A Comparative Guide to Validating Novel Nrf2 Activators: (3-Methoxy-benzoylamino)-acetic acid in a Human Liver Organoid Model

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of cellular antioxidant responses.[1][2] Its activation offers a promising therapeutic strategy for a multitude of diseases underpinned by oxidative stress, including neurodegenerative disorders, inflammatory conditions, and certain cancers.[3][4] The Keap1-Nrf2 pathway, which governs this response, is a key target for novel drug discovery.[2][5]

This guide introduces a hypothetical novel chemical entity, (3-Methoxy-benzoylamino)-acetic acid (referred to herein as 'Compound X'), a structurally related analog to the N-acylglycine class of molecules which have shown diverse biological activities.[6][7][8] We propose its validation as a novel Nrf2 activator. To achieve this, we will utilize a sophisticated, patient-relevant in vitro system: a human liver organoid model .[9][10][11] This advanced 3D culture system overcomes many limitations of traditional 2D cell culture by better recapitulating the complex architecture and function of the human liver.[9][12]

Our comparative analysis will benchmark Compound X against Dimethyl Fumarate (DMF) , a well-characterized Nrf2 activator approved for the treatment of multiple sclerosis and psoriasis.[13][14][15] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the effects of novel compounds in a cutting-edge, physiologically relevant model.

Comparative Analysis: Compound X vs. Dimethyl Fumarate (DMF)

A preliminary comparison between our novel compound and the established alternative is crucial for contextualizing its potential.

Feature This compound (Compound X) Dimethyl Fumarate (DMF)
Chemical Class N-acylglycine derivativeFumaric acid ester
Proposed MoA Electrophilic modification of Keap1 cysteine residuesKnown electrophile that covalently modifies Keap1 cysteine residues, leading to Nrf2 stabilization and nuclear translocation.[14][16]
Key Structural Features Benzoyl group with methoxy substitution, glycine moietyα,β-unsaturated carbonyl group
Known Indications Novel compound, indications to be determinedMultiple Sclerosis, Psoriasis[3][13]

The Keap1-Nrf2 Signaling Pathway

Under basal conditions, Keap1, a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase, targets Nrf2 for continuous proteasomal degradation.[2][5] Electrophilic compounds, such as DMF and potentially Compound X, can covalently modify reactive cysteine residues on Keap1.[5][16] This modification leads to a conformational change in Keap1, inhibiting its ability to ubiquitinate Nrf2. Consequently, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and bind to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[2][14] This initiates the transcription of a broad array of cytoprotective genes, including those involved in glutathione synthesis and antioxidant regeneration.[17][18]

Caption: The Keap1-Nrf2 signaling pathway and mechanism of activation by electrophilic compounds.

Experimental Validation in a Human Liver Organoid Model

The use of 3D organoid models provides a more accurate representation of in vivo physiology compared to traditional 2D cell cultures, making them ideal for preclinical drug evaluation.[9][12][19]

Experimental Workflow

Organoid_Workflow cluster_assays Endpoint Assays (24-72h) start Start: Human Liver Tissue or iPSCs culture Establish & Expand Liver Organoid Culture (7-10 days) start->culture passage Passage & Plate Organoids in Matrigel Domes culture->passage treatment Treat with Compound X, DMF (positive control), & Vehicle (negative control) passage->treatment viability Cell Viability Assay (e.g., CellTiter-Glo 3D) treatment->viability qpcr qPCR for Nrf2 Target Gene Expression treatment->qpcr imaging Immunofluorescence for Nrf2 Nuclear Translocation treatment->imaging data Data Analysis & Comparative Evaluation viability->data qpcr->data imaging->data

Caption: Experimental workflow for validating Nrf2 activators in human liver organoids.

Detailed Experimental Protocols

1. Human Liver Organoid Culture and Maintenance

This protocol is adapted from established methods for culturing normal human liver organoids.[20][21][22]

  • Materials: Cultrex® Organoid Harvesting Solution, Cultrex® UltiMatrix Reduced Growth Factor Basement Membrane Extract (BME), Liver Organoid Expansion Medium, Liver Organoid Differentiation Medium.[20][22]

  • Procedure:

    • Human liver organoids are established from primary tissue or pluripotent stem cells and expanded in Liver Organoid Expansion Medium.[23]

    • For experiments, mature organoids are harvested from the BME domes using Cultrex® Organoid Harvesting Solution on ice for 30-90 minutes.[20][21]

    • Organoids are collected and washed with cold PBS, then centrifuged at 500 x g for 5 minutes.[20][21]

    • The organoid pellet is resuspended in fresh, ice-cold BME and plated as 50 µL domes in a 24-well plate.[20][21]

    • The plate is incubated at 37°C for 15 minutes to polymerize the BME.[22]

    • Liver Organoid Differentiation Medium is added, and the organoids are cultured for an additional 11-13 days to mature, with media changes every other day.[21]

2. Compound Treatment

  • Prepare stock solutions of Compound X and DMF in DMSO.

  • Dilute the compounds to final concentrations in fresh culture medium. A dose-response curve should be generated (e.g., 0.1, 1, 10, 50, 100 µM).

  • Aspirate the old medium from the organoid cultures and replace it with the medium containing the test compounds or a vehicle control (DMSO).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

3. Nrf2 Target Gene Expression Analysis (qPCR)

  • Organoid Lysis and RNA Extraction: Harvest organoids from BME domes and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform quantitative real-time PCR using SYBR Green chemistry and primers for Nrf2 target genes (e.g., HMOX1, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH).[1][18][24]

4. Immunofluorescence for Nrf2 Nuclear Translocation

  • Fix organoids in 4% paraformaldehyde.

  • Permeabilize with 0.5% Triton X-100.

  • Block with 5% bovine serum albumin.

  • Incubate with a primary antibody against Nrf2.

  • Incubate with a fluorescently labeled secondary antibody.

  • Counterstain nuclei with DAPI.

  • Image using a confocal microscope and quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of Nrf2.

5. Cell Viability Assay

  • To assess potential cytotoxicity, a 3D-compatible cell viability assay such as CellTiter-Glo® 3D should be performed according to the manufacturer's instructions.[9]

Data Presentation and Interpretation

The results of these experiments will allow for a direct comparison of the efficacy and potency of Compound X and DMF.

Table 1: Nrf2 Target Gene Expression in Human Liver Organoids (24h Treatment)

Compound Concentration (µM) HMOX1 Fold Change (vs. Vehicle) NQO1 Fold Change (vs. Vehicle) GCLC Fold Change (vs. Vehicle)
Compound X 11.5 ± 0.21.3 ± 0.11.2 ± 0.1
104.8 ± 0.5 3.5 ± 0.42.9 ± 0.3
5012.5 ± 1.19.7 ± 0.8 8.1 ± 0.7
DMF 12.1 ± 0.31.8 ± 0.21.5 ± 0.2
106.2 ± 0.6 5.1 ± 0.54.3 ± 0.4
5015.1 ± 1.311.9 ± 1.0 10.2 ± 0.9
Vehicle -1.01.01.0

*Data are presented as mean ± SD from three independent experiments. Statistical significance vs. vehicle: **p < 0.001. (Hypothetical Data)

Table 2: Potency and Cytotoxicity Summary

Compound EC50 (HMOX1 Induction, µM) CC50 (Cell Viability, µM) Therapeutic Index (CC50/EC50)
Compound X 15.2>100>6.6
DMF 12.8>100>7.8

(Hypothetical Data)

Conclusion

This guide outlines a robust, scientifically rigorous framework for validating the effects of a novel compound, this compound, in a state-of-the-art human liver organoid model. By employing a detailed comparative analysis against the known Nrf2 activator DMF, researchers can effectively characterize the compound's mechanism of action, potency, and potential therapeutic window. The integration of advanced 3D cell culture models is paramount for generating clinically relevant data and bridging the gap between preclinical discovery and clinical application.[9][19]

References

A Comparative Guide to (3-Methoxy-benzoylamino)-acetic Acid and Its Positional Isomers: Synthesis, Properties, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug discovery, the N-acylglycine scaffold, exemplified by hippuric acid, serves as a foundational structure for the development of novel therapeutic agents. The introduction of substituents onto the benzoyl ring of this scaffold can profoundly influence the molecule's physicochemical properties and biological activities. This guide provides an in-depth comparison of (3-Methoxy-benzoylamino)-acetic acid with its positional isomers, (2-Methoxy-benzoylamino)-acetic acid and (4-Methoxy-benzoylamino)-acetic acid.

While direct comparative biological studies on these specific positional isomers are not extensively documented in peer-reviewed literature, this guide will synthesize available data on their physicochemical properties, detail established synthetic protocols, and provide step-by-step experimental workflows for evaluating their potential biological activities. Furthermore, by drawing upon structure-activity relationship (SAR) studies of related methoxy-substituted compounds, we will offer insights into the potential influence of the methoxy group's position on biological efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these closely related molecules and to provide a framework for their further investigation.

Physicochemical Properties: A Comparative Analysis

The position of the methoxy group on the benzoyl ring subtly alters the electronic and steric properties of the molecule, which in turn affects its physical characteristics. A summary of the key physicochemical properties of the parent compound, hippuric acid, and the three methoxy-substituted isomers is presented below. It is important to note that some of the data is sourced from chemical suppliers and may not have been independently verified in a peer-reviewed publication.

PropertyHippuric Acid(2-Methoxy-benzoylamino)-acetic acidThis compound(4-Methoxy-benzoylamino)-acetic acid
Molecular Formula C₉H₉NO₃C₁₀H₁₁NO₄C₁₀H₁₁NO₄C₁₀H₁₁NO₄
Molecular Weight ( g/mol ) 179.17209.20209.20[1]209.20[2]
CAS Number 495-69-213443-58-8[3]57728-61-7[4]13214-64-7[2]
Melting Point (°C) 187 - 191Data not readily availableData not readily availableData not readily available
Appearance White crystalline powderSolidSolid[1]Solid
Solubility 3.75 mg/mL in waterData not readily availableData not readily availableSoluble in water and organic solvents (e.g., ethanol, acetone)[5]

Synthesis of Methoxy-Substituted (Benzoylamino)-acetic Acids

The synthesis of these compounds generally follows established methods for N-acylation of amino acids. A common and effective approach is the Schotten-Baumann reaction, which involves the reaction of glycine with the corresponding methoxybenzoyl chloride in a basic aqueous solution. Alternatively, peptide coupling reagents can be employed for the condensation of the methoxybenzoic acid with glycine or its ester.

Experimental Protocol: General Synthesis via Acid Chloride

This protocol describes a general method for the synthesis of (Methoxy-benzoylamino)-acetic acids from the corresponding methoxybenzoyl chloride and glycine.

Workflow for the Synthesis of (Methoxy-benzoylamino)-acetic Acids

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up and Purification glycine Glycine dissolve Dissolve Glycine in NaOH(aq) glycine->dissolve naoh Sodium Hydroxide Solution naoh->dissolve addition Portion-wise addition of Acid Chloride and NaOH(aq) dissolve->addition acid_chloride Methoxybenzoyl Chloride (ortho, meta, or para) acid_chloride->addition stir Vigorous Stirring at Room Temperature addition->stir acidify Acidification with HCl stir->acidify precipitate Precipitation of Product acidify->precipitate filter Filtration and Washing precipitate->filter recrystallize Recrystallization filter->recrystallize product Pure (Methoxy-benzoylamino)- acetic acid recrystallize->product

Caption: General workflow for the synthesis of (Methoxy-benzoylamino)-acetic acids.

Materials:

  • Glycine

  • 2-Methoxybenzoyl chloride, 3-Methoxybenzoyl chloride, or 4-Methoxybenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, filtration apparatus)

Procedure:

  • Preparation of Glycine Solution: In a flask equipped with a magnetic stirrer, dissolve glycine (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (2.5 equivalents). Cool the solution in an ice bath.

  • Acylation: While vigorously stirring the glycine solution, add the corresponding methoxybenzoyl chloride (1.1 equivalents) and a 10% aqueous sodium hydroxide solution (1.2 equivalents) portion-wise and simultaneously, ensuring the temperature remains below 10 °C. The pH of the reaction mixture should be maintained in the alkaline range.

  • Reaction Completion: After the addition is complete, continue stirring at room temperature for 1-2 hours.

  • Acidification and Precipitation: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid. A white precipitate of the product should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain the pure (Methoxy-benzoylamino)-acetic acid.

  • Characterization: Dry the purified product under vacuum and characterize by techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

Comparative Biological Evaluation: A Framework

While direct comparative biological data for the three methoxy isomers is limited, their structural similarity to compounds with known biological activities suggests several avenues for investigation. The following sections provide detailed protocols for assessing potential antifungal, anti-inflammatory, and epigenetic modulatory activities.

Antifungal Activity

N-benzoyl amino acid derivatives have shown promise as antifungal agents. The following protocol, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, can be used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the test compounds.

Workflow for Antifungal Susceptibility Testing

G cluster_0 Preparation cluster_1 MIC Determination (Broth Microdilution) cluster_2 MFC Determination compound_prep Prepare stock solutions of test compounds in DMSO serial_dilution Perform 2-fold serial dilutions of compounds in 96-well plate compound_prep->serial_dilution inoculum_prep Prepare fungal inoculum (0.5 McFarland standard) inoculate Inoculate wells with fungal suspension inoculum_prep->inoculate serial_dilution->inoculate incubate_mic Incubate at 35°C for 24-48h inoculate->incubate_mic read_mic Visually determine MIC (lowest concentration with no growth) incubate_mic->read_mic subculture Subculture from wells with no visible growth onto agar plates read_mic->subculture incubate_mfc Incubate agar plates at 35°C subculture->incubate_mfc read_mfc Determine MFC (lowest concentration with ≥99.9% killing) incubate_mfc->read_mfc

Caption: Workflow for determining MIC and MFC of antifungal compounds.

Experimental Protocol: Broth Microdilution Assay

Materials:

  • Test compounds: (2-Methoxy-benzoylamino)-acetic acid, this compound, and (4-Methoxy-benzoylamino)-acetic acid

  • Positive control antifungal (e.g., Fluconazole)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium buffered with MOPS

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds and fluconazole in DMSO.

  • Inoculum Preparation: Culture the fungal strains on an appropriate agar medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

  • Plate Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds in RPMI-1640 medium to achieve a range of final concentrations. Include a growth control (medium and inoculum) and a sterility control (medium only).

  • Inoculation: Add the prepared fungal inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that results in complete inhibition of visible growth.

  • MFC Determination: To determine the MFC, subculture aliquots from the wells showing no visible growth onto an appropriate agar medium. Incubate the plates at 35°C until growth is visible in the control. The MFC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Anti-inflammatory Activity: TNF-α Inhibition

Benzoylamino derivatives have been investigated for their anti-inflammatory properties, including the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[6] An Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify the inhibition of TNF-α production in stimulated immune cells.

Workflow for TNF-α Inhibition ELISA

G cluster_0 Cell Culture and Treatment cluster_1 ELISA Procedure cluster_2 Data Analysis seed_cells Seed macrophages (e.g., RAW 264.7) in a 96-well plate treat_compounds Pre-treat cells with test compounds seed_cells->treat_compounds stimulate_lps Stimulate cells with LPS treat_compounds->stimulate_lps collect_supernatant Collect cell culture supernatants stimulate_lps->collect_supernatant elisa_plate Add supernatants to anti-TNF-α coated ELISA plate collect_supernatant->elisa_plate add_antibodies Add detection and HRP-conjugated secondary antibodies elisa_plate->add_antibodies add_substrate Add TMB substrate add_antibodies->add_substrate stop_reaction Stop reaction with acid add_substrate->stop_reaction read_absorbance Read absorbance at 450 nm stop_reaction->read_absorbance calculate_inhibition Calculate % TNF-α inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50

Caption: Workflow for measuring TNF-α inhibition using ELISA.

Experimental Protocol: TNF-α ELISA

Materials:

  • Test compounds

  • Positive control (e.g., Dexamethasone)

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Human or mouse TNF-α ELISA kit

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-24 hours to induce TNF-α production. Include unstimulated and vehicle-treated controls.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

    • Adding supernatants to an anti-TNF-α antibody-coated plate.

    • Incubating with a biotinylated detection antibody.

    • Incubating with a streptavidin-HRP conjugate.

    • Adding a TMB substrate and stopping the reaction with an acid.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value (the concentration required to inhibit TNF-α production by 50%).

Epigenetic Modification: DNA Methylation Inhibition

Some N-benzoyl amino acid derivatives have been identified as inhibitors of DNA methyltransferases (DNMTs), suggesting their potential as epigenetic modulators. Bisulfite sequencing is a gold-standard method to analyze DNA methylation patterns at single-nucleotide resolution.

Workflow for Bisulfite Sequencing Analysis of DNA Methylation

G cluster_0 Sample Preparation cluster_1 Bisulfite Conversion and PCR cluster_2 Sequencing and Data Analysis cell_treatment Treat cells with test compounds dna_extraction Genomic DNA Extraction cell_treatment->dna_extraction bisulfite_conversion Bisulfite treatment of DNA (unmethylated C -> U) dna_extraction->bisulfite_conversion pcr_amplification PCR amplification of target gene promoter region bisulfite_conversion->pcr_amplification cloning_sequencing Cloning of PCR products and Sanger sequencing pcr_amplification->cloning_sequencing sequence_analysis Sequence alignment and quantification of methylation cloning_sequencing->sequence_analysis

Caption: Workflow for analyzing DNA methylation by bisulfite sequencing.

Experimental Protocol: DNA Methylation Analysis

Materials:

  • Test compounds

  • Positive control (e.g., 5-Aza-2'-deoxycytidine)

  • Cancer cell line (e.g., MCF-7)

  • Genomic DNA extraction kit

  • Bisulfite conversion kit

  • PCR reagents and primers for a target gene promoter (e.g., a tumor suppressor gene)

  • TA cloning kit

  • Sanger sequencing reagents and access to a sequencer

Procedure:

  • Cell Treatment: Treat cancer cells with the test compounds for a specified period.

  • DNA Extraction: Isolate genomic DNA from the treated and untreated cells.

  • Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.

  • PCR Amplification: Amplify a specific region of interest (e.g., a CpG island in a gene promoter) from the bisulfite-converted DNA using specific primers.

  • Cloning and Sequencing: Clone the PCR products into a suitable vector and transform into E. coli. Sequence multiple clones for each treatment condition using Sanger sequencing.

  • Data Analysis: Align the sequences and compare them to the original sequence to determine the methylation status of each CpG site. A cytosine that remains a cytosine was methylated, while one that is read as a thymine (from the uracil) was unmethylated. Quantify the percentage of methylation for each CpG site and compare the methylation patterns between treated and untreated cells.

Structure-Activity Relationship (SAR) Insights and Future Directions

  • Electronic Effects: The methoxy group is an electron-donating group. Its position on the benzoyl ring influences the electron density of the aromatic system and the amide bond. The ortho and para positions have a more pronounced electron-donating effect on the ring through resonance, which could impact interactions with biological targets. The meta position exerts a weaker, primarily inductive, electron-donating effect.

  • Steric Effects: The ortho-methoxy group can introduce steric hindrance, which may either promote or hinder binding to a target protein, depending on the size and shape of the binding pocket.

  • Lipophilicity and Bioavailability: The methoxy group generally increases the lipophilicity of a molecule compared to a hydroxyl group or an unsubstituted ring. This can affect membrane permeability and overall bioavailability. The positional differences in the methoxy group can lead to subtle variations in lipophilicity and solubility.

The lack of direct comparative studies on these three isomers represents a clear knowledge gap. Future research should focus on a side-by-side evaluation of their biological activities using the protocols outlined in this guide. Such studies would provide valuable insights into the SAR of this compound class and could guide the rational design of more potent and selective therapeutic agents.

Conclusion

This compound and its positional isomers represent a promising, yet underexplored, class of compounds. This guide has provided a comprehensive framework for their synthesis, characterization, and biological evaluation. By presenting a comparative analysis of their physicochemical properties and offering detailed experimental protocols, we aim to facilitate further research into the therapeutic potential of these molecules. The elucidation of the precise effects of methoxy group positioning on biological activity will be a critical step in unlocking the full potential of this versatile chemical scaffold.

References

A Comparative Guide to (3-Methoxy-benzoylamino)-acetic acid and Other Benzoylamino Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of (3-Methoxy-benzoylamino)-acetic acid and related benzoylamino derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes structural analysis, comparative biological data, and detailed experimental protocols to support advanced research and development activities.

Introduction: The Significance of the Benzoylamino Acetic Acid Scaffold

The benzoylamino acetic acid framework, also known as the N-acylglycine scaffold, is a core structure in medicinal chemistry.[1] This motif, consisting of a benzoyl group linked to the amino acid glycine, is found in endogenous signaling molecules and serves as a versatile template for designing therapeutic agents.[2][3] These compounds are recognized for a range of biological activities, including anti-inflammatory and neuromodulatory effects.[4][5]

This compound is a specific derivative distinguished by a methoxy group at the meta-position of the benzoyl ring. The placement and nature of substituents on this ring are critical, as they profoundly influence the molecule's physicochemical properties and its interaction with biological targets. This guide will explore how the 3-methoxy substitution compares to other structural modifications, providing a framework for understanding the structure-activity relationships (SAR) within this important class of compounds.

Structural and Physicochemical Comparison

The electronic and steric properties of the substituent on the benzoyl ring dictate the molecule's overall polarity, acidity (pKa), and lipophilicity (logP). These parameters, in turn, affect solubility, membrane permeability, and binding affinity to target proteins.

The 3-methoxy group is an electron-donating group via resonance but is moderately electron-withdrawing inductively due to the oxygen atom's electronegativity. Its placement at the meta position primarily exerts an inductive effect, influencing the acidity of the carboxylic acid group. Compared to the parent compound, hippuric acid (N-benzoylglycine), the 3-methoxy derivative has a slightly altered electronic distribution.[6] In contrast, a substituent at the para-position would have a more pronounced resonance effect.

Below is a comparison of this compound with its parent compound and another common derivative.

Compound Name Structure Molecular Formula Molecular Weight ( g/mol ) Predicted pKa
(Benzoylamino)-acetic acid (Hippuric Acid)C₉H₉NO₃179.17[7]~3.6[8]
This compound C₁₀H₁₁NO₄209.20[9]~3.7
(4-Nitro-benzoylamino)-acetic acidC₉H₈N₂O₅224.17~3.4

Note: pKa values are estimates based on the parent structure and substituent effects. Actual experimental values may vary.

General Synthesis of Benzoylamino Acetic Acid Derivatives

The most common and efficient method for synthesizing these derivatives is the Schotten-Baumann reaction.[10] This involves the acylation of the amino acid glycine with a substituted benzoyl chloride in an alkaline aqueous solution. The base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

Objective: To synthesize a substituted (benzoylamino)-acetic acid derivative.

Materials:

  • Glycine

  • Substituted Benzoyl Chloride (e.g., 3-Methoxybenzoyl chloride)

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Hydrochloric Acid (HCl), concentrated

  • Dichloromethane (DCM) or Diethyl Ether

  • Deionized Water

  • Magnetic stirrer, beakers, Erlenmeyer flask, separatory funnel, pH paper, ice bath

Procedure:

  • Dissolution: Dissolve glycine (1.0 eq) in a 10% NaOH solution (2.5 eq) in an Erlenmeyer flask, cooled in an ice bath.

  • Acylation: While stirring vigorously, slowly and portion-wise add the substituted benzoyl chloride (1.1 eq) and additional 10% NaOH solution (1.1 eq) simultaneously over 30 minutes. Ensure the temperature remains below 10°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Wash with a non-polar organic solvent like dichloromethane to remove any unreacted benzoyl chloride or benzoic acid.

  • Acidification: Cool the aqueous layer in an ice bath and acidify slowly with concentrated HCl, while stirring, until the pH is approximately 2. The product will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final N-acylglycine.

Causality and Validation: The use of an ice bath is critical to control the exothermic reaction and prevent hydrolysis of the acid chloride. The final acidification step is the validation of the reaction's success, as the product is soluble in its basic salt form and precipitates upon protonation.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants Preparation cluster_reaction Reaction Step cluster_workup Workup & Isolation Glycine Glycine in 10% NaOH (aq) Reaction Acylation (Schotten-Baumann) Stir in Ice Bath (0-10°C) Glycine->Reaction BenzoylChloride Substituted Benzoyl Chloride BenzoylChloride->Reaction Wash Organic Wash (DCM) Reaction->Wash Mixture Transfer Acidify Acidification (conc. HCl) to pH 2 Wash->Acidify Aqueous Layer Filter Vacuum Filtration & Drying Acidify->Filter Precipitate Forms Product Final Product Filter->Product

Caption: General workflow for the synthesis of benzoylamino acetic acid derivatives.

Comparative Biological Activity & Structure-Activity Relationship (SAR)

Benzoylamino derivatives often exhibit inhibitory activity against enzymes involved in inflammation, such as cyclooxygenase (COX).[11][12][13] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[11] The structure-activity relationship (SAR) helps explain how molecular modifications influence this inhibitory potential.

Key SAR Principles for COX Inhibition:

  • Carboxylic Acid Group: This group is often crucial for activity, mimicking the carboxylate of the natural substrate, arachidonic acid, and anchoring the inhibitor in the active site.

  • Aromatic Rings: The benzoyl moiety interacts with hydrophobic pockets within the enzyme's active site.

  • Substituents: The nature and position of substituents on the benzoyl ring can modulate binding affinity and selectivity between COX-1 and COX-2. Electron-withdrawing groups or specific steric bulk can enhance interactions with a side pocket unique to the COX-2 active site, leading to selective inhibition.[13][14]

Comparative COX-2 Inhibitory Activity

The following table presents collated data illustrating the impact of different substituents on the inhibitory potency (IC₅₀) against the COX-2 enzyme. A lower IC₅₀ value indicates higher potency.

Compound ID Benzoyl Ring Substituent Hypothesized Target Interaction Representative IC₅₀ (µM) for COX-2
1 H (Unsubstituted)Baseline hydrophobic interaction.> 100
2 3-Methoxy Moderate inductive effect, potential for H-bonding.~50 - 75
3 4-MethoxyStronger resonance effect, potential for H-bonding.~25 - 50
4 4-ChloroElectron-withdrawing, occupies hydrophobic pocket.~10 - 20
5 4-NitroStrong electron-withdrawing group.~5 - 15

Disclaimer: These IC₅₀ values are representative estimates based on SAR principles from related compound series and are intended for comparative illustration. Actual values must be determined experimentally.

The data suggests that electron-withdrawing groups at the para-position tend to increase inhibitory potency against COX-2. The 3-methoxy group in compound 2 confers moderate activity, likely superior to the unsubstituted parent compound but less potent than derivatives with strong electron-withdrawing groups.

Structure-Activity Relationship Diagram

Caption: SAR diagram showing how substituents on the benzoyl ring modulate activity.

Protocol for In Vitro COX-2 Inhibition Assay

This protocol provides a robust, self-validating system for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds against the COX-2 enzyme.

Objective: To quantify the in vitro potency of benzoylamino derivatives as COX-2 inhibitors.

Materials and Reagents:

  • Recombinant human COX-2 enzyme

  • Arachidonic Acid (substrate)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, with cofactors)

  • Test Compounds (dissolved in DMSO)

  • Positive Control (e.g., Celecoxib)

  • EIA (Enzyme Immunoassay) kit for Prostaglandin E₂ (PGE₂) detection

  • 96-well microplates, multichannel pipettes, plate reader

Experimental Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Enzyme Preparation: Dilute the recombinant COX-2 enzyme to the desired working concentration in the reaction buffer.

  • Pre-incubation: Add 10 µL of the diluted test compounds (or DMSO for vehicle control) to the wells of a 96-well plate. Add 170 µL of the diluted enzyme solution to each well.

  • Incubation with Inhibitor: Gently mix and pre-incubate the enzyme-inhibitor mixture for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding 20 µL of arachidonic acid solution to each well.

  • Reaction Termination: After incubating for 10 minutes at 37°C, stop the reaction by adding an appropriate stop solution (e.g., 1 M HCl).

  • PGE₂ Quantification: Measure the amount of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions. The absorbance is read using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Formula: % Inhibition = 100 * (1 - [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)])

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

COX-2 Inhibition Assay Workflow

AssayWorkflow start Prepare Reagents (Enzyme, Buffer, Substrate, Test Compounds) preincubation 1. Pre-incubation: Enzyme + Test Compound (15 min @ 37°C) start->preincubation initiation 2. Reaction Initiation: Add Arachidonic Acid preincubation->initiation reaction 3. Reaction: (10 min @ 37°C) initiation->reaction termination 4. Termination: Add Stop Solution reaction->termination detection 5. PGE₂ Detection: (EIA Kit) termination->detection analysis 6. Data Analysis: Calculate % Inhibition Determine IC₅₀ detection->analysis end Results analysis->end

Caption: Step-by-step workflow for the in vitro COX-2 enzyme inhibition assay.

Conclusion and Future Directions

This guide provides a comparative analysis of this compound in the context of other benzoylamino derivatives. The structure-activity relationship suggests that while the 3-methoxy substitution confers moderate biological activity, potentially as a COX-2 inhibitor, derivatives with strong electron-withdrawing groups at the para-position may offer greater potency.

The true therapeutic potential of this compound depends on a balance of potency, selectivity (e.g., COX-2 vs. COX-1), and pharmacokinetic properties (ADME). The provided synthetic and analytical protocols offer a validated framework for researchers to build upon.

Future research should focus on:

  • Comprehensive Screening: Experimentally determining the IC₅₀ values of a wider range of substituted benzoylamino derivatives against both COX-1 and COX-2 to establish a quantitative SAR and selectivity index.

  • Exploring Other Targets: Investigating the activity of these compounds against other relevant biological targets, as N-acylglycines are known to interact with multiple signaling pathways.[2][15]

  • In Vivo Efficacy: Advancing promising candidates from in vitro assays to preclinical in vivo models of inflammation and pain to assess their therapeutic efficacy and safety profile.[16][17]

  • Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize for drug-like characteristics.

By systematically applying these principles and protocols, the scientific community can further elucidate the therapeutic potential of the benzoylamino acetic acid scaffold and develop novel, effective therapeutic agents.

References

A Senior Application Scientist's Guide to the Reproducibility of Experiments Using (3-Methoxy-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides an in-depth technical comparison of (3-Methoxy-benzoylamino)-acetic acid, also known as N-(3-methoxybenzoyl)glycine, and its close analog, N-benzoylglycine (hippuric acid). We will delve into the synthesis, purification, and characterization of this compound, offering detailed, validated protocols to ensure experimental consistency. Furthermore, we will present a comparative analysis of its utility as an enzymatic substrate, providing a framework for its application in reproducible biochemical assays.

Introduction to this compound: Structure and Scientific Context

This compound belongs to the class of N-acylglycines, which are gaining increasing attention for their diverse biological activities.[1][2] These molecules consist of a fatty acid linked to a glycine molecule via an amide bond and are implicated in various physiological processes, including cellular signaling and inflammation.[1][2] The specific structure of this compound, with its methoxy group on the benzene ring, offers unique electronic and steric properties that can influence its chemical reactivity and biological interactions compared to its unsubstituted counterpart, N-benzoylglycine.

This guide will focus on providing the necessary technical details to synthesize and validate this compound, and then compare its performance against N-benzoylglycine in the context of enzymatic hydrolysis by hippurate hydrolase. This enzyme is crucial in the metabolism of aromatic compounds and its activity is a key diagnostic marker for certain bacteria.[3][4]

Synthesis and Purification: A Reproducible Protocol

The synthesis of this compound can be reliably achieved through the Schotten-Baumann reaction, a well-established method for the acylation of amines.[5][6][7] This reaction involves the treatment of glycine with 3-methoxybenzoyl chloride in a basic aqueous solution. The base plays a critical role in neutralizing the hydrochloric acid byproduct, thereby driving the reaction to completion.[7]

Synthesis_Workflow reagents Glycine + 3-Methoxybenzoyl Chloride reaction Schotten-Baumann Reaction (aq. NaOH, 0-5 °C) reagents->reaction acidification Acidification (conc. HCl) reaction->acidification filtration Filtration & Washing acidification->filtration recrystallization Recrystallization (Ethanol/Water) filtration->recrystallization product Pure (3-Methoxy-benzoylamino) -acetic acid recrystallization->product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Glycine

  • 3-Methoxybenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Preparation of Glycine Solution: In a 250 mL beaker, dissolve 7.5 g (0.1 mol) of glycine in 100 mL of 1 M sodium hydroxide solution. Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Acylation Reaction: While vigorously stirring the cold glycine solution, slowly add 17.1 g (0.1 mol) of 3-methoxybenzoyl chloride dropwise, ensuring the temperature remains below 5 °C. The slow addition is crucial to minimize the hydrolysis of the acid chloride.[8]

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for one hour, followed by stirring at room temperature for an additional two hours.

  • Precipitation: Carefully acidify the reaction mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will precipitate the this compound as a white solid.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water to remove any inorganic salts.

  • Purification by Recrystallization: Transfer the crude product to a beaker and dissolve it in a minimum amount of hot 95% ethanol. Slowly add hot deionized water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1) mixture, and dry in a vacuum oven at 60 °C.

Analytical Characterization for Quality Control

To ensure the identity and purity of the synthesized this compound, and thus the reproducibility of experiments using it, a thorough analytical characterization is essential. The following techniques and expected data provide a benchmark for quality control.

Spectroscopic Analysis
Technique Expected Observations
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): ~12.7 (s, 1H, COOH), ~8.9 (t, 1H, NH), ~7.5-7.0 (m, 4H, Ar-H), ~3.9 (d, 2H, CH₂), ~3.8 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): ~171 (C=O, acid), ~166 (C=O, amide), ~159 (C-O), ~135-113 (Ar-C), ~55 (OCH₃), ~41 (CH₂)
FT-IR (KBr, cm⁻¹)~3300 (N-H stretch), ~3000-2500 (O-H stretch, carboxylic acid), ~1720 (C=O stretch, carboxylic acid), ~1640 (C=O stretch, amide I), ~1540 (N-H bend, amide II)[9][10][11]
Mass Spectrometry (ESI-)m/z: 208.06 [M-H]⁻, Calculated for C₁₀H₁₀NO₄⁻

Note: Predicted NMR chemical shifts are based on the analysis of similar structures and may vary slightly based on experimental conditions.

Comparative Performance in Enzymatic Assays

A key application for N-acylglycines is their use as substrates for hydrolytic enzymes. To provide a practical comparison, we will examine the performance of this compound against the parent compound, N-benzoylglycine (hippuric acid), as a substrate for hippurate hydrolase.[3]

Enzymatic_Hydrolysis cluster_0 This compound cluster_1 N-Benzoylglycine (Alternative) sub1 (3-Methoxy-benzoylamino) -acetic acid prod1 3-Methoxybenzoic acid + Glycine sub1->prod1 Hippurate Hydrolase sub2 N-Benzoylglycine prod2 Benzoic acid + Glycine sub2->prod2 Hippurate Hydrolase

Caption: Comparison of enzymatic hydrolysis pathways.

Experimental Protocol: Hippurate Hydrolase Activity Assay

This protocol outlines a colorimetric assay to determine the kinetic parameters of hippurate hydrolase with both this compound and N-benzoylglycine. The assay measures the amount of glycine produced upon hydrolysis.

Materials:

  • Purified hippurate hydrolase

  • This compound

  • N-Benzoylglycine (Hippuric acid)[12]

  • Phosphate buffer (50 mM, pH 7.5)

  • Ninhydrin reagent

  • Glycine standard solutions

  • Spectrophotometer

Procedure:

  • Substrate Preparation: Prepare stock solutions of this compound and N-benzoylglycine in 50 mM phosphate buffer, pH 7.5.

  • Enzyme Reaction: In a series of microcentrifuge tubes, set up reactions containing varying concentrations of the substrate (e.g., 0.1 mM to 10 mM) in phosphate buffer.

  • Initiation: Initiate the reaction by adding a fixed amount of hippurate hydrolase to each tube. Incubate the reactions at 37 °C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a quenching agent, such as trichloroacetic acid.

  • Glycine Detection: To a portion of the reaction mixture, add ninhydrin reagent and heat according to the reagent's instructions to develop a color proportional to the amount of glycine released.

  • Quantification: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a spectrophotometer.

  • Data Analysis: Create a standard curve using known concentrations of glycine. Use this curve to determine the concentration of glycine produced in each enzymatic reaction. Calculate the initial reaction velocities (V₀) at each substrate concentration.

  • Kinetic Parameter Determination: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).

Comparative Data

The following table presents hypothetical but representative data for the kinetic parameters of hippurate hydrolase with the two substrates. Actual values must be determined experimentally.

Substrate Kₘ (mM) Vₘₐₓ (µmol/min/mg) kcat/Kₘ (M⁻¹s⁻¹)
This compound1.822.57.5 x 10⁴
N-Benzoylglycine2.515.03.6 x 10⁴

Interpretation:

The presence of the electron-donating methoxy group in the meta position of the benzoyl ring in this compound can influence its interaction with the active site of hippurate hydrolase. The hypothetical data suggests that the methoxy-substituted compound may be a slightly better substrate, as indicated by a lower Kₘ (higher binding affinity) and a higher Vₘₐₓ (faster turnover rate). The higher catalytic efficiency (kcat/Kₘ) further supports this. This demonstrates how a subtle structural modification can impact biological activity and underscores the importance of using well-characterized compounds for reproducible results.

Conclusion: Ensuring Reproducibility through Rigorous Science

The reproducibility of scientific experiments hinges on the precise control of all variables, including the purity and identity of the chemical reagents used. This guide has provided a comprehensive framework for the synthesis, purification, and characterization of this compound, enabling researchers to produce and validate this compound with a high degree of confidence.

By following the detailed protocols and utilizing the provided analytical benchmarks, scientists can ensure the consistency of their starting materials, a critical step in achieving reproducible experimental outcomes. The comparative analysis with N-benzoylglycine further illustrates the importance of understanding how subtle molecular modifications can influence experimental results, empowering researchers to make informed decisions in their experimental design.

References

A Guide to Cross-Reactivity Profiling of (3-Methoxy-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the selectivity and cross-reactivity of the novel compound, (3-Methoxy-benzoylamino)-acetic acid. In the landscape of drug discovery and chemical probe development, a thorough understanding of a molecule's interaction profile across the proteome is paramount. Unintended off-target interactions can lead to toxicity or confound experimental results, while in some cases, polypharmacology can be therapeutically beneficial.[1] This document outlines a strategic, multi-tiered approach to characterizing the specificity of this compound, beginning with a hypothesized primary target and extending to broad, unbiased screening methodologies.

Introduction to this compound and the Rationale for Cross-Reactivity Studies

This compound belongs to the N-acylglycine class of compounds. Structurally, it is a derivative of hippuric acid (N-benzoyl glycine), a molecule known to be biologically active.[2] Derivatives of N-benzoyl glycine have demonstrated a range of biological effects, including antibacterial activity and inhibition of transporters like the glycine transporter type-2 (GlyT-2).[3][4] The presence of the methoxybenzoyl moiety suggests potential interactions with a variety of biological targets, as this feature is common in many pharmacologically active compounds.

Given the structural alerts within this compound, a systematic investigation into its target profile is essential. This guide will operate on the hypothesis that its primary target is an enzyme, based on the prevalence of enzyme inhibition among structurally related compounds. The subsequent experimental plan is designed to first confirm and quantify activity at this primary target and then to identify potential off-target interactions across major protein families, including kinases and G-protein coupled receptors (GPCRs).

Experimental Strategy for Comprehensive Cross-Reactivity Profiling

A tiered approach is recommended to efficiently profile the selectivity of this compound. This involves an initial primary target assay, followed by broad panel screening, hit validation, and finally, assessment of target engagement in a cellular context.

G cluster_0 Tier 1: Primary Target Engagement cluster_1 Tier 2: Broad Selectivity Screening cluster_2 Tier 3: Off-Target Hit Validation cluster_3 Tier 4: Cellular Target Engagement T1 Hypothesized Primary Target Assay (e.g., Enzyme Inhibition Assay) T2_1 Kinase Panel Screen (e.g., 400+ kinases) T1->T2_1 Define primary activity T2_2 GPCR Panel Screen (e.g., Radioligand Binding) T1->T2_2 T2_3 Other Target Panels (Ion Channels, etc.) T1->T2_3 T3 Dose-Response Assays for Hits (IC50/EC50/Ki Determination) T2_1->T3 Identify hits T2_2->T3 T2_3->T3 T4 Cellular Thermal Shift Assay (CETSA) T3->T4 Confirm cellular activity

Caption: Tiered experimental workflow for cross-reactivity profiling.

Tier 1: Primary Target Activity Assessment - Enzyme Inhibition Assay

Based on the N-acylglycine scaffold, we hypothesize that this compound may act as an enzyme inhibitor. An in vitro enzyme inhibition assay is the first step to confirm and quantify this activity.[5][6][7][8]

Experimental Protocol: In Vitro Enzyme Inhibition Assay
  • Preparation of Reagents :

    • Prepare a suitable assay buffer at the optimal pH for the target enzyme.

    • Dilute the purified target enzyme to a working concentration that yields a linear reaction rate.

    • Prepare a stock solution of this compound in DMSO. Serially dilute the compound to create a range of concentrations for testing.

    • Prepare the enzyme's substrate at a concentration at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.

  • Assay Procedure :

    • In a 96-well plate, add the assay buffer.

    • Add the test compound (this compound) at various concentrations. Include a vehicle control (DMSO) and a known inhibitor as a positive control.

    • Add the diluted enzyme to all wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader.[9]

  • Data Analysis :

    • Calculate the initial reaction rates for each concentration of the test compound.

    • Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Tier 2: Broad Selectivity Screening

To identify potential off-targets, this compound should be screened against large panels of diverse proteins. Commercial services offer screening against hundreds of kinases and GPCRs.

Kinase Selectivity Profiling

Kinases are a common source of off-target effects. A broad kinase screen is a critical step in selectivity profiling.[1]

Methodology : A single high concentration (e.g., 10 µM) of this compound is tested against a panel of over 400 kinases. The percent inhibition is determined, typically through a radioactive filter binding assay that measures the incorporation of 33P-ATP into a substrate.[10][11][12][13][14]

GPCR Binding Profile

GPCRs represent another major class of drug targets.[15] A radioligand binding assay panel can assess the compound's affinity for a wide range of these receptors.

Methodology : The test compound is incubated with cell membranes expressing the target GPCR and a specific radiolabeled ligand. The ability of the test compound to displace the radioligand is measured, and the percent inhibition of binding is calculated.[15][16][17]

Tier 3: Off-Target Hit Validation - Competitive Binding Assay

Any significant "hits" from the broad panel screens (e.g., >50% inhibition at 10 µM) must be validated through full dose-response studies to determine their potency (Ki or IC50). A competitive binding assay is a common method for this.[18][19][20][21][22]

Experimental Protocol: Competitive Binding Assay
  • Assay Setup :

    • A labeled ligand (e.g., fluorescent or radioactive) with known affinity for the off-target protein is used.

    • The off-target protein is incubated with a fixed concentration of the labeled ligand.

    • This compound is serially diluted and added to the mixture to compete for binding.

  • Measurement :

    • The amount of labeled ligand that remains bound to the target protein is quantified. The signal will decrease as the concentration of the test compound increases and displaces the labeled ligand.

  • Data Analysis :

    • The data is plotted as the signal versus the log of the test compound concentration.

    • An EC50 value is determined, which is the concentration of the test compound that displaces 50% of the labeled ligand.

    • The EC50 is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity (Kd) of the labeled ligand.

Tier 4: Cellular Target Engagement Confirmation

In vitro assays with purified proteins do not always reflect a compound's behavior in a complex cellular environment.[1] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its intended target (and any identified off-targets) within intact cells.[23][24][25][26][27]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_0 Step 1: Cell Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis and Separation cluster_3 Step 4: Protein Quantification S1 Incubate intact cells with This compound or vehicle (DMSO) S2 Heat cell suspensions across a range of temperatures S1->S2 S3 Lyse cells and centrifuge to separate soluble proteins from precipitated aggregates S2->S3 S4 Analyze the soluble fraction by Western Blot or other protein detection method S3->S4

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA
  • Cell Culture and Treatment :

    • Culture a relevant cell line that expresses the target protein(s).

    • Treat the cells with a high concentration of this compound or a vehicle control for a specified time.

  • Heat Shock :

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at different temperatures for a short duration (e.g., 3 minutes). The temperature range should span the melting point of the target protein.

  • Cell Lysis and Fractionation :

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection :

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or another sensitive protein detection method.

  • Data Analysis :

    • Quantify the protein bands and plot the percentage of soluble protein against the temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Data Summary and Interpretation

The data from these experiments should be compiled into clear, comparative tables.

Table 1: Hypothetical Primary Target and Off-Target Potency

Target ClassTarget NameAssay TypePotency (IC50/Ki)
Primary Target Enzyme XEnzyme Inhibition150 nM
Off-Target Hit Kinase YRadiometric Assay2.5 µM
Off-Target Hit GPCR ZCompetitive Binding8.7 µM
Non-Hit Kinase ARadiometric Assay> 20 µM
Non-Hit GPCR BCompetitive Binding> 20 µM

Table 2: Hypothetical Cellular Target Engagement Data

Target NameAssay TypeThermal Shift (ΔTm) with 10 µM Compound
Enzyme XCETSA+ 5.2 °C
Kinase YCETSA+ 2.1 °C
GPCR ZCETSANot Determined

Interpretation : The selectivity of this compound can be quantified by comparing the potency at its primary target versus the off-targets. A selectivity ratio of >10-fold is often considered a good starting point for a selective compound. In our hypothetical data, the compound is approximately 17-fold selective for Enzyme X over Kinase Y. The positive thermal shift in the CETSA experiment for both Enzyme X and Kinase Y would provide strong evidence that the compound engages these targets in a cellular context.

Conclusion

This guide presents a rigorous, multi-tiered strategy for the comprehensive cross-reactivity profiling of this compound. By combining targeted enzymatic assays, broad panel screening, and cellular target engagement studies, researchers can build a detailed understanding of the compound's selectivity. This knowledge is crucial for making informed decisions in drug development and for the confident use of this molecule as a chemical probe in biological research. The self-validating nature of this workflow, from in vitro biochemical assays to in-cellulo target engagement, ensures a high degree of confidence in the resulting selectivity profile.

References

A Comparative Efficacy Analysis of (3-Methoxy-benzoylamino)-acetic acid (Moclobemide) and Known Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and neuroscience research, the nuanced differences between enzyme inhibitors can dictate the trajectory of an entire research program. This guide provides a detailed comparative analysis of the efficacy of (3-Methoxy-benzoylamino)-acetic acid, more commonly known as Moclobemide, against a panel of established monoamine oxidase (MAO) inhibitors. We will delve into the mechanistic distinctions that underpin their efficacy profiles and provide the experimental frameworks necessary for their direct comparison.

Introduction: The Significance of MAO-A Inhibition and the Rise of Reversible Inhibitors

Monoamine oxidase (MAO) is a critical enzyme in the catabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[1][2] Its inhibition leads to an increase in the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant medications.[3] MAO exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[4] While both are important targets, selective inhibition of MAO-A is a well-established strategy for treating major depressive disorder.[5][6]

The first generation of MAO inhibitors (MAOIs), such as phenelzine and tranylcypromine, are irreversible and non-selective, leading to a prolonged and broad-spectrum elevation of monoamines.[7] While effective, their use is hampered by significant side effects, most notably the risk of a hypertensive crisis when interacting with tyramine-rich foods (the "cheese effect").[2][3] This led to the development of a new class of reversible inhibitors of MAO-A (RIMAs), with Moclobemide being a prototypical example.[8][9] Moclobemide's ability to selectively and reversibly inhibit MAO-A offers a more favorable safety profile, as dietary tyramine can displace the inhibitor from the enzyme, mitigating the risk of a hypertensive crisis.[3][10]

This guide will compare Moclobemide to a range of other MAOIs, highlighting the key differences in their mechanism and providing the necessary protocols for a comprehensive in-house evaluation.

Mechanism of Action: A Tale of Two Inhibition Strategies

The fundamental difference between Moclobemide and older MAOIs lies in the nature of their interaction with the enzyme.

  • Irreversible Inhibitors: These compounds, including phenelzine, tranylcypromine, and the MAO-A selective clorgyline, form a covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the active site of the MAO enzyme.[2] This effectively leads to a permanent inactivation of the enzyme. The restoration of MAO activity is dependent on the synthesis of new enzyme molecules, a process that can take several weeks.[2][7]

  • Reversible Inhibitors (RIMAs): Moclobemide, in contrast, binds to the MAO-A active site non-covalently.[1] This binding is in a state of equilibrium, and the inhibitor can dissociate from the enzyme, allowing for the restoration of enzyme activity as the drug is cleared from the system.[9] The duration of MAO-A inhibition by Moclobemide is approximately 8-10 hours, with full recovery of enzyme activity within 24 hours.[2][9]

This distinction in the mechanism of action has profound implications for both the therapeutic window and the safety profile of these compounds.

Diagram 1: Signaling Pathway of MAO-A Inhibition

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_inhibitors Inhibitors Monoamines Monoamines MAO-A MAO-A Monoamines->MAO-A Catabolism Inactive_Metabolites Inactive_Metabolites MAO-A->Inactive_Metabolites Moclobemide Moclobemide Moclobemide->MAO-A Reversible Inhibition Irreversible_Inhibitors Irreversible_Inhibitors Irreversible_Inhibitors->MAO-A Irreversible Inhibition

Caption: Reversible vs. Irreversible Inhibition of MAO-A.

Comparative Efficacy: A Quantitative Look at Inhibitory Potency

The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates a higher potency. While a single study providing a direct head-to-head comparison of all relevant MAOIs is elusive, we can synthesize data from various sources to build a comparative picture.

A study comparing a novel series of inhibitors to known standards provides IC50 values against MAO-A for Moclobemide and the irreversible inhibitor clorgyline.[4]

InhibitorTypeTargetIC50 (µM)
Moclobemide ReversibleMAO-A6.061 ± 0.262
Clorgyline IrreversibleMAO-A0.062 ± 0.002

Data sourced from a comparative study of novel thiazolylhydrazine-piperazine derivatives.[4]

This data clearly demonstrates that, in this in vitro assay, the irreversible inhibitor clorgyline is significantly more potent than the reversible inhibitor Moclobemide. Other studies have also noted that Moclobemide's in vitro inhibitory potency is lower than that of other RIMAs like brofaromine and cimoxatone.[11] However, it is crucial to note that in ex vivo studies, Moclobemide shows a much higher potency, suggesting that its in vivo activity may be greater than what in vitro assays alone would predict.[11]

A computational study using molecular docking simulations to compare the binding of Moclobemide, tranylcypromine, phenelzine, and isocarboxazid to MAO-A provides another perspective on their relative efficacy.[12][13] The study evaluated the binding energy and inhibition constant, with lower values indicating a more favorable interaction.

InhibitorBinding Energy (kcal/mol)Inhibition Constant (µM)
Moclobemide -7.72.1
Isocarboxazid -7.53.1
Tranylcypromine -6.516.2
Phenelzine -5.862.4

Data from in silico molecular docking simulations.[12][13]

These in silico results suggest that Moclobemide and isocarboxazid have a more favorable binding interaction with MAO-A compared to tranylcypromine and phenelzine.[12][13] This highlights the importance of employing multiple methodologies, both in vitro and in silico, to gain a comprehensive understanding of inhibitor efficacy.

Experimental Protocols for Efficacy Determination

To facilitate a direct and robust comparison of these inhibitors in your own laboratory, we provide a standardized protocol for an in vitro MAO-A inhibition assay.

Diagram 2: Experimental Workflow for MAO-A Inhibition Assay

assay_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Enzyme_Prep Prepare MAO-A Enzyme (Recombinant or Tissue Homogenate) Pre-incubation Pre-incubate Enzyme with Inhibitors Enzyme_Prep->Pre-incubation Inhibitor_Dilutions Prepare Serial Dilutions of Test Inhibitors Inhibitor_Dilutions->Pre-incubation Reaction_Initiation Initiate Reaction with MAO-A Substrate (e.g., Kynuramine) Pre-incubation->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Detection Detect Product Formation (Fluorometric or HPLC) Incubation->Detection Data_Analysis Calculate % Inhibition and Determine IC50 Detection->Data_Analysis

Caption: A generalized workflow for determining MAO-A inhibition.

Step-by-Step In Vitro Fluorometric Assay for MAO-A Inhibition

This high-throughput method is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-A catalyzed oxidation of a substrate.

  • Reagent Preparation:

    • MAO-A Enzyme: Use either a commercially available recombinant human MAO-A or prepare a mitochondrial fraction from a suitable tissue source (e.g., rat liver).

    • Inhibitors: Prepare stock solutions of this compound (Moclobemide) and comparator inhibitors (e.g., Clorgyline, Phenelzine, Tranylcypromine) in a suitable solvent (e.g., DMSO). Create a serial dilution series for each inhibitor in the assay buffer.

    • Substrate: Prepare a working solution of a suitable MAO-A substrate, such as kynuramine.

    • Detection Reagents: Prepare working solutions of a fluorescent probe (e.g., Amplex Red) and horseradish peroxidase (HRP).

  • Assay Procedure:

    • In a 96-well black microplate, add the MAO-A enzyme solution to each well.

    • Add the inhibitor dilutions or vehicle control to the respective wells. Include a known MAO-A inhibitor like Clorgyline as a positive control.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

    • Initiate the reaction by adding the substrate and detection reagents to each well.

    • Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex Red) in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Conclusion: A Nuanced Perspective on Efficacy

The comparison between this compound (Moclobemide) and other MAO inhibitors reveals a landscape of nuanced efficacy. While irreversible inhibitors like clorgyline demonstrate superior in vitro potency, the reversible and selective nature of Moclobemide offers a distinct advantage in terms of safety and tolerability.[10] The discrepancy between in vitro and ex vivo data for Moclobemide underscores the importance of a multi-faceted approach to efficacy evaluation.[11]

For researchers and drug development professionals, the choice of an MAO inhibitor will depend on the specific research question or therapeutic goal. The experimental protocols provided in this guide offer a robust framework for conducting a direct, head-to-head comparison, enabling an informed decision based on empirical data. The continued exploration of both reversible and irreversible MAOIs will undoubtedly lead to the development of more refined and targeted therapies for a range of neurological and psychiatric disorders.

References

A Senior Application Scientist's Guide to Benchmarking (3-Methoxy-benzoylamino)-acetic acid in GlyT1 Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of neurological therapeutics, the Glycine Transporter 1 (GlyT1) presents a compelling target. As an integral regulator of glycine levels at the synaptic cleft, its modulation offers a promising avenue for treating central nervous system disorders characterized by N-methyl-D-aspartate (NMDA) receptor hypofunction, such as schizophrenia. This guide provides an in-depth technical comparison of assaying N-(3-methoxybenzoyl)glycine, a representative benzoylamino acetic acid derivative, against established GlyT1 inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for robust evaluation, and contextualize the data within the broader field of GlyT1 inhibitor discovery.

Introduction to GlyT1 and the Rationale for Inhibition

The NMDA receptor, a key player in synaptic plasticity and learning, requires the binding of both glutamate and a co-agonist, typically glycine, for its activation. GlyT1, a sodium- and chloride-dependent transporter, is primarily responsible for the reuptake of glycine from the synaptic cleft, thereby maintaining glycine homeostasis. By inhibiting GlyT1, the extracellular concentration of glycine is increased, leading to enhanced NMDA receptor signaling. This mechanism is the foundational hypothesis for the therapeutic potential of GlyT1 inhibitors in ameliorating cognitive and negative symptoms of schizophrenia.

It is crucial for researchers to contextualize the performance of novel compounds like N-(3-methoxybenzoyl)glycine against a panel of well-characterized inhibitors. This not only provides a benchmark for potency but also for selectivity and mechanism of action.

G cluster_synapse Glutamatergic Synapse cluster_reuptake Glycine Reuptake cluster_inhibition Pharmacological Intervention Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Co-agonist Binding GlyT1 Glycine Transporter 1 (GlyT1) Glycine->GlyT1 Transport PostsynapticNeuron Postsynaptic Neuron NMDAR->PostsynapticNeuron Activation & Ca2+ Influx GlialCell Glial Cell / Presynaptic Terminal GlyT1->GlialCell IncreasedGlycine Increased Synaptic Glycine GlyT1->IncreasedGlycine Leads to Inhibitor GlyT1 Inhibitor (e.g., N-(3-methoxybenzoyl)glycine) Inhibitor->GlyT1 Blocks EnhancedNMDAR Enhanced NMDAR Function IncreasedGlycine->EnhancedNMDAR Results in

Caption: Mechanism of GlyT1 Inhibition at the Synapse.

The Compound in Focus: (3-Methoxy-benzoylamino)-acetic acid

This compound , also known as N-(3-methoxybenzoyl)glycine , belongs to a chemical class that has been explored for activity at various biological targets. Its core structure, a glycine moiety attached to a substituted benzoyl group, is a feature found in some GlyT1 inhibitors.

Chemical Information
IUPAC Name 2-[(3-methoxybenzoyl)amino]acetic acid
Synonyms N-(3-methoxybenzoyl)glycine
CAS Number 57728-61-7
Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol

A comprehensive search of publicly available databases and scientific literature did not yield specific GlyT1 inhibition data (e.g., IC50 or Ki values) for N-(3-methoxybenzoyl)glycine. This highlights a critical aspect of drug discovery: many plausible structures have yet to be fully characterized.

However, based on structure-activity relationship (SAR) studies of related benzoylglycine series, we can postulate its potential activity. The electronic and steric properties of the substituent on the phenyl ring are known to influence potency. The 3-methoxy group is an electron-donating group with moderate steric bulk. Its performance would need to be empirically determined and compared against its isomers (N-(2-methoxybenzoyl)glycine and N-(4-methoxybenzoyl)glycine) and the unsubstituted parent compound, N-benzoylglycine, to understand the impact of the methoxy group's position.

Performance Benchmarking Against Standard GlyT1 Inhibitors

To objectively assess the potential of N-(3-methoxybenzoyl)glycine, its performance must be compared against well-established, potent, and selective GlyT1 inhibitors. The following compounds represent different chemical scaffolds and have been extensively characterized in the literature.

CompoundChemical ClassIC50 (nM)Notes
ALX-5407 (NFPS)Sarcosine Derivative3A potent and selective non-transportable inhibitor, often used as a reference compound.[1][2][3][4]
Org-24461 Sarcosine Derivative2.5 (µM)An early GlyT1 inhibitor.[5] Note the micromolar potency.
Bitopertin (RG1678)Benzoylpiperazine25A non-competitive inhibitor that has been investigated in clinical trials.
SSR504734 Piperidine Benzamide15-18A selective, reversible, and non-sarcosine-based inhibitor.
Iclepertin (BI 425809)Novel Heterocycle5A potent and selective inhibitor currently in clinical development.
PF-03463275 Novel ScaffoldKi of 11.6A centrally penetrant, reversible inhibitor.
Sarcosine Endogenous Amino Acid~55,800A weak, competitive inhibitor and the endogenous substrate of GlyT1.[6]

IC50 values can vary depending on the specific assay conditions, cell lines, and radioligand concentrations used. The values presented are representative figures from published studies.

This table underscores the high bar for potency in modern GlyT1 inhibitor discovery, with many lead compounds exhibiting low nanomolar activity.

Experimental Protocol: [³H]Glycine Uptake Inhibition Assay

The gold standard for measuring GlyT1 inhibition is a cell-based functional assay that quantifies the uptake of radiolabeled glycine. This protocol is designed for a 96-well format and can be adapted for 384-well plates for higher throughput.

Principle: This assay measures the ability of a test compound to inhibit the uptake of [³H]glycine into cells stably expressing the human GlyT1 transporter. The amount of radioactivity incorporated into the cells is inversely proportional to the inhibitory activity of the compound.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human GlyT1a or GlyT1b.

  • Radioligand: [³H]Glycine.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

  • Test Compounds: N-(3-methoxybenzoyl)glycine and benchmark inhibitors, dissolved in DMSO.

  • Non-specific Uptake Control: A high concentration of a known GlyT1 inhibitor (e.g., 10 µM ALX-5407).

  • Scintillation Cocktail and Microplate Scintillation Counter .

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_termination Termination & Lysis cluster_detection Detection & Analysis start Start plate_cells 1. Plate GlyT1-expressing cells in 96-well plates start->plate_cells end End culture 2. Culture overnight to form a monolayer plate_cells->culture prep_compounds 3. Prepare serial dilutions of test compounds in assay buffer culture->prep_compounds wash_cells 4. Wash cell monolayer with warm assay buffer prep_compounds->wash_cells add_compounds 5. Add test compounds, total uptake, and non-specific binding controls wash_cells->add_compounds pre_incubate 6. Pre-incubate for 15-30 min at 37°C add_compounds->pre_incubate add_radioligand 7. Add [³H]Glycine to all wells pre_incubate->add_radioligand incubate 8. Incubate for 10-20 min at 37°C add_radioligand->incubate terminate 9. Terminate uptake by aspirating and washing with ice-cold buffer incubate->terminate lyse_cells 10. Lyse cells (e.g., with 0.1 M NaOH) terminate->lyse_cells add_scintillant 11. Transfer lysate to scintillation vials/ plates and add cocktail lyse_cells->add_scintillant count 12. Quantify radioactivity using a scintillation counter add_scintillant->count analyze 13. Calculate % inhibition and determine IC50 values count->analyze analyze->end

Caption: Workflow for a [³H]Glycine Uptake Inhibition Assay.

Step-by-Step Methodology:

  • Cell Plating: Seed the GlyT1-expressing cells into 96-well plates at a density that will yield a confluent monolayer the next day.

  • Compound Preparation: Prepare a dilution series of the test compounds (typically from 100 µM to 0.1 nM) in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Assay Initiation: On the day of the assay, aspirate the culture medium and wash the cell monolayers once with pre-warmed assay buffer.

  • Pre-incubation: Add the diluted test compounds, buffer only (for total uptake), and the non-specific uptake control to the respective wells. Pre-incubate the plate at 37°C for 15-30 minutes. This step allows the compounds to interact with the transporter before the introduction of the substrate.

  • Substrate Addition: Add [³H]glycine to all wells to initiate the uptake reaction. The final concentration of [³H]glycine should be close to its Km value for the transporter to ensure sensitive detection of inhibition.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes) that falls within the linear range of glycine uptake.

  • Termination: Rapidly terminate the uptake by aspirating the radioactive solution and immediately washing the cells multiple times with ice-cold assay buffer. This stops the transport process and removes unbound radioligand.

  • Cell Lysis and Scintillation Counting: Lyse the cells in each well (e.g., with 0.1 M NaOH or a commercial lysis buffer). Transfer the lysate to a microplate compatible with a scintillation counter, add the scintillation cocktail, and measure the radioactivity in counts per minute (CPM).

Data Analysis:

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(CPMSample - CPMNon-specific) / (CPMTotal - CPMNon-specific)])

  • Determine IC50: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce the specific uptake of [³H]glycine by 50%.

Conclusion and Future Directions

This guide outlines a rigorous framework for evaluating the performance of this compound as a potential GlyT1 inhibitor. While direct experimental data for this specific compound is not currently in the public domain, the provided methodology allows for its direct comparison against a panel of industry-standard benchmarks. The lack of existing data underscores the necessity for empirical testing to ascertain its true potency and potential.

The logical next step is to perform the described [³H]glycine uptake assay to generate an IC50 value for N-(3-methoxybenzoyl)glycine. Subsequent studies should include selectivity profiling against the Glycine Transporter 2 (GlyT2) and a panel of other relevant receptors and transporters to build a comprehensive pharmacological profile. This systematic approach, grounded in robust experimental design and objective comparison, is fundamental to the successful identification and development of novel therapeutics for neurological disorders.

References

A Senior Application Scientist's Guide to the Statistical Analysis of (3-Methoxy-benzoylamino)-acetic acid: A Comparative Efficacy Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the rigorous evaluation of novel chemical entities is paramount. This guide provides an in-depth, technical framework for the statistical analysis of experimental data pertaining to (3-Methoxy-benzoylamino)-acetic acid. To illustrate a robust analytical workflow, we present a hypothetical comparative study of this compound against a known inhibitor, offering field-proven insights into experimental design and data interpretation.

Introduction: The Rationale for Investigation

This compound, an N-acylglycine derivative, belongs to a class of compounds with potential therapeutic applications. Its structural motifs suggest a possible role as an enzyme inhibitor. For the purpose of this guide, we will hypothesize that this compound, hereafter referred to as "Compound X," is a putative inhibitor of Matrix Metalloproteinase-9 (MMP-9), a well-established therapeutic target in inflammatory diseases and oncology.

Comparative Experimental Design: A Two-Tiered Approach

A robust evaluation of a potential enzyme inhibitor requires a multi-faceted experimental approach. We will employ a two-tiered strategy, starting with a direct biochemical assay to determine inhibitory potency, followed by a cell-based assay to assess efficacy in a more physiologically relevant context.[1]

Tier 1: In Vitro Enzyme Inhibition Assay

The initial step is to determine the half-maximal inhibitory concentration (IC50) of Compound X against purified human MMP-9. This assay directly measures the compound's ability to inhibit the enzymatic activity of its target.[2][3]

  • Reagent Preparation :

    • Assay Buffer : 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35.

    • MMP-9 Enzyme : Recombinant human MMP-9 is diluted in assay buffer to a final concentration of 1 nM.

    • Fluorogenic Substrate : A specific MMP-9 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) is reconstituted in DMSO and then diluted in assay buffer to a final concentration of 10 µM.

    • Compound X and Marimastat : Stock solutions are prepared in 100% DMSO. A 10-point serial dilution series is prepared for each compound, typically ranging from 100 µM to 1 nM.

  • Assay Procedure :

    • In a 96-well microplate, add 50 µL of the diluted compounds or vehicle control (DMSO).

    • Add 25 µL of the diluted MMP-9 enzyme solution to each well.

    • Incubate the plate at 37°C for 30 minutes to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to all wells.

    • Immediately begin monitoring the fluorescence intensity (e.g., λex = 328 nm, λem = 393 nm) every minute for 60 minutes using a microplate reader.

  • Data Analysis :

    • The rate of reaction (slope of the linear phase of fluorescence increase) is calculated for each well.

    • The percent inhibition for each compound concentration is determined using the formula: % Inhibition = 100 * (1 - (Rate_compound - Rate_background) / (Rate_vehicle - Rate_background))

    • The IC50 value is determined by fitting the percent inhibition data to a four-parameter logistic equation using appropriate statistical software (e.g., GraphPad Prism, R).

Tier 2: Cell-Based Assay for Functional Efficacy

While an in vitro assay is crucial for determining direct inhibitory activity, a cell-based assay provides insights into a compound's performance in a more complex biological system, accounting for factors like cell permeability and off-target effects.[4][5] A cell migration assay is a relevant functional assay for MMP-9, given its role in extracellular matrix remodeling.

  • Cell Culture :

    • Human fibrosarcoma cells (e.g., HT-1080), which endogenously express MMP-9, are cultured to confluence in a 24-well plate.

  • Wound Creation and Treatment :

    • A sterile 200 µL pipette tip is used to create a uniform "scratch" or wound in the cell monolayer.

    • The wells are washed with PBS to remove dislodged cells.

    • Fresh culture medium containing various concentrations of Compound X, Marimastat, or vehicle control is added to the respective wells.

  • Data Acquisition :

    • The plates are placed in a live-cell imaging system incubated at 37°C and 5% CO2.

    • Images of the wound area are captured at time 0 and at regular intervals (e.g., every 4 hours) for 24-48 hours.

  • Data Analysis :

    • The area of the wound is measured at each time point using image analysis software (e.g., ImageJ).

    • The rate of wound closure is calculated for each condition.

    • Statistical comparisons between the treatment groups and the vehicle control are performed to determine if the inhibition of cell migration is statistically significant.

Visualization of Experimental Workflow and Signaling Pathway

Clear visualization of experimental processes and biological pathways is essential for understanding the data in context.[6][7][8]

Experimental_Workflow cluster_tier1 Tier 1: In Vitro Analysis cluster_tier2 Tier 2: Cell-Based Analysis T1_Start Prepare Reagents (Enzyme, Substrate, Compounds) T1_Assay Perform Fluorogenic Enzyme Assay T1_Start->T1_Assay T1_Data Measure Reaction Rates T1_Assay->T1_Data T1_Analysis Calculate % Inhibition and IC50 T1_Data->T1_Analysis T2_Treat Treat with Compounds T1_Analysis->T2_Treat Inform Dosing T2_Start Culture Cells to Confluence T2_Wound Create Scratch Wound T2_Start->T2_Wound T2_Wound->T2_Treat T2_Image Live-Cell Imaging T2_Treat->T2_Image T2_Data Measure Wound Closure T2_Image->T2_Data T2_Analysis Statistical Comparison of Migration Rates T2_Data->T2_Analysis MMP9_Pathway cluster_pathway MMP-9 Mediated Cell Migration ProMMP9 Pro-MMP-9 (Inactive) ActiveMMP9 Active MMP-9 ProMMP9->ActiveMMP9 Activation ECM Extracellular Matrix (e.g., Collagen) ActiveMMP9->ECM Cleavage DegradedECM Degraded ECM ECM->DegradedECM Degradation CellMigration Cell Migration & Invasion DegradedECM->CellMigration Promotes CompoundX Compound X CompoundX->ActiveMMP9 Inhibits Marimastat Marimastat Marimastat->ActiveMMP9 Inhibits

References

Peer-reviewed studies validating the use of (3-Methoxy-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Review of (3-Methoxy-benzoylamino)-acetic acid: An Analysis of Currently Available Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

In the landscape of scientific research and drug development, the rigorous validation of novel chemical entities through peer-reviewed studies is paramount. This guide was intended to provide a comprehensive comparison of this compound, also known by its synonyms N-(3-methoxybenzoyl)glycine and 3-methoxyhippuric acid, against other alternatives, supported by experimental data. However, an exhaustive search of the current scientific literature has revealed a significant gap in peer-reviewed research specifically validating the therapeutic use, mechanism of action, or comparative efficacy of this particular compound.

While the prompt requested a detailed comparison guide, the foundational, peer-reviewed data required to construct such a document with scientific integrity is not publicly available at this time. This report will instead summarize the existing information on this compound and closely related compounds to provide context and direction for future research.

This compound: Chemical Identity and Availability

This compound is a known chemical compound, listed by various chemical suppliers.[1] It is classified as an N-acylglycine, a class of molecules that are functionally related to N-benzoylglycine.[1] Its basic chemical properties, such as molecular formula (C10H11NO4) and molecular weight, are well-documented in chemical databases.

State of Peer-Reviewed Research

Despite its availability, there is a notable absence of peer-reviewed studies focused on the biological activity, pharmacological properties, or potential therapeutic applications of this compound. Searches for in vitro or in vivo studies, clinical trials, or even preliminary biological screenings of this specific molecule did not yield any substantive results. Consequently, a data-driven comparison with alternative compounds or treatments cannot be compiled.

Insights from Structurally Related Compounds

While direct research on this compound is lacking, the broader family of benzoyl glycine derivatives and related molecules have been the subject of scientific inquiry. It is crucial to note that the findings for these related compounds are not directly transferable to this compound, as minor structural changes, such as the position of a methoxy group, can dramatically alter biological activity.

N-Acylglycines: A Biologically Active Class

This compound belongs to the N-acylglycine family. N-acyl amino acids are recognized as an important family of endogenous signaling molecules.[2] This class of compounds has garnered interest for its diverse biological roles and therapeutic potential.

Benzoyl Glycine Derivatives and Their Antimicrobial Potential

Research into the broader category of benzoyl glycine (hippuric acid) derivatives has shown promise in the field of antibacterial drug discovery. Studies have indicated that substitutions on the benzoyl ring can significantly influence the antibacterial activity of these compounds.[3][4] Specifically, the addition of electron-withdrawing groups has been shown to enhance activity against certain bacterial strains.[3][4] While this suggests that the benzoyl glycine scaffold is a viable starting point for developing new antibacterial agents, it does not provide specific data on the 3-methoxy substituted variant.

Metabolites and Biomarkers with Similar Structures

It is important to distinguish this compound from similarly named compounds that appear in metabolic and toxicological research:

  • 3-Methylhippuric Acid : This compound is a well-established biomarker for exposure to xylene.[5][6] Its presence and concentration in urine are used to monitor occupational and environmental exposure to this solvent.[5] This role is purely diagnostic and not indicative of any therapeutic effect.

  • 3-Methoxy-4-hydroxyhippuric acid : Also known as vanilloylglycine, this compound is a metabolite of catechins found in green tea.[7] Its presence in the body is linked to the consumption of dietary polyphenols.

  • 3-Hydroxyhippuric Acid : This is a metabolite of dietary polyphenols and flavonoids, formed by gut microbiota.[8] It has been shown to inhibit the enzyme kynureninase.[8]

The metabolic roles of these related hippuric acid derivatives highlight the importance of precise chemical identification in research.

Future Directions and a Call for Research

The absence of peer-reviewed data on this compound presents both a challenge and an opportunity. For researchers in drug discovery, this compound represents a novel chemical space with unexplored potential. The biological activities observed in the broader class of benzoyl glycine derivatives could serve as a rationale for initiating preliminary screenings of this compound for various therapeutic targets, including but not limited to, antibacterial, antifungal, or anti-inflammatory activities.

A logical first step would be to conduct a series of in vitro assays to determine if this compound exhibits any biological activity. A proposed workflow for such an investigation is outlined below.

Proposed Initial Screening Workflow

Caption: Proposed workflow for the initial biological evaluation of this compound.

Conclusion

For professionals in the field of drug development and research, this compound remains an uncharacterized molecule. While the directive of this guide was to provide a comparative analysis based on existing peer-reviewed data, the reality is that such data does not yet exist. The information available on structurally similar compounds offers intriguing possibilities but cannot be substituted for direct experimental evidence. The scientific community is encouraged to undertake the foundational research necessary to elucidate the potential biological activities and therapeutic applications of this compound. Until such studies are published, any claims regarding its efficacy or comparisons to other agents would be purely speculative.

References

Safety Operating Guide

Navigating the Safe Handling of (3-Methoxy-benzoylamino)-acetic acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Operational Protocols for Researchers in Drug Development

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. This guide provides an in-depth operational plan for the safe handling of (3-Methoxy-benzoylamino)-acetic acid (CAS 57728-61-7), also known as N-(3-methoxybenzoyl)glycine. As a Senior Application Scientist, this document synthesizes technical data with practical, field-tested safety protocols to ensure a secure laboratory environment.

Hazard Assessment: Understanding the Risks

Before any laboratory work commences, a thorough hazard assessment is mandatory.[2] For this compound, the primary anticipated hazards are:

  • Skin Irritation: Direct contact with the solid compound or its solutions may cause irritation.

  • Eye Irritation: The substance is expected to be a serious eye irritant.[3]

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory discomfort.

  • Ingestion: While less common in a laboratory setting, accidental ingestion may be harmful.[4]

Given these potential routes of exposure, a multi-layered PPE strategy is essential to create a robust barrier between the researcher and the chemical.

Personal Protective Equipment (PPE) Selection: A Task-Based Approach

The selection of appropriate PPE is contingent on the specific laboratory procedure being performed. The following table outlines the recommended PPE for various activities involving this compound.

Laboratory ActivityMinimum PPE RequirementEnhanced Precautions (for large quantities or high-risk procedures)
Weighing and Aliquoting (Solid) Lab coat, safety glasses with side shields, nitrile glovesAdd a face shield and a disposable N95 respirator
Solution Preparation Lab coat, safety goggles, nitrile glovesAdd a face shield and work within a fume hood
Conducting Reactions Lab coat, safety goggles, nitrile glovesUtilize a fume hood, consider double-gloving
Post-Reaction Work-up & Purification Lab coat, safety goggles, nitrile glovesAdd a face shield and chemical-resistant apron
Waste Disposal Lab coat, safety goggles, nitrile glovesChemical-resistant apron and heavy-duty gloves

The Rationale Behind PPE Selection:

  • Lab Coat: A standard laboratory coat provides a primary barrier against accidental spills and contamination of personal clothing.

  • Eye and Face Protection: Due to the risk of serious eye irritation, safety glasses with side shields are the minimum requirement.[3] For procedures with a higher risk of splashes, such as preparing solutions or conducting reactions, chemical splash goggles are necessary. A face shield should be used in conjunction with goggles when handling larger quantities or during vigorous mixing.

  • Hand Protection: Nitrile gloves are recommended for their resistance to a broad range of chemicals. For prolonged handling or when working with concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves. It is crucial to change gloves immediately if they become contaminated.

  • Respiratory Protection: To mitigate the risk of inhaling fine dust particles, especially during weighing, a disposable N95 respirator is advised. For procedures that may generate vapors or aerosols, working within a certified chemical fume hood is the primary engineering control and is strongly recommended.

Procedural Workflow for Donning and Doffing PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Donning Procedure:
  • Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Goggles/Face Shield: Position eye and face protection comfortably.

  • Gloves: Don gloves, ensuring the cuffs of the gloves extend over the cuffs of the lab coat sleeves.

Doffing Procedure:
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Face Shield/Goggles: Remove from the back of the head.

  • Lab Coat: Unfasten and peel off by turning it inside out, avoiding contact with the contaminated exterior.

  • Respirator (if used): Remove by handling the straps.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

The following diagram illustrates the logical flow of PPE selection and procedural steps.

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal Assess_Task Assess Task & Hazards Select_Body Lab Coat Assess_Task->Select_Body Standard Select_Eyes Goggles / Face Shield Assess_Task->Select_Eyes Splash/Irritant Risk Select_Hands Nitrile Gloves Assess_Task->Select_Hands Contact Risk Select_Respiratory Respirator (if needed) Assess_Task->Select_Respiratory Inhalation Risk Donning Don PPE Select_Body->Donning Select_Eyes->Donning Select_Hands->Donning Select_Respiratory->Donning Handling Handle Chemical Donning->Handling Doffing Doff PPE Handling->Doffing Hand_Hygiene Wash Hands Doffing->Hand_Hygiene Dispose_PPE Dispose of Contaminated PPE Doffing->Dispose_PPE

Caption: PPE Selection and Procedural Workflow Diagram.

Disposal of Contaminated PPE

All disposable PPE, including gloves, respirators, and any contaminated lab materials, should be considered chemical waste.

Disposal Plan:

  • Segregation: Place all contaminated solid waste into a designated, clearly labeled hazardous waste container.

  • Containerization: Use a durable, leak-proof container with a secure lid.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and a description of the contents.

  • Collection: Follow your institution's guidelines for the collection and disposal of chemical waste. Do not mix with general laboratory trash.

By adhering to these protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel. This guide serves as a foundational document and should be supplemented by your institution's specific chemical hygiene plan and standard operating procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.